D-Glucurono-6,3-lactone acetonide
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(1S,2R,6R,8R,9R)-9-hydroxy-4,4-dimethyl-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O6/c1-9(2)14-6-5-4(13-8(6)15-9)3(10)7(11)12-5/h3-6,8,10H,1-2H3/t3-,4-,5+,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBGJSXZKMTMGP-QOHYDMMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C3C(C(C(=O)O3)O)OC2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)O)O[C@@H]2O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of D-Glucurono-6,3-lactone Acetonide from D-Glucose: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of D-Glucurono-6,3-lactone acetonide, a valuable chiral building block in medicinal chemistry and drug development, starting from the readily available D-glucose. This document details the multi-step synthetic pathway, providing in-depth experimental protocols, quantitative data, and visual representations of the process to aid in its practical application in a laboratory setting.
Introduction
D-Glucurono-6,3-lactone and its derivatives are crucial intermediates in the synthesis of a wide range of biologically active molecules, including anticoagulants, and are implicated in various physiological processes. The acetonide derivative, specifically 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone, offers a protected form of the parent lactone, facilitating regioselective modifications at other positions of the molecule. Its synthesis from D-glucose involves a sequence of protection, deprotection, oxidation, and lactonization steps. This guide elucidates a common and effective pathway for this transformation.
Overall Synthetic Pathway
The synthesis of this compound from D-glucose is a four-step process. The overall workflow is depicted below.
Experimental Protocols
This section provides detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This initial step involves the protection of the hydroxyl groups of D-glucose using acetone (B3395972) to form the diacetonide.
Protocol:
-
To a stirred solution of D-glucose (5 g, 27.78 mmol) in dry acetone (250 mL) at room temperature, add concentrated sulfuric acid (1.2 mL) dropwise.
-
Continue stirring the reaction mixture at room temperature for 6 hours.
-
Add anhydrous copper(II) sulfate (B86663) (15 g) to the mixture and continue stirring for an additional 8 hours, then leave it to stand overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.
-
Once the reaction is complete, filter the mixture and neutralize the filtrate with an aqueous solution of sodium bicarbonate.
-
Evaporate the solvent under reduced pressure to obtain a solid residue.
-
Partition the residue between chloroform (B151607) and water.
-
Separate the chloroform layer, dry it over anhydrous sodium sulfate, and filter.
-
Evaporate the chloroform under reduced pressure to yield 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose as a white crystalline solid.[1]
| Parameter | Value | Reference |
| Yield | 54-56% | [1][2] |
| Melting Point | 109-110 °C | [1] |
Step 2: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
This step involves the selective removal of the 5,6-O-isopropylidene group.
Protocol:
-
Dissolve 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose in 40-50% aqueous acetic acid.[2]
-
Stir the solution at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent such as ethyl acetate (B1210297).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1,2-O-isopropylidene-α-D-glucofuranose.
| Parameter | Value | Reference |
| Yield | Not specified | [2] |
Step 3: Catalytic Oxidation to Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate
The primary alcohol at the C-6 position of 1,2-O-isopropylidene-α-D-glucofuranose is selectively oxidized to a carboxylic acid.
Protocol:
-
Prepare an aqueous solution of 1,2-O-isopropylidene-α-D-glucofuranose containing sodium bicarbonate.
-
Add a Platinum on carbon (Pt/C) catalyst to the solution.
-
Heat the mixture (e.g., to 50 °C) and bubble a stream of air or pure oxygen through it with vigorous stirring.[2][3]
-
Monitor the reaction progress by measuring the consumption of base or by chromatographic methods.
-
Upon completion, filter the catalyst from the hot solution.
-
The filtrate contains the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.
| Parameter | Value | Reference |
| Yield of Uronic Acid | ~83% | [3] |
Step 4: Acid-Catalyzed Lactonization to this compound
The final step is the intramolecular esterification (lactonization) of the glucuronic acid derivative to form the desired γ-lactone.
Protocol:
-
Cool the aqueous solution of sodium 1,2-O-isopropylidene-α-D-glucofuranuronate.
-
Acidify the solution to a pH of 2 with sulfuric acid.[2]
-
Immediately extract the acidified solution three times with ethyl acetate.[2]
-
Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure to yield this compound.[2]
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
| Parameter | Value | Reference |
| Yield | 10.1% (from sodium salt) | [2] |
Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₆ | [4] |
| Molecular Weight | 216.19 g/mol | [4] |
| Melting Point | 119 °C | [4] |
| Boiling Point | 386 °C | [4] |
| Appearance | White solid | [5] |
¹H NMR Data (400 MHz, CDCl₃):
| Signal | Shift (ppm) |
| A | 6.007 |
| B | 4.958 |
| C | 4.852 |
| D | 4.832 |
| E | 4.571 |
| F | 3.40 |
| G | 1.528 |
| J | 1.355 |
¹³C NMR Data:
A search for the 13C NMR spectrum of this compound was conducted, and the data is available through specialized chemical databases.[6]
Logical Relationship of the Synthetic Steps
The synthesis follows a logical progression of protecting group chemistry and functional group transformations.
Conclusion
The synthesis of this compound from D-glucose is a well-established procedure that provides access to a versatile chiral intermediate. The protocols outlined in this guide, derived from the scientific literature, offer a practical framework for its preparation. While the individual steps are generally high-yielding, the overall yield can be influenced by the efficiency of each transformation and purification. Careful execution of these experimental procedures is key to successfully obtaining the target molecule for applications in drug discovery and development.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 3. pp.bme.hu [pp.bme.hu]
- 4. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]
- 5. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 6. This compound(20513-98-8) 13C NMR [m.chemicalbook.com]
In-Depth Technical Guide: Characterization of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of D-Glucurono-6,3-lactone acetonide (CAS No. 20513-98-8), a key intermediate in synthetic organic chemistry. This document outlines its physicochemical properties, spectroscopic profile, and detailed experimental protocols for its synthesis and analysis, designed to support research and development in the pharmaceutical and biochemical fields.
Core Physicochemical and Spectroscopic Data
This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a white to off-white crystalline powder.[1] Its structure, featuring a lactone ring and an acetonide protecting group, makes it a versatile building block in the synthesis of various bioactive molecules, including glycosaminoglycans.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 20513-98-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₂O₆ | [1][2][4][5] |
| Molecular Weight | 216.19 g/mol | [1][4] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 119-121 °C | [2][6] |
| Boiling Point | 385.994 °C at 760 mmHg | [2][6] |
| Density | 1.411 g/cm³ | [2] |
| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | |
| Solubility | Slightly soluble in chloroform (B151607) and water | [2] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| Data not available in search results |
Table 4: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 5: Mass Spectrometry (MS) Data
| m/z | Assignment |
| Data not available in search results |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below.
Synthesis of this compound
A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported with a yield of 88%.[7] The workflow for this synthesis is depicted in the diagram below.
Caption: Synthetic route for this compound.
Protocol:
-
Place 880 mg (5 mmol) of D-glucurono-6,3-lactone in a 100 mL round bottom flask.
-
Add acetone and a catalytic amount of CuCl₂·2H₂O.
-
Reflux the reaction mixture for 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the crude product is obtained after evaporation of the solvent.
-
The crude product is purified by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
Characterization Methods
The following are general protocols for the analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS).
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to the solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film on a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Ionization Method: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Acquisition: Obtain the mass spectrum over an appropriate m/z range to observe the molecular ion and characteristic fragment ions.
Optical Rotation
-
Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., chloroform) at a known concentration (e.g., c=1).
-
Measurement: Use a polarimeter to measure the optical rotation at the sodium D-line (589 nm) and a controlled temperature (e.g., 20°C).
Signaling Pathways and Logical Relationships
The primary role of this compound in drug development is as a synthetic intermediate. Its characterization is a critical step in ensuring the purity and identity of the starting material for the synthesis of more complex target molecules.
Caption: Logical workflow for the characterization of the synthesized compound.
Applications
This compound is a valuable intermediate in the synthesis of various biologically active compounds. Its protected hydroxyl groups allow for selective modification at other positions of the molecule. It has been noted for its utility in the preparation of other sugar derivatives and as a building block for complex natural products. The parent compound, D-glucuronolactone, is a component of connective tissues and has been used in pharmaceuticals and energy drinks.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 3. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]
- 4. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]
- 5. usbio.net [usbio.net]
- 6. 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, CAS No. 20513-98-8 - iChemical [ichemical.com]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
An In-depth Technical Guide to the ¹H NMR Spectrum of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the ¹H NMR spectroscopy of D-Glucurono-6,3-lactone acetonide, a key intermediate in the synthesis of various biologically active molecules. The document details its spectral data, experimental protocols for its synthesis and NMR analysis, and its relevance in biological pathways.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, exhibits distinct signals corresponding to the protons in its unique fused ring structure. The data, acquired in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, is summarized below.
| Proton Assignment | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] |
| H-1 | 6.007 | J(1,2) = 3.7 |
| H-2 | 4.832 | J(2,1) = 3.7 |
| H-3 | 4.571 | - |
| H-4 | 4.852 | - |
| H-5 | 4.958 | J(5,4) not reported |
| OH-5 | 3.40 | - |
| CH₃ (isopropylidene) | 1.528 | - |
| CH₃ (isopropylidene) | 1.355 | - |
Note: The assignments are based on H-H and C-H COSY experiments as reported by ChemicalBook.[1]
Experimental Protocols
Synthesis of this compound
A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported, starting from D-glucurono-6,3-lactone.[2]
Materials:
-
D-glucurono-6,3-lactone
-
Acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
A mixture of D-glucurono-6,3-lactone, acetone, and a catalytic amount of CuCl₂·2H₂O is refluxed for 8 hours.[2]
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with water.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo to yield the crude product.
-
Purification can be achieved by column chromatography on silica (B1680970) gel.
¹H NMR Spectroscopy
The following is a standard protocol for acquiring the ¹H NMR spectrum of this compound.
Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR Spectrometer
-
Solvent: Deuterated chloroform (CDCl₃)
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm
-
Sample Concentration: Approximately 5-10 mg of the compound dissolved in 0.5-0.7 mL of CDCl₃.
-
Temperature: 298 K (25 °C)
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds between scans.
Procedure:
-
A solution of the sample is prepared by dissolving the compound in CDCl₃ in a standard 5 mm NMR tube.
-
A small amount of TMS is added as an internal standard.
-
The NMR tube is placed in the spectrometer.
-
The magnetic field is shimmed to achieve optimal homogeneity.
-
The ¹H NMR spectrum is acquired using the parameters listed above.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal.
Visualizations
Chemical Structure and ¹H NMR Assignments
The following diagram illustrates the chemical structure of this compound with the assigned protons from the ¹H NMR data.
Caption: Structure of this compound with proton assignments.
Synthesis Pathway
The synthesis of this compound can be achieved from D-glucose through a multi-step process.[2]
Caption: Synthesis pathway of this compound from D-glucose.
Biological Relevance: The Glucuronidation Pathway
D-Glucurono-6,3-lactone is a derivative of D-glucuronic acid, a key molecule in the glucuronidation pathway. This is a major phase II metabolic process in the liver responsible for the detoxification and excretion of various drugs, xenobiotics, and endogenous compounds.
Caption: The Glucuronidation pathway for detoxification.
References
Technical Guide: 13C NMR Data and Synthesis of D-Glucurono-6,3-lactone acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the 13C NMR data, synthesis, and metabolic context of D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone), a key intermediate in carbohydrate chemistry and drug development.
13C NMR Spectral Data
A comprehensive search of available scientific literature and chemical databases did not yield specific experimental 13C NMR chemical shift data for this compound. Several resources indicate the availability of such data, but the explicit values were not accessible. For research purposes, it is recommended to acquire experimental 13C NMR data on a purified sample. However, for reference, typical chemical shift ranges for similar carbohydrate structures are provided below.
Table 1: Expected 13C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Functional Group | Expected Chemical Shift (ppm) |
| C=O | Lactone Carbonyl | 170 - 180 |
| C(CH₃)₂ | Acetonide Quaternary Carbon | 110 - 115 |
| C-O | Acetal/Ketal Carbons | 90 - 110 |
| C-O | Other Ring Carbons | 60 - 85 |
| CH₃ | Acetonide Methyl Carbons | 20 - 30 |
Experimental Protocols
This section details the synthesis of this compound, a crucial precursor for various carbohydrate-based molecules.
Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
A high-yield (88%) synthesis of the title compound has been reported.[1] The procedure involves the reaction of D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst.[1]
Materials:
-
D-glucurono-6,3-lactone
-
Acetone
-
CuCl₂·2H₂O (Copper(II) chloride dihydrate)
Procedure:
-
A mixture of D-glucurono-6,3-lactone and CuCl₂·2H₂O in acetone is refluxed for 8 hours.[1]
-
The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a pure compound.[1]
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Context: Metabolism of D-Glucuronolactone
D-Glucurono-6,3-lactone is the parent compound of the acetonide derivative. Understanding its metabolic fate is crucial for applications in drug development and toxicology. The liver is the primary site for the metabolism of D-glucuronolactone.
The metabolic pathway involves the conversion of D-glucuronolactone to several key metabolites.[2] One major pathway is its oxidation to D-glucaric acid.[2][3] Additionally, it can be metabolized to xylitol (B92547) and L-xylulose.[2]
A critical function of D-glucuronic acid (the ring-opened form of the lactone) is its role in detoxification. Through a process called glucuronidation, the body conjugates toxic substances with glucuronic acid, forming water-soluble glucuronides that can be readily excreted in the urine.[2][4] This process is essential for the elimination of various drugs, pollutants, and metabolic waste products.[4]
The following diagram illustrates the metabolic pathways of D-glucuronolactone.
Caption: Metabolic pathways of D-Glucuronolactone.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 3. Metabolism of D-glucuronolactone in mammalian systems. Inhibitory properties of the products of D-glucuronolactone-dehydrogenase action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Glucuronolactone? [synapse.patsnap.com]
An In-depth Technical Guide to D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, is a versatile and valuable compound in the field of organic synthesis and pharmaceutical development. Its rigid, chiral structure, combined with the presence of a reactive hydroxyl group, makes it an important building block for the synthesis of complex molecules, including modified sugars, nucleoside analogues, and other biologically active compounds. This technical guide provides a comprehensive overview of the physical properties, synthesis, and applications of this compound, with a focus on its relevance to researchers and professionals in drug discovery and development.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and synthesis. The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O₆ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Melting Point | 119-121 °C | [1] |
| Boiling Point | 385.994 °C at 760 mmHg | [1] |
| Density | 1.411 g/cm³ | [1] |
| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [2] |
| Solubility | Slightly soluble in chloroform (B151607) and water. | [1] |
| Appearance | White crystalline powder | [2] |
| Storage Temperature | -20°C (Freezer) | [1] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound.
-
¹H NMR: Proton NMR data is available and can be used to confirm the structure of the molecule.[3]
-
¹³C NMR: Carbon-13 NMR data provides further confirmation of the carbon skeleton.[4]
Experimental Protocols: Synthesis of this compound
The synthesis of this compound can be achieved from D-glucurono-6,3-lactone. The following protocol is a detailed methodology for its preparation.[5]
Materials:
-
D-glucurono-6,3-lactone
-
Acetone
-
Anhydrous Copper(II) Sulfate (B86663) (CuSO₄) or another suitable dehydrating agent
-
Sulfuric Acid (concentrated, as catalyst)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-glucurono-6,3-lactone in a sufficient volume of dry acetone.
-
Addition of Dehydrating Agent and Catalyst: Add anhydrous copper(II) sulfate to the suspension. Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, filter the mixture to remove the solid copper sulfate. Neutralize the filtrate by carefully adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate) to yield pure this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds.[1] Its utility stems from its protected diol functionality, which allows for selective chemical transformations at other positions of the molecule.
Key Applications:
-
Chiral Building Block: Its inherent chirality makes it an excellent starting material for the enantioselective synthesis of complex natural products and their analogues.
-
Synthesis of Modified Nucleosides: The lactone ring can be opened and the sugar moiety can be modified to create nucleoside analogues with potential antiviral or anticancer activities.
-
Drug Formulation: The parent compound, D-glucuronolactone, is known to be a component of connective tissues and is used in some energy drinks.[6] While the acetonide is primarily a synthetic intermediate, its derivatives may be explored for their potential to enhance the solubility and stability of active pharmaceutical ingredients.[7]
-
Detoxification Pathways: D-glucuronolactone, the precursor to the acetonide, is involved in the body's detoxification processes. It conjugates with toxic substances, making them more water-soluble for excretion. This biological role of the parent compound provides a rationale for exploring the pharmacological activities of its derivatives.
Visualizing Workflows and Relationships
To better illustrate the role and synthesis of this compound, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound.
Caption: Role in drug development as a key intermediate.
References
- 1. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 2. This compound, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. This compound(20513-98-8) 1H NMR spectrum [chemicalbook.com]
- 4. This compound(20513-98-8) 13C NMR [m.chemicalbook.com]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 7. Poetry Center, Tucson - Virtual Tour [poetry.arizona.edu]
An In-depth Technical Guide to D-Glucurono-6,3-lactone acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to D-Glucurono-6,3-lactone acetonide. This compound serves as a crucial intermediate in the synthesis of complex carbohydrates and various bioactive molecules.
Physicochemical Properties
This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a derivative of D-glucuronic acid. It is a white crystalline solid.[1]
Table 1: Physicochemical Data of this compound and Related Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | 20513-98-8 | C₉H₁₂O₆ | 216.19 | 119 - 121[2][3] |
| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Not Found | C₁₁H₁₄O₇ | 258.22 | 93 |
| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Not Found | C₁₂H₁₄O₉ | 302.23 | 194 |
Synthesis of this compound
This compound can be synthesized from its precursor, D-glucurono-6,3-lactone. The synthesis involves the protection of the 1,2-hydroxyl groups as an isopropylidene ketal. A reported method involves treating D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst, such as cupric chloride dihydrate (CuCl₂·2H₂O), and refluxing the mixture. This method has been reported to produce the desired product in high yield (88%) and purity, not requiring further purification.
Below is a diagram illustrating the synthetic pathway from D-glucurono-6,3-lactone to this compound.
References
Solubility Profile of D-Glucurono-6,3-lactone Acetonide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of D-Glucurono-6,3-lactone acetonide, a key intermediate in the synthesis of various biologically active compounds. Understanding its solubility is critical for its application in organic synthesis, particularly in the development of novel therapeutics. This document compiles available solubility data, outlines experimental protocols for solubility determination, and details its synthesis workflow.
Solubility Data
Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some quantitative information for the parent compound, D-Glucurono-6,3-lactone, provide valuable insights. The available data is summarized in the tables below for comparative analysis.
Table 1: Solubility of this compound
| Solvent | Chemical Formula | Type | Solubility Description | Citation |
| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | A 10% solution is clear and colorless, suggesting solubility at this concentration. | [2] |
| Methanol | CH₃OH | Polar Protic | Soluble | [3] |
| Water | H₂O | Polar Protic | Slightly Soluble | [1] |
Table 2: Solubility of D-Glucurono-6,3-lactone (Parent Compound)
| Solvent | Chemical Formula | Type | Solubility (at room temperature) | Citation |
| Water | H₂O | Polar Protic | 26.9 g/100 mL | [4] |
| Methanol | CH₃OH | Polar Protic | 2.8 g/100 mL (Slightly Soluble) | [4] |
| Absolute Ethanol | C₂H₅OH | Polar Protic | 0.7 g/100 mL (Very Slightly Soluble) | [4] |
| Glacial Acetic Acid | CH₃COOH | Polar Protic | 0.3 g/100 mL (Very Slightly Soluble) | [4] |
Experimental Protocols
General Protocol for Determining Solubility of a Solid Organic Compound
While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general and widely accepted method is presented below. This protocol can be adapted by researchers to quantify the solubility of the compound in various organic solvents.[5][6][7][8]
Objective: To determine the concentration of a saturated solution of a solid organic compound in a specific solvent at a given temperature.
Materials:
-
The solid organic compound (solute)
-
The desired organic solvent
-
Small, sealable glass vials or test tubes
-
A calibrated balance
-
A vortex mixer or shaker bath
-
A temperature-controlled environment (e.g., incubator, water bath)
-
A centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
An analytical method for quantification (e.g., HPLC, GC, UV-Vis spectrophotometry)
Procedure:
-
Preparation of Solvent: Ensure the solvent is pure and dry, as impurities can affect solubility.
-
Sample Preparation: Add an excess amount of the solid compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a known volume or mass of the solvent to the vial.
-
Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or vortex mixer. Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated. The temperature should be carefully monitored and maintained.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. It is critical not to disturb the solid pellet.
-
Filtration: Pass the withdrawn supernatant through a syringe filter to remove any remaining solid microparticles.
-
Dilution: Dilute the filtered, saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC) to determine the concentration of the compound.
-
Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Synthesis Protocol for this compound
The following protocol for the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (this compound) is adapted from published literature.[9]
Materials:
-
D-glucurono-6,3-lactone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a 100 mL round bottom flask, add 880 mg (5 mmol) of D-glucurono-6,3-lactone.
-
Add 20 mL of dry acetone to the flask.
-
Add 0.8525 g of copper(II) chloride dihydrate to the mixture.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Heat the reaction mixture to reflux and maintain for 8 hours with continuous stirring.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by the addition of a saturated aqueous solution of NaHCO₃.
-
The resulting product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, can then be isolated and purified. The literature reports a high yield (88%) and purity, potentially not requiring further purification.[9]
Visualizations
Synthesis Workflow of this compound
The following diagram illustrates the key steps in the synthesis of this compound.
References
- 1. Showing Compound D-Glucurono-6,3-lactone (FDB023903) - FooDB [foodb.ca]
- 2. Chemoenzymatic synthesis of sucuronic acid using d-glucurono-6,3-lactone and sucrose as raw materials, and properties of the product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Human Metabolome Database: Showing metabocard for D-Glucurono-6,3-lactone (HMDB0006355) [hmdb.ca]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | CAS#:20513-98-8 | Chemsrc [chemsrc.com]
- 8. Glucuronolactone - Wikipedia [en.wikipedia.org]
- 9. D-Glucuro-3,6-lactone | C6H8O6 | CID 91634076 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d]dioxol-5(3H)-one: A Key Chiral Building Block in Complex Molecule Synthesis
A Technical Guide to (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one: A Key Chiral Building Block in Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical whitepaper provides a comprehensive overview of D-Glucurono-6,3-lactone acetonide, a pivotal chiral intermediate in synthetic organic chemistry. Its formal IUPAC name is (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one . This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and presents its spectroscopic data. A significant application of this compound and its derivatives in the synthesis of complex therapeutic agents is illustrated through the synthetic pathway of a key fragment of the anticancer drug Eribulin. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.
Chemical Identity and Properties
This compound is a derivative of D-glucuronic acid, a naturally occurring substance and an important component of connective tissues.[3] The acetonide functional group serves as a protecting group, enabling selective reactions at other positions of the molecule. This feature makes it a valuable chiral building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[4]
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value |
| IUPAC Name | (3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one |
| CAS Number | 20513-98-8[1] |
| Molecular Formula | C₉H₁₂O₆[1] |
| Molecular Weight | 216.19 g/mol |
| InChI Key | BDBGJSXZKMTMGP-UHFFFAOYNA-N[1] |
| Synonyms | This compound, 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone[4] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | White crystalline powder | [1] |
| Melting Point | 119-121 °C | [4] |
| Boiling Point | 385.994 °C at 760 mmHg | [4] |
| Density | 1.411 g/cm³ | [4] |
| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and water | [4] |
| Storage Temperature | -20°C | [4] |
Spectroscopic Data
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR (CDCl₃) | Expected signals for the isopropylidene methyl groups (singlets), and protons on the furanose and lactone rings. |
| ¹³C NMR (CDCl₃) | Expected signals for the carbonyl carbon of the lactone, the quaternary carbon of the acetonide, and the various carbons of the sugar backbone. |
| Infrared (IR) | Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O of the lactone), and C-O stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of methyl groups and other fragments. |
Experimental Protocols: Synthesis of this compound
This section details a laboratory-scale synthesis of this compound from D-glucurono-6,3-lactone.
3.1. Materials and Methods
-
D-glucurono-6,3-lactone
-
Dry acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform
-
Acetone
-
Round bottom flask (100 mL)
-
Reflux condenser
-
Filtration apparatus
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
3.2. Synthetic Procedure
-
To a 100 mL round bottom flask, add 880 mg (5 mmol) of D-glucurono-6,3-lactone and 20 mL of dry acetone.
-
Add 0.8525 g of copper(II) chloride dihydrate to the solution.
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the reaction is neutralized with a saturated aqueous solution of NaHCO₃.
-
The solid precipitate is removed by filtration.
-
The filtrate is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product (approximately 1.5 g) is purified by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system to yield the pure this compound.
3.3. Expected Yield
A high yield of approximately 88% can be expected with this method, resulting in a product with high purity that may not require further purification.
Application in Drug Development: Synthesis of an Eribulin Fragment
D-Glucurono-6,3-lactone and its derivatives are valuable starting materials for the synthesis of complex, biologically active molecules. A prominent example is their use in the synthesis of fragments of Eribulin, a potent anticancer agent used in the treatment of metastatic breast cancer. The following diagram illustrates a synthetic workflow for a C27-C35 fragment of Eribulin, which can be initiated from a derivative of D-glucurono-lactone.
Caption: Synthetic workflow for the C27-C35 fragment of Eribulin.
This multi-step synthesis highlights the utility of the protected D-glucurono-lactone core in establishing the required stereochemistry and functionality of a complex drug molecule. The initial chiral scaffold provided by the starting material is elaborated through a series of chemical transformations to yield the desired fragment.
Conclusion
(3aR,5S,6R,6aS)-6-hydroxy-2,2-dimethyltetrahydrofuro[3',2':4,5]furo[2,3-d][1][2]dioxol-5(3H)-one, commonly known as this compound, is a versatile and valuable chiral intermediate in organic synthesis. Its well-defined stereochemistry and the presence of a protecting group make it an ideal starting material for the synthesis of complex molecules with high stereospecificity. The application of this compound and its derivatives in the synthesis of key fragments of therapeutic agents like Eribulin underscores its importance in drug discovery and development. This technical guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the advancement of medicinal chemistry.
An In-depth Technical Guide to CAS Number 20513-98-8: D-Glucurono-6,3-lactone acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and biological properties of D-Glucurono-6,3-lactone acetonide (CAS Number: 20513-98-8). Also known as 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, this versatile molecule serves as a crucial intermediate in the synthesis of complex carbohydrates and bioactive compounds. This document details its physicochemical properties, synthesis protocols, and its role in drug development, particularly in the context of glycosaminoglycan synthesis and its potential as an activator of the hepatocyte growth factor receptor (HGFR) signaling pathway. Experimental protocols and quantitative data are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a derivative of D-glucuronic acid, characterized by a lactone ring and an acetonide protecting group.[1][2] These features make it a stable and valuable building block in organic synthesis.[3] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 20513-98-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₆ | [2][4] |
| Molecular Weight | 216.19 g/mol | [3][4] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 119-123 °C | [1][4] |
| Boiling Point | 385.994 °C at 760 mmHg | [1] |
| Density | 1.411 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and water | [1] |
| Storage Temperature | -20°C to 8°C | [1][4] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process typically starting from D-glucose. The following protocol is a summarized example of a common synthetic route.
Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone
This synthesis involves the protection of hydroxyl groups and subsequent oxidation and lactonization.
Experimental Workflow:
References
An In-depth Technical Guide to the Physicochemical Properties and Synthesis of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone (CAS No: 20513-98-8), is a key synthetic intermediate in carbohydrate chemistry. Its protected structure allows for specific modifications at other positions of the glucuronic acid backbone, making it a valuable building block in the synthesis of various biologically active molecules, including glycosaminoglycans and other pharmaceuticals. This guide provides a comprehensive overview of its known physicochemical properties and a detailed experimental protocol for its synthesis. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document presents the crystal structure of a closely related analogue, (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone, to provide structural insights.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in Table 1. This data is crucial for its identification, handling, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 20513-98-8 | [1][2] |
| Molecular Formula | C₉H₁₂O₆ | [3][4] |
| Molecular Weight | 216.19 g/mol | [3][4] |
| Melting Point | 119-121 °C | [4] |
| Optical Rotation | +52.5° ± 2° (c=1, chloroform) | [4] |
| Appearance | White crystalline powder | [4] |
| Purity | ≥98.0% | [4] |
| Solubility | Soluble in organic solvents. | [1] |
Synthesis of this compound
The synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone can be achieved from D-glucurono-6,3-lactone. A high-yield method has been reported using copper(II) chloride as a catalyst.[5]
Experimental Protocol
Materials:
-
D-glucurono-6,3-lactone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Chloroform
-
Silica (B1680970) gel for column chromatography
Procedure:
-
D-glucurono-6,3-lactone is treated with acetone in the presence of CuCl₂·2H₂O.[5]
-
The reaction mixture is refluxed for 8 hours.[5]
-
Upon completion of the reaction, the crude product is obtained.
-
The crude product is purified by column chromatography on silica gel using a chloroform:acetone (30:1) eluent system.[5]
-
This method has been reported to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%) and purity, not requiring further purification.[5]
Structural Information
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound is not available in the public domain. However, to provide valuable structural insight, the crystallographic data for a closely related analogue, (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone, is presented. This compound differs by the protecting group on the 1,2-hydroxyls (benzylidene instead of isopropylidene).
Crystal Structure of an Analogue: (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone
The crystal structure of (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone has been determined by X-ray crystallography.[6] The key crystallographic parameters are summarized in Table 2.
Table 2: Crystallographic Data for (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone [6]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₂O₆ |
| Formula Weight | 264.23 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a | 5.6329 (1) Å |
| b | 7.8943 (2) Å |
| c | 13.3182 (3) Å |
| α | 90° |
| β | 99.9545 (9)° |
| γ | 90° |
| Volume | 583.32 (2) ų |
| Z | 2 |
| Temperature | 150 K |
| Radiation | Mo Kα |
Visualizations
Synthetic Pathway
The synthesis of this compound from its parent lactone is a straightforward protection reaction. The logical flow of this synthesis is depicted below.
Conclusion
This compound is a valuable and versatile intermediate for synthetic chemists. This guide provides the essential physicochemical data and a reliable synthetic protocol to aid researchers in their work. While the definitive crystal structure remains to be published, the data from the benzylidene analogue offers a useful reference for understanding the three-dimensional conformation of this class of compounds. Further crystallographic studies on the title compound would be a valuable contribution to the field.
References
- 1. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]
- 2. 1,2-O-Isopropylidene-alpha-D-glucurono-6,3-lactone 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone | 20513-98-8 | MI04759 [biosynth.com]
- 4. This compound, 98+% 10 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. (1S)-1,2-O-Benzylidene-α-d-glucurono-6,3-lactone - PMC [pmc.ncbi.nlm.nih.gov]
Conformational Landscape of D-Glucurono-6,3-lactone acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucurono-6,3-lactone acetonide is a pivotal intermediate in carbohydrate chemistry, serving as a building block for a diverse array of bioactive molecules. Its three-dimensional structure, governed by the conformational preferences of its fused furanoid, γ-lactone, and dioxolane rings, is critical to its reactivity and utility in synthesis. This technical guide provides a comprehensive overview of the conformational analysis of this compound, detailing the theoretical principles and practical methodologies for its structural elucidation. While a definitive crystal structure for this specific acetonide is not publicly available, this document extrapolates from the analysis of its constituent ring systems and related derivatives to present a robust model of its conformational behavior. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are provided to guide researchers in the empirical determination of its structure.
Introduction
D-Glucurono-6,3-lactone, a derivative of D-glucuronic acid, is a naturally occurring compound and a key structural component of connective tissues.[1] Its acetonide derivative, 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a synthetically versatile intermediate, prized for its rigid structure which allows for stereoselective modifications.[2] The conformational rigidity is imposed by the fusion of the furanose ring with both a γ-lactone ring and a 1,2-O-isopropylidene (acetonide) group. Understanding the precise three-dimensional arrangement of this molecule is paramount for its application in drug design and asymmetric synthesis.
This guide will delve into the conformational analysis of this compound by examining the conformational tendencies of its core components: the furanoid ring and the γ-lactone ring, and the influence of the fused acetonide group.
Theoretical Conformational Analysis
The conformation of this compound is a composite of the preferred geometries of its constituent ring systems. The furanose ring of the glucuronic acid moiety is inherently flexible, but its fusion with the lactone and acetonide rings introduces significant conformational constraints.
The Furanoid Ring
Five-membered rings, such as the furanose ring in this molecule, are non-planar and typically adopt one of two major conformations: the envelope (E) or the twist (T). In the envelope conformation, four of the ring atoms are coplanar, while the fifth is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The specific conformation adopted is highly dependent on the stereochemistry and substitution pattern of the ring. For furanose rings, the conformation can be described by a pseudorotational itinerary, which maps the continuous transition between various envelope and twist forms.
The γ-Lactone Ring
The γ-lactone ring, also a five-membered ring, shares the conformational characteristics of the furanoid ring, favoring envelope and twist conformations to alleviate torsional strain. The fusion of the lactone ring to the furanose ring at C3 and C6 significantly restricts the conformational freedom of both rings, leading to a more defined and rigid bicyclic system.
Influence of the Acetonide Group
The presence of the 1,2-O-isopropylidene group further rigidifies the structure. The five-membered dioxolane ring of the acetonide group, fused to the furanose ring, introduces additional strain. Studies on related 1,2-O-isopropylidene-α-D-glucofuranose derivatives have shown that the acetonide group forces the furanose ring into a specific, often twisted, conformation.[1]
Experimental Determination of Conformation
The precise conformation of this compound in solution and in the solid state can be determined experimentally using NMR spectroscopy and X-ray crystallography, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the conformation of molecules in solution. For this compound, the key parameters are the vicinal proton-proton coupling constants (³JHH). These coupling constants are related to the dihedral angle (φ) between the coupled protons through the Karplus equation:
J(φ) = A cos²(φ) + B cos(φ) + C
By measuring the ³JHH values from the ¹H NMR spectrum, the dihedral angles between adjacent protons in the furanose and lactone rings can be estimated, allowing for the reconstruction of the ring's conformation.
Table 1: Representative ¹H NMR Spectral Data for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| H-1 | ~6.0 | d | To be determined |
| H-2 | To be assigned | To be assigned | To be determined |
| H-3 | To be assigned | To be assigned | To be determined |
| H-4 | To be assigned | To be assigned | To be determined |
| H-5 | To be assigned | To be assigned | To be determined |
| CH₃ (acetonide) | To be assigned | s | - |
| CH₃ (acetonide) | To be assigned | s | - |
Note: The data in this table is illustrative and requires experimental determination and assignment.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive picture of the molecule's conformation in the solid state. This technique can precisely determine bond lengths, bond angles, and torsional angles, revealing the exact puckering of the rings and the overall molecular geometry. Although a crystal structure for this compound has not been reported, the crystallographic analysis of structurally related compounds, such as (1S)-1,2-O-benzylidene-α-d-glucurono-6,3-lactone, provides valuable insights into the conformational preferences of the glucuronolactone (B27817) core.
Experimental Protocols
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.
-
Integrate all signals to determine proton ratios.
-
Measure the chemical shifts (δ) and coupling constants (J) for all resolved signals.
-
-
2D NMR Spectroscopy:
-
Perform a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and aid in the assignment of the ¹H NMR spectrum.
-
Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment to identify protons that are close in space, providing additional conformational constraints.
-
-
Data Analysis:
-
Assign all proton signals using the combination of ¹H and 2D NMR data.
-
Extract all ³JHH values.
-
Use the Karplus equation to calculate the corresponding dihedral angles.
-
Build a molecular model consistent with the calculated dihedral angles and NOE/ROE constraints to determine the solution-state conformation.
-
X-ray Crystallography
-
Crystallization:
-
Grow single crystals of this compound suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsional angles.
-
-
Data Analysis:
-
Analyze the refined structure to determine the precise conformation of the molecule in the solid state, including the puckering parameters of the rings.
-
Visualizations
Caption: Workflow for NMR-based conformational analysis.
Caption: Workflow for X-ray crystallography-based conformational analysis.
Conclusion
The conformational analysis of this compound is essential for understanding its reactivity and for its rational application in chemical synthesis. While direct experimental data on its conformation is limited, a robust model can be constructed based on the well-established principles of furanose and γ-lactone ring conformations, and the known effects of acetonide protection. The experimental protocols outlined in this guide provide a clear pathway for researchers to empirically determine the precise three-dimensional structure of this important molecule in both solution and solid states. Such studies will undoubtedly contribute to the more effective utilization of this versatile chiral building block in the development of new therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Mechanism of D-Glucurono-6,3-lactone Acetonide Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and underlying mechanisms involved in the formation of D-Glucurono-6,3-lactone acetonide, a valuable intermediate in medicinal chemistry and organic synthesis. The document details the primary synthetic pathways, experimental protocols, and quantitative data derived from key research, offering a thorough resource for professionals in the field.
Introduction
This compound, also known as 1,2-O-isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a protected derivative of D-glucuronic acid.[1] The presence of the acetonide (isopropylidene) protecting group at the 1 and 2 positions allows for selective chemical transformations at other sites of the molecule. This feature makes it a crucial building block in the synthesis of complex carbohydrates, modified sugars, and various biologically active compounds.[1][2] This guide will explore the two primary synthetic routes for its formation: the direct acetonidation of D-Glucurono-6,3-lactone and a multi-step synthesis commencing from D-glucose.
Synthetic Pathways and Mechanisms
There are two principal strategies for the synthesis of this compound.
Pathway A: Direct Acetonidation of D-Glucurono-6,3-lactone
This is a more direct approach that involves the reaction of D-Glucurono-6,3-lactone with acetone (B3395972) in the presence of a Lewis acid catalyst. The mechanism proceeds through the formation of an isopropylidene ketal.
Mechanism:
The formation of the isopropylidene acetal (B89532) is a reversible reaction. The equilibrium is driven towards the product by using an excess of acetone, which often serves as both the reagent and the solvent, and by removing the water formed during the reaction.[3]
Step 1: Activation of Acetone The Lewis acid catalyst (e.g., CuCl₂·2H₂O) activates the carbonyl group of acetone, making it more electrophilic.
Step 2: Nucleophilic Attack The cis-diol at the C1 and C2 positions of the D-Glucurono-6,3-lactone acts as a nucleophile, attacking the activated acetone.
Step 3: Hemiketal Formation and Proton Transfer A hemiketal intermediate is formed, followed by proton transfer.
Step 4: Water Elimination and Ketal Formation The hydroxyl group of the hemiketal is protonated, leading to the elimination of a water molecule and the formation of a stabilized carbocation. The second hydroxyl group of the diol then attacks the carbocation, and subsequent deprotonation yields the cyclic isopropylidene ketal.
Pathway B: Multi-step Synthesis from α-D-Glucose
This pathway involves several steps, starting with the readily available α-D-glucose.[3] This method is often employed due to the commercial availability and lower cost of the starting material.
Workflow of Multi-step Synthesis from α-D-Glucose:
Figure 1: Multi-step synthesis of this compound from α-D-glucose.
Mechanism Description:
-
Di-acetonide Formation: α-D-Glucose is reacted with acetone in the presence of an acid catalyst to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[3][4][5] This reaction protects the 1,2- and 5,6-hydroxyl groups.
-
Selective Deprotection: The 5,6-isopropylidene group is selectively removed using mild acidic conditions, such as 40% acetic acid, to yield 1,2-O-isopropylidene-α-D-glucofuranose.[3]
-
Oxidation: The primary alcohol at the C6 position is then oxidized to a carboxylic acid. This is often achieved using a platinum catalyst on carbon (Pt/C) with the introduction of pure oxygen, resulting in the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.[3]
-
Lactonization: The final step is the acidification of the sodium salt of the uronic acid. The decrease in pH to around 2 with an acid like sulfuric acid induces the intramolecular esterification between the carboxylic acid at C6 and the hydroxyl group at C3, leading to the formation of the γ-lactone ring.[3][6]
Experimental Protocols
Protocol for Direct Acetonidation of D-Glucurono-6,3-lactone[3]
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone.
-
Catalyst Addition: Add 0.8525 g of copper(II) chloride dihydrate (CuCl₂·2H₂O) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.
-
Neutralization: After cooling, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up: The product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, is typically of high purity and may not require further purification.
Protocol for Multi-step Synthesis from α-D-Glucose[3]
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Note: This is a general procedure; specific industrial-scale preparations can be found in patents.[4][5])
-
React α-D-glucose with a large excess of acetone in the presence of an acid catalyst (e.g., sulfuric acid, zinc chloride, or a Lewis acid like a boron trifluoride complex).[3][4][5]
-
The water formed during the reaction must be removed to drive the equilibrium towards the product.[5]
-
Purify the product by recrystallization.
Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose
-
Treat the di-acetonide with 40% acetic acid to selectively hydrolyze the 5,6-isopropylidene group.[3]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid and extract the product.
Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid
-
Dissolve the 1,2-O-isopropylidene-α-D-glucofuranose in a suitable solvent.
-
Add a Pt/C catalyst.
-
Introduce pure oxygen into the reaction mixture while stirring vigorously.[3]
-
The reaction progress can be monitored by the consumption of a base (e.g., NaOH) to maintain a constant pH.
Step 4: Lactonization to 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone
-
Acidify the aqueous solution of the sodium salt of the uronic acid to a pH of 2 using sulfuric acid.[3]
-
The lactone will form and can be extracted immediately with a suitable organic solvent, such as ethyl acetate.[3]
-
Evaporate the solvent to obtain the final product.
Quantitative Data
The following table summarizes the reported yields for the key synthetic steps.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Direct Acetonidation | D-glucurono-6,3-lactone | 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 88 | [3] |
| Formation of Di-acetonide | α-D-glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 56 | [3] |
| Lactonization of Sodium salt of glucofuranuronic acid | Sodium salt of glucofuranuronic acid | 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone | 10.1 | [3] |
Visualization of the Acetonidation Mechanism
The following diagram illustrates the general mechanism for the acid-catalyzed formation of an isopropylidene ketal from a diol and acetone.
Figure 2: Generalized mechanism for acid-catalyzed acetonide formation.
Conclusion
The synthesis of this compound can be efficiently achieved through two primary routes. The direct acetonidation of D-Glucurono-6,3-lactone offers a high-yield, one-step process, while the multi-step synthesis from D-glucose provides an alternative from a more readily available starting material. Understanding the underlying mechanisms of acetal formation and lactonization is crucial for optimizing reaction conditions and achieving high yields of this important synthetic intermediate. This guide provides the foundational knowledge and practical protocols to aid researchers in the successful synthesis and application of this compound.
References
- 1. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 5. US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]
- 6. WO2006066072A2 - Production of glucurono-3,6-lactone with low environmental impact - Google Patents [patents.google.com]
Stability of D-Glucurono-6,3-lactone Acetonide Under Acidic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, is a versatile intermediate in the synthesis of complex carbohydrates and biologically active molecules.[1] Its stability, particularly under acidic conditions, is a critical parameter for its application in drug development and organic synthesis, where acidic environments are frequently encountered during various reaction and purification steps. This guide provides a comprehensive overview of the stability of this compound, focusing on the chemical principles governing its degradation in acidic media.
Core Concepts: Lactone and Acetonide Stability
The stability of this compound under acidic conditions is primarily influenced by two key functional groups: the γ-lactone ring and the isopropylidene acetal (B89532) (acetonide). Both of these groups are susceptible to acid-catalyzed hydrolysis.
-
Lactone Hydrolysis: The 6,3-lactone is an intramolecular ester. In the presence of acid, the carbonyl oxygen can be protonated, which activates the carbonyl carbon towards nucleophilic attack by water. This leads to the opening of the lactone ring to form the corresponding hydroxy carboxylic acid, in this case, D-glucuronic acid. The rate of this hydrolysis is dependent on factors such as pH, temperature, and buffer composition.[2]
-
Acetonide Hydrolysis: Acetonides are protecting groups for 1,2-diols and are known to be labile under acidic conditions.[3][4] The mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a carbocation intermediate, which is then attacked by water. This process, often referred to as deprotection, results in the removal of the isopropylidene group and regeneration of the diol.
Quantitative Data on Stability
A thorough review of the scientific literature reveals a notable absence of specific quantitative studies on the degradation kinetics of this compound under defined acidic conditions. While the general principles of lactone and acetonide hydrolysis are well-established, specific rate constants, half-lives, and activation energies for this particular molecule have not been extensively reported.
The stability of the parent D-glucurono-6,3-lactone has been investigated, and it is known to exist in equilibrium with D-glucuronic acid in aqueous solutions.[5] The rate of hydrolysis of other lactones, such as glucono-δ-lactone, has been shown to be pH-dependent.[2] It is reasonable to infer that the acetonide derivative will also undergo hydrolysis, and the rate will be significantly influenced by the acidity of the medium.
The deprotection of 1,2-O-isopropylidene groups from various furanose derivatives has been studied, with reagents such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), and acidic ion-exchange resins being employed.[1][4] These studies indicate that the conditions required for deprotection can range from mild to harsh, depending on the specific substrate and the desired outcome.
Due to the lack of specific quantitative data for this compound, the following table provides a qualitative summary of the expected stability based on general chemical principles.
| pH Range | Temperature | Expected Stability of Acetonide Group | Expected Stability of Lactone Ring | Primary Degradation Pathway |
| Strongly Acidic (pH < 3) | Ambient | Low | Moderate to Low | Rapid hydrolysis of the acetonide group, followed by potential hydrolysis of the lactone ring. |
| Mildly Acidic (pH 3-6) | Ambient | Moderate | High | Gradual hydrolysis of the acetonide group. The lactone ring is expected to be relatively stable. |
| Neutral (pH ~7) | Ambient | High | High | Minimal degradation expected. |
| Elevated Temperature | - | Decreased | Decreased | Increased rates of both acetonide and lactone hydrolysis. |
Table 1. Qualitative Assessment of this compound Stability under Various Conditions.
Experimental Protocols for Stability Assessment
To quantitatively assess the stability of this compound under specific acidic conditions, a well-designed experimental protocol is essential. The following outlines a general methodology that can be adapted for this purpose.
Objective: To determine the rate of degradation of this compound in an acidic buffer at a constant temperature.
Materials:
-
This compound
-
Acidic buffer of desired pH (e.g., citrate (B86180) buffer, acetate (B1210297) buffer)
-
High-purity water
-
Internal standard for quantitative analysis (e.g., a stable compound with a distinct NMR or HPLC signal)
-
Deuterated solvent for NMR analysis (if applicable)
-
HPLC grade solvents
Equipment:
-
Constant temperature bath or incubator
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV, RI, or MS) or an NMR spectrometer
-
Vials for sample collection
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a known volume of the acidic buffer to prepare a stock solution of a specific concentration.
-
Incubation: Place the stock solution in a constant temperature bath set to the desired temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching (if necessary): To stop the degradation reaction, the withdrawn sample can be immediately neutralized with a suitable base or diluted with a neutral solvent.
-
Analysis: Analyze the samples using a validated analytical method to determine the concentration of the remaining this compound.
-
HPLC Analysis: A reversed-phase HPLC method can be developed to separate the starting material from its degradation products. The concentration can be quantified by comparing the peak area of the analyte to that of an internal standard.
-
NMR Spectroscopy: Quantitative NMR (qNMR) can be used to monitor the disappearance of signals corresponding to the starting material and the appearance of signals from the degradation products.[6] Specific protons on the acetonide or the lactone core can be integrated and compared to an internal standard.
-
-
Data Analysis: Plot the concentration of this compound versus time. From this data, determine the degradation kinetics (e.g., first-order, second-order) and calculate the rate constant (k) and the half-life (t½).
Visualization of Degradation Pathway and Experimental Workflow
The following diagrams illustrate the potential degradation pathway of this compound under acidic conditions and a typical experimental workflow for its stability assessment.
Caption: Potential degradation pathway of this compound in acid.
Caption: Workflow for assessing the stability of this compound.
References
- 1. Synthesis of chimera oligopeptide including furanoid β-sugar amino acid derivatives with free OHs: mild but successful removal of the 1,2-O-isopropylidene from the building block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. An Efficient One-Stage Deprotection/Reduction of 1,2-O-Isopropylidene Furanoses to the Corresponding Tetrahydrofurans [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In-Depth Technical Guide to the Basic Hydrolysis of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic hydrolysis of D-Glucurono-6,3-lactone acetonide, a key reaction in carbohydrate chemistry and drug development. This document details the underlying chemical principles, experimental methodologies, and analytical considerations for this transformation.
Introduction
This compound, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a protected derivative of D-glucuronic acid. The acetonide group protects the 1- and 2-hydroxyl functions, allowing for selective reactions at other positions of the molecule. Basic hydrolysis of the lactone moiety is a fundamental step in the synthesis of various biologically active compounds, including glucuronide conjugates of drugs and other xenobiotics. This guide will focus on the selective cleavage of the lactone ring under basic conditions while preserving the acid-labile acetonide protecting group.
Reaction Mechanism and Principles
The basic hydrolysis of a lactone, a cyclic ester, proceeds via a nucleophilic acyl substitution mechanism, commonly referred to as saponification. The reaction is typically irreversible due to the formation of a resonance-stabilized carboxylate salt.
The key steps of the mechanism are:
-
Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), acting as a nucleophile, attacks the electrophilic carbonyl carbon of the lactone ring. This results in the formation of a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the endocyclic ester bond (C-O bond within the ring). This step results in the formation of a carboxylate and an alcohol.
-
Proton Transfer: In the basic medium, the newly formed carboxylic acid is deprotonated by a base (such as another hydroxide ion) to form a carboxylate salt. This step drives the equilibrium towards the products, making the reaction essentially irreversible.
The acetonide protecting group, a cyclic ketal, is generally stable under basic and neutral conditions. Its hydrolysis typically requires acidic conditions. This differential stability allows for the selective hydrolysis of the lactone in the presence of the acetonide group.
Experimental Protocols
The following section outlines a detailed experimental protocol for the basic hydrolysis of this compound to its corresponding sodium glucuronate salt.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | e.g., Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) | Anhydrous, ≥99.5% | e.g., Fisher Scientific |
| Deionized Water | High Purity | --- |
| Dowex® 50WX8 hydrogen form ion-exchange resin | 100-200 mesh | e.g., Sigma-Aldrich |
| Ethanol | Reagent Grade | e.g., VWR |
| Diethyl Ether | Anhydrous | e.g., Sigma-Aldrich |
Procedure for the Synthesis of Sodium 1,2-O-isopropylidene-D-glucofuranuronate
This procedure is adapted from the synthesis of the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.[1]
-
Dissolution: Dissolve this compound in deionized water. The concentration can be in the range of 15-20 mg/mL.
-
pH Adjustment: While stirring the solution, slowly add a sufficient amount of a 1 M aqueous solution of sodium carbonate (Na₂CO₃) to adjust the pH to a range of 8.0-9.0. The hydrolysis of the lactone is initiated under these basic conditions.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a solvent system such as ethyl acetate/hexane can be used to observe the disappearance of the starting lactone. HPLC analysis can provide a more quantitative measure of the conversion.
-
Reaction Time and Temperature: The reaction is typically carried out at room temperature. The reaction time can vary, but it is generally complete within a few hours. Monitoring the reaction is crucial to determine the endpoint.
-
Work-up and Isolation:
-
Once the reaction is complete, the aqueous solution contains the sodium salt of 1,2-O-isopropylidene-D-glucofuranuronic acid.
-
To isolate the product, the water can be removed under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be washed with a non-polar solvent like diethyl ether to remove any unreacted starting material or non-polar impurities.
-
The product is then dried under vacuum to yield the sodium salt as a solid.
-
Quantitative Data
| Parameter | Value/Range | Notes |
| Reactant Concentration | 10-50 mg/mL | Higher concentrations may require more efficient stirring. |
| Base | Sodium Carbonate (Na₂CO₃) | Other bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) can also be used, but pH control is critical to avoid potential side reactions. |
| pH | 8.0 - 9.0 | Maintaining a mildly basic pH is crucial for selective lactone hydrolysis without affecting the acetonide group.[1] |
| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. |
| Reaction Time | 1 - 4 hours | The exact time should be determined by reaction monitoring (e.g., TLC or HPLC). |
| Expected Yield | > 90% | The saponification of lactones is generally a high-yielding reaction due to the irreversible formation of the carboxylate salt. |
Analytical Methods for Reaction Monitoring
Several analytical techniques can be employed to monitor the progress of the hydrolysis reaction:
-
Thin Layer Chromatography (TLC): A simple and rapid method to qualitatively assess the disappearance of the starting material (lactone) and the appearance of the product (carboxylate salt). The carboxylate salt will typically have a much lower Rf value than the lactone due to its polarity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the lactone to the carboxylate. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the starting material and the final product. The disappearance of the lactone carbonyl signal in the ¹³C NMR spectrum and the appearance of a carboxylate signal are indicative of the reaction's progress.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The characteristic C=O stretching frequency of the lactone (around 1760-1780 cm⁻¹) will disappear, and a new, broader absorption for the carboxylate anion (around 1610-1550 cm⁻¹ and 1420-1300 cm⁻¹) will appear.
Visualizations
Reaction Mechanism
Caption: Mechanism of basic hydrolysis of this compound.
Experimental Workflow
Caption: Workflow for the basic hydrolysis of this compound.
Conclusion
The basic hydrolysis of this compound is a robust and high-yielding reaction that selectively cleaves the lactone ring while preserving the acetonide protecting group. By carefully controlling the pH and monitoring the reaction, researchers can efficiently synthesize the corresponding carboxylate salt, a valuable intermediate for further chemical transformations in drug development and other scientific disciplines. The methodologies and principles outlined in this guide provide a solid foundation for the successful execution of this important reaction.
References
Methodological & Application
D-Glucurono-6,3-lactone Acetonide: A Versatile Chiral Building Block for Drug Discovery and Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, is a valuable and versatile chiral building block in organic synthesis. Its rigid furanose ring system, protected diol, and reactive lactone functionality make it an ideal starting material for the stereoselective synthesis of a wide range of complex and biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of high-value compounds, particularly nucleoside analogs with antitumor activity and inositol (B14025) derivatives with potential roles in cell signaling.
Physicochemical Properties and Data
This compound is a white crystalline solid. Its structure and key physicochemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂O₆ | [1] |
| Molecular Weight | 216.19 g/mol | [1] |
| Melting Point | 119-121 °C | [1] |
| Optical Rotation | +52° (c=1 in Chloroform) | [2] |
| CAS Number | 20513-98-8 | [1] |
| Solubility | Slightly soluble in chloroform (B151607) and water | [1] |
Applications in Synthesis
This compound serves as a precursor for a variety of important molecular scaffolds.
Synthesis of Bioactive Nucleoside Analogs
Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy.[3] By using this compound as a chiral scaffold, novel sugar-modified nucleosides can be synthesized. These modifications can enhance the pharmacological properties of the nucleosides, such as their metabolic stability and target specificity. Several nucleoside analogs derived from glucuronolactone (B27817) have demonstrated potent antitumor activity by inhibiting DNA and RNA synthesis in cancer cells.[4][5]
Synthesis of Inositol Derivatives and their Phosphates
Inositol and its phosphorylated derivatives are crucial components of the inositol phosphate (B84403) signaling pathway, which regulates a multitude of cellular processes including cell growth, differentiation, and apoptosis.[6][7] this compound can be converted into optically active and partially protected inositols, providing access to synthetic inositol phosphates that can be used to study the intricacies of these signaling pathways.[8][9]
Experimental Protocols
The following section provides detailed experimental protocols for the synthesis of this compound from D-glucose and its subsequent conversion to key intermediates.
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone Glucose)
This protocol describes the first step in the synthesis of the target chiral building block from readily available D-glucose.
Experimental Workflow:
Figure 1: Synthesis of Diacetone Glucose.
Materials:
-
D-glucose
-
Concentrated Sulfuric Acid
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
To a flask containing acetone, add D-glucose and a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at 25°C for 12 hours.
-
Neutralize the reaction mixture by the slow addition of solid sodium bicarbonate until effervescence ceases.
-
Filter the mixture to remove the inorganic salts.
-
Evaporate the filtrate under reduced pressure to obtain the crude product.
-
The crude 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose can be used in the next step without further purification. A reported yield for a similar process is 56%.[7]
Protocol 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose (Monoacetone Glucose)
This protocol details the selective removal of the 5,6-O-isopropylidene group.
Experimental Workflow:
Figure 2: Synthesis of Monoacetone Glucose.
Materials:
-
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
-
40% aqueous Acetic Acid
Procedure:
-
Dissolve the diacetone glucose in 40% aqueous acetic acid.
-
Stir the solution at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the acetic acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1,2-O-isopropylidene-α-D-glucofuranose.[7]
Protocol 3: Oxidation and Lactonization to this compound
This protocol describes the oxidation of the primary alcohol and subsequent lactonization to form the target molecule.
Experimental Workflow:
Figure 3: Synthesis of this compound.
Materials:
-
1,2-O-isopropylidene-α-D-glucofuranose
-
Platinum on Carbon (Pt/C)
-
Oxygen (O₂)
-
Sulfuric Acid (H₂SO₄)
-
Ethyl Acetate
Procedure:
-
Suspend 1,2-O-isopropylidene-α-D-glucofuranose and a catalytic amount of Pt/C in water.
-
Bubble pure oxygen through the vigorously stirred mixture. The reaction progress can be monitored by the consumption of a base (e.g., NaHCO₃) to maintain a neutral pH.
-
Upon completion, filter off the catalyst. The filtrate contains the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.[7]
-
Acidify the filtrate to pH 2 with sulfuric acid to induce the closure of the lactone ring.[7]
-
Immediately extract the product with ethyl acetate.[7]
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound.[7] An 88% yield has been reported for a similar synthesis of the isopropylidene derivative from D-glucurono-6,3-lactone using acetone and CuCl₂·2H₂O.[7]
Protocol 4: Acetylation of this compound
This protocol details the acetylation of the free hydroxyl group.
Experimental Workflow:
Figure 4: Acetylation of this compound.
Materials:
-
This compound
-
Pyridine
-
Acetic Anhydride (B1165640)
-
Ethyl Acetate
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound in pyridine.
-
Add acetic anhydride dropwise to the solution.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to obtain 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone. A melting point of 93 °C has been reported for this compound.[7]
Biological Activity and Signaling Pathways
Antitumor Nucleoside Analogs: Inhibition of Nucleic Acid Synthesis
Nucleoside analogs synthesized from D-glucuronolactone derivatives exert their cytotoxic effects by interfering with the synthesis of DNA and RNA.[3] After cellular uptake, these analogs are phosphorylated to their active triphosphate forms. These triphosphates can then act as competitive inhibitors of DNA and RNA polymerases or be incorporated into the growing nucleic acid chains, leading to chain termination and ultimately, apoptosis.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Defining Signal Transduction by Inositol Phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Inositol Phosphate System—A Coordinator of Metabolic Adaptability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inositol phosphate - Wikipedia [en.wikipedia.org]
- 7. TGF Beta Pathway and Inositol Phosphate Pathway In Cell Signalling | PPTX [slideshare.net]
- 8. dovepress.com [dovepress.com]
- 9. Synthesis of D- and L-myo-inositol 1,2,4,6-tetrakisphosphate, regioisomers of myo-inositol 1,3,4,5 tetrakisphosphate: activity against Ins(1,4,5)P3 binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide in Glycoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of D-Glucurono-6,3-lactone acetonide as a key intermediate in the synthesis of glycosides. This compound serves as a valuable building block in medicinal chemistry and drug development for the preparation of complex, biologically active molecules.[1]
Introduction
This compound, also known as 1,2-O-Isopropylidene-α-D-glucofuranosidurono-6,3-lactone, is a derivative of D-glucuronic acid where the 1- and 2-hydroxyl groups are protected as an acetonide.[1] This protection enhances its utility in organic synthesis by allowing for selective reactions at other positions of the molecule. The lactone ring provides a constrained conformation that can influence the stereochemical outcome of glycosylation reactions.[2] The synthesis of glucuronides is of significant interest in the pharmaceutical industry as glucuronidation is a major pathway for the metabolism of many drugs, and the resulting glucuronides are often the active or excretable forms of these therapeutic agents.
Synthesis of this compound
A high-yield synthesis of this compound can be achieved from the readily available D-glucurono-6,3-lactone.[3]
Experimental Protocol: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone [3]
-
To a suspension of D-glucurono-6,3-lactone (1.0 g, 5.68 mmol) in acetone (B3395972) (50 mL), add anhydrous copper(II) chloride (CuCl₂, 0.76 g, 5.68 mmol).
-
Reflux the mixture with stirring for 8 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the catalyst.
-
Evaporate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization or used directly in the next step if of sufficient purity.
Table 1: Reagents and Yield for the Synthesis of this compound
| Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Yield (%) |
| D-Glucurono-6,3-lactone | 176.12 | 1.0 | 5.68 | 88[3] |
| Anhydrous Copper(II) Chloride | 134.45 | 0.76 | 5.68 | |
| Acetone | 58.08 | 50 mL | - |
Diagram 1: Synthesis of this compound
Caption: Synthetic route for the preparation of this compound.
Application in Glycoside Synthesis
This compound can be used as a glycosyl donor in the synthesis of alkyl glucuronides. The acid-catalyzed reaction with alcohols proceeds to give the corresponding alkyl D-glucofuranosidurono-6,3-lactones.[4]
Experimental Protocol: Synthesis of Alkyl D-Glucofuranosidurono-6,3-lactones
This protocol is adapted from the acid-catalyzed glycosidation of the unprotected D-glucurono-6,3-lactone.
-
Dissolve this compound (1.0 eq) and a long-chain alcohol (e.g., dodecanol, 1.2 eq) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a catalytic amount of a Lewis acid (e.g., BF₃·OEt₂, TMSOTf) or a solid acid catalyst (e.g., Amberlyst-15).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a mild base (e.g., triethylamine (B128534) or sodium bicarbonate solution).
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Alternative Protocol
Microwave irradiation can significantly accelerate the glycosylation reaction.[5]
-
In a microwave-safe vessel, combine this compound (1.0 eq), the alcohol (1.2 eq), and a supported acid catalyst (e.g., sulfuric acid on silica).[5]
-
Irradiate the mixture in a microwave reactor at a set temperature (e.g., 80-100 °C) for a short period (e.g., 10-30 minutes).
-
After cooling, filter off the catalyst and concentrate the filtrate.
-
Purify the product by column chromatography.
Table 2: Representative Yields for the Synthesis of Alkyl Glucuronides
| Glycosyl Donor | Acceptor (Alcohol) | Catalyst | Conditions | Yield (%) |
| D-Glucurono-6,3-lactone | Various Alcohols | H₂SO₄/SiO₂ | Microwave | 62-98[5] |
| D-Glucurono-6,3-lactone | Long-chain Alcohols | Acid Catalyst | Conventional Heating | Not specified[4] |
Diagram 2: Experimental Workflow for Glycoside Synthesis
Caption: General workflow for the synthesis of alkyl glucuronides.
Further Applications and Derivatization
The resulting alkyl D-glucofuranosidurono-6,3-lactones can be further modified. For instance, the lactone can be reduced to the corresponding alkyl β-D-glucofuranoside using a reducing agent like sodium borohydride.[4] This opens up pathways to a wider range of glycoside derivatives for various applications in drug discovery and materials science.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of glycosides. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of a variety of glucuronide derivatives. The use of both conventional and microwave-assisted methods offers flexibility in reaction optimization. Further derivatization of the synthesized glycosides can lead to novel compounds with potential biological activity.
References
- 1. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 2. The Glycosylation Mechanisms of 6,3-Uronic Acid Lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide, specifically 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone, is a versatile and pivotal building block in the intricate field of oligosaccharide synthesis. Its rigid furanose structure, conferred by the lactone ring and the acetonide protection at the 1 and 2 positions, provides stereochemical control and allows for regioselective manipulations crucial for the construction of complex glycans. This attribute is particularly valuable in the synthesis of biologically significant oligosaccharides such as heparin and heparan sulfate (B86663), where the precise arrangement of uronic acid moieties is paramount for their function.[1][2] The use of D-glucurono-6,3-lactone as a starting material circumvents the often problematic C-6 oxidation step required when starting from glucose, streamlining the synthetic pathway.[2]
These application notes provide a comprehensive overview of the utility of this compound in oligosaccharide synthesis, complete with detailed experimental protocols and quantitative data to aid researchers in the practical application of this important synthetic intermediate.
Key Applications
The primary application of this compound lies in its role as a precursor to glucuronic acid donors, essential components in the assembly of various oligosaccharides. Its strategic deployment is most prominent in the synthesis of:
-
Heparan Sulfate and Heparin Oligosaccharides: These complex glycosaminoglycans play critical roles in a multitude of biological processes, including cell signaling, blood coagulation, and inflammation. The glucuronic acid moiety is a core component of the repeating disaccharide units of these polymers.[3][4]
-
Glycoconjugates: this compound derived building blocks are utilized in the synthesis of glycoconjugates, where oligosaccharides are attached to proteins or lipids. These molecules are integral to cellular recognition and communication.
-
Bioactive Oligosaccharides: The synthesis of various other bioactive oligosaccharides containing glucuronic acid can be achieved using donors derived from this lactone acetonide.
Data Presentation
Table 1: Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| D-Glucurono-6,3-lactone | Acetone (B3395972), Copper(II) chloride dihydrate | Acetone | 8 h | Reflux | 88 | [5] |
Table 2: Application in Heparan Sulfate Tetrasaccharide Synthesis
| Synthetic Strategy | Key Building Block | Number of Steps | Overall Yield (%) | Scale | Reference |
| Automated Glycan Assembly | Orthogonally protected D-GlcN-α-D-GlcA donor | 5 | 18 | Milligram | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone (this compound)[5]
This protocol describes the high-yield synthesis of the title compound from commercially available D-glucurono-6,3-lactone.
Materials:
-
D-Glucurono-6,3-lactone (5 mmol, 880 mg)
-
Anhydrous Acetone (20 mL)
-
Copper(II) chloride dihydrate (0.8525 g)
-
Saturated aqueous solution of NaHCO₃
-
Round bottom flask (100 mL)
-
Reflux condenser
Procedure:
-
To a 100 mL round bottom flask, add D-glucurono-6,3-lactone (880 mg, 5 mmol) and anhydrous acetone (20 mL).
-
Add copper(II) chloride dihydrate (0.8525 g) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 8 hours.
-
After 8 hours, cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of NaHCO₃.
-
The product, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, is obtained in high purity and yield (88%) without the need for further purification.
Mandatory Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: The central role of this compound in oligosaccharide synthesis.
References
- 1. Synthesis of a heparan sulfate tetrasaccharide using automated glycan assembly - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Towards the assembly of heparin and heparan sulfate oligosaccharide libraries: efficient synthesis of uronic acid and disaccharide building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Controlled Chemoenzymatic Synthesis of Heparan Sulfate Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modular Synthesis of Heparan Sulfate Oligosaccharides for Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Notes and Protocols: Synthesis of Antiviral Nucleosides from D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antiviral nucleoside analogs using D-Glucurono-6,3-lactone acetonide as a key starting material. The methodologies described herein are based on established chemical transformations and provide a framework for the development of novel therapeutic agents.
Introduction
Nucleoside analogs are a cornerstone of antiviral therapy, effectively inhibiting viral replication and providing treatment for a range of infectious diseases. The modification of the sugar moiety of nucleosides offers a powerful strategy for the development of new antiviral agents with improved efficacy and pharmacokinetic properties. D-Glucurono-6,3-lactone and its derivatives, such as the acetonide, are versatile chiral building blocks that can be elaborated into a variety of sugar-modified nucleosides. This document outlines the synthesis of purine (B94841) nucleosides from D-Glucurono-6,3-lactone derivatives, a class of compounds that has shown potential for broad-spectrum antiviral activity.
Synthetic Workflow
The overall synthetic strategy involves the preparation of a suitable glycosyl donor from D-Glucurono-6,3-lactone, followed by a crucial N-glycosylation reaction with a silylated nucleobase. The key steps are outlined in the workflow diagram below.
Caption: Synthetic workflow for antiviral nucleosides.
Experimental Protocols
Protocol 1: Synthesis of 1,2,5-tri-O-acetyl-D-Glucurono-6,3-lactone
This protocol details the preparation of the key glycosyl donor, 1,2,5-tri-O-acetyl-D-Glucurono-6,3-lactone, from D-Glucurono-6,3-lactone.
Materials:
-
D-Glucurono-6,3-lactone
-
Acetic anhydride (B1165640)
-
Glacial acetic acid
-
Perchloric acid (70%)
-
Ice
-
Water
-
Filter paper
-
Round-bottom flask
-
Magnetic stirrer
-
Water bath
Procedure:
-
In a round-bottom flask, dissolve D-Glucurono-6,3-lactone (1 equivalent) in a mixture of acetic anhydride (5 equivalents) and glacial acetic acid (2.5 equivalents).
-
Cool the mixture in a water bath to 10 °C.
-
Slowly add a catalytic amount of perchloric acid (e.g., 0.05 equivalents) to the stirred solution, ensuring the temperature does not exceed 25 °C.
-
Continue stirring the reaction mixture in the water bath at 10 °C for 1 hour.
-
Crystals of the product will form. Collect the crystals by filtration.
-
Wash the crystals with cold water.
-
Air-dry the crystals to obtain 1,2,5-tri-O-acetyl-D-Glucurono-6,3-lactone.
Expected Yield: ~90%
Protocol 2: Silylation of 2-acetamido-6-chloropurine (B1275489)
This protocol describes the preparation of the silylated nucleobase required for the N-glycosylation reaction.
Materials:
-
2-acetamido-6-chloropurine
-
Trimethylsilyl (B98337) chloride (TMSCl)
-
Anhydrous acetonitrile (B52724)
-
Reflux condenser
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
Suspend 2-acetamido-6-chloropurine (1 equivalent) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.
-
Add hexamethyldisilazane (HMDS, 2-3 equivalents) and a catalytic amount of trimethylsilyl chloride (TMSCl, ~0.1 equivalents).
-
Heat the mixture to reflux and maintain reflux until the solution becomes clear (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess reagents under reduced pressure to obtain the silylated 2-acetamido-6-chloropurine as a residue, which can be used directly in the next step.
Protocol 3: N-Glycosylation of 1,2,5-tri-O-acetyl-D-Glucurono-6,3-lactone (Vorbrüggen Glycosylation)
This protocol outlines the key coupling reaction between the glycosyl donor and the silylated nucleobase to form the protected nucleoside.
Materials:
-
1,2,5-tri-O-acetyl-D-Glucurono-6,3-lactone (1 equivalent)
-
Silylated 2-acetamido-6-chloropurine (1.2 equivalents)
-
Anhydrous 1,2-dichloroethane (B1671644) or acetonitrile
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) (1.2-1.5 equivalents)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1,2,5-tri-O-acetyl-D-Glucurono-6,3-lactone and the silylated 2-acetamido-6-chloropurine in anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected nucleoside.
Data Presentation
| Compound Class | Virus | Assay | Activity (EC₅₀) | Citation |
| Pyrimidine Nucleoside Analogs | Influenza A (H1N1) | Cell-based | 15 - 48 µM | [1] |
| Purine Nucleoside Analogs | Hepatitis C Virus (HCV) | Replicon | Modest Activity | [2] |
| Purine Nucleoside Analogs | Human Immunodeficiency Virus (HIV-1) | Cell-based | 0.71 µM | [2] |
| 4-aza-7,9-dideazaadenosine C-nucleosides | Various RNA viruses | Cell-based | Broad-spectrum activity | [3] |
Mechanism of Action: A Generalized Pathway
The synthesized nucleoside analogs are designed to act as antiviral agents by interfering with viral replication. The generally accepted mechanism of action for many nucleoside antiviral drugs is depicted below.
Caption: Generalized mechanism of action for antiviral nucleosides.
Upon entering an infected host cell, the nucleoside analog is phosphorylated by cellular kinases to its active triphosphate form. This active form can then compete with natural nucleoside triphosphates for the viral polymerase. Incorporation of the analog into the growing viral DNA or RNA chain leads to chain termination, thereby halting viral replication. Alternatively, the analog triphosphate can directly inhibit the viral polymerase enzyme.[4]
Disclaimer
The experimental protocols provided are based on published literature and are intended for guidance. Researchers should adapt these procedures as necessary and conduct all experiments with appropriate safety precautions. The antiviral activity data presented is for analogous compounds and may not be representative of the specific nucleosides synthesized from this compound. Further biological evaluation is required to determine the specific antiviral profile of these novel compounds.
References
- 1. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral/antitumor activities of certain 3-deazaguanine nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide as a Precursor for L-Iduronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-iduronic acid is a critical carbohydrate component of glycosaminoglycans such as heparin and dermatan sulfate, playing a vital role in various biological processes. Its chemical synthesis is of significant interest for the development of therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of L-iduronic acid derivatives, utilizing the readily available D-glucurono-6,3-lactone acetonide as a chiral precursor. The key transformation involves a strategic C-5 epimerization to achieve the L-ido configuration. The protocols provided herein are compiled from established literature and offer a comprehensive guide for the multi-step synthesis, including the preparation of the starting material from D-glucose.
Introduction
The synthesis of complex carbohydrates like L-iduronic acid is a challenging yet essential task in medicinal chemistry and drug development. L-iduronic acid is a C-5 epimer of D-glucuronic acid and its presence in glycosaminoglycans is crucial for their biological activity, including anticoagulant effects and interactions with growth factors. The direct isolation of L-iduronic acid from natural sources is not feasible, making chemical synthesis the primary route for obtaining this important building block.
A common and effective strategy for the synthesis of L-iduronic acid derivatives is to start from an abundant and inexpensive chiral precursor, D-glucose. Through a series of well-defined chemical transformations, D-glucose can be converted to this compound. This intermediate serves as a key substrate for the critical C-5 epimerization step, which inverts the stereochemistry to the desired L-ido configuration. These application notes provide a detailed roadmap for this synthetic pathway, including protocols, quantitative data, and visual workflow diagrams.
Overall Synthetic Pathway
The synthesis of a protected L-iduronic acid derivative from D-glucose can be outlined in two main stages. The first stage involves the preparation of the key intermediate, this compound. The second stage focuses on the C-5 epimerization to yield the L-iduronic acid derivative.
Experimental Protocols & Data
Stage 1: Synthesis of this compound from D-Glucose
This stage outlines the four-step synthesis of the key precursor, this compound, starting from commercially available D-glucose.
Step 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose
This step involves the protection of the hydroxyl groups of D-glucose using acetone (B3395972) to form the diacetonide derivative.
-
Protocol:
-
To 200 mL of acetone, add 10.0 g of D-glucose and 149.5 mg of antimony pentachloride.[1]
-
Reflux the mixture with stirring in a water bath at 60°C for 8 hours. During the reaction, dry the refluxing solvent with 20 g of Molecular Sieves 3A placed between the reaction vessel and the condenser.
-
After the reaction, filter to recover any unreacted starting sugar.
-
Add a small amount of pyridine (B92270) to the filtrate and distill off the acetone under reduced pressure.
-
Dissolve the residue in benzene (B151609), wash with aqueous sodium bicarbonate and water, and then dry over anhydrous magnesium sulfate.
-
Distill off the benzene under reduced pressure to obtain the product.[1]
-
Recrystallize from a mixture of chloroform (B151607) and n-hexane (1:2) for further purification.[1]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 72.4% (10.46 g) | [1] |
| Melting Point | 107-109 °C | [1] |
Step 2: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose
This step involves the selective removal of the 5,6-O-isopropylidene group.
-
Protocol:
-
Place 5 g of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a 100 mL round bottom flask.[2]
-
Add 10 mL of 40% acetic acid.[2]
-
Heat the mixture in a water bath at 70°C for 55 minutes to hydrolyze the 5,6-O-isopropylidene group.[2]
-
Extract the mono-isopropylidene glucose with ethyl acetate (B1210297).
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not explicitly stated, but described as a high-yield reaction. | [2] |
Step 3: Synthesis of Sodium 1,2-O-isopropylidene-α-D-glucofuranuronate
This step involves the selective oxidation of the primary alcohol at the C-6 position.
-
Protocol:
-
Dissolve 100 mg (0.45 mmol) of 1,2-O-isopropylidene-α-D-glucofuranose in 5-6 mL of water in a 100 mL round bottom flask.[2]
-
Adjust the pH to 8-9 using an aqueous solution of Na2CO3.
-
Add 10% Pt on C as a catalyst.
-
Introduce pure oxygen and stir the reaction mixture constantly for 24 hours.[2]
-
After the reaction is complete, remove the catalyst by filtration. The resulting solution of the sodium salt is used directly in the next step without isolation.[2]
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Not isolated, used in situ. | [2] |
Step 4: Synthesis of this compound
This final step of the first stage involves acidification to promote lactonization.
-
Protocol:
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 10.1% (from 1,2-O-isopropylidene-α-D-glucofuranose) | [2] |
| Alternative High-Yield Protocol | Treatment of D-glucurono-6,3-lactone with acetone and CuCl2·2H2O and refluxing for 8 hours can yield the product in 88% yield. | [2] |
Stage 2: Synthesis of a Protected L-Iduronic Acid Derivative
This stage describes a representative two-step sequence for the crucial C-5 epimerization of the this compound to an L-iduronic acid derivative. This involves an oxidation followed by a stereoselective reduction.
Step 5: Oxidation of this compound at C-5
This step involves the oxidation of the C-5 hydroxyl group to a ketone.
-
Protocol:
-
Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., Dess-Martin periodinane or a Swern oxidation cocktail) at a controlled temperature (typically 0°C to room temperature).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction and work up appropriately to isolate the crude 5-keto intermediate.
-
Purify the product by column chromatography.
-
Quantitative Data:
| Parameter | Value | Reference |
| Yield | Highly dependent on the chosen oxidation method and substrate. | N/A |
Step 6: Stereoselective Reduction to the L-ido Epimer
This is the key step to invert the stereochemistry at C-5. The choice of reducing agent is critical for achieving high stereoselectivity.
-
Protocol:
-
Note: As with the oxidation step, a specific, detailed protocol for the stereoselective reduction of the 5-keto intermediate derived from this compound is not explicitly detailed in the search results. The following is a generalized protocol that would require experimental validation.
-
Dissolve the 5-keto intermediate in an appropriate solvent (e.g., methanol, ethanol, or THF) under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add a sterically hindered reducing agent (e.g., L-Selectride® or K-Selectride®) dropwise. The bulky nature of the reducing agent favors attack from the less hindered face, leading to the L-ido configuration.
-
Stir the reaction at low temperature and monitor by TLC.
-
Upon completion, quench the reaction carefully (e.g., with water or a saturated solution of ammonium (B1175870) chloride).
-
Extract the product and purify by column chromatography to isolate the protected L-iduronic acid derivative.
-
-
Quantitative Data:
| Parameter | Value | Reference |
| Diastereomeric Excess (d.e.) | Dependent on the reducing agent and reaction conditions. | N/A |
| Yield | Dependent on the efficiency of the reduction and purification. | N/A |
Visualizations
Experimental Workflow for Stage 1
Logical Relationship for C-5 Epimerization
Conclusion
The protocols and data presented in these application notes provide a comprehensive framework for the synthesis of L-iduronic acid derivatives, starting from the readily available D-glucose. The key intermediate, this compound, is prepared in a reliable multi-step sequence. While the subsequent C-5 epimerization requires careful selection of reagents and optimization of reaction conditions to achieve high stereoselectivity, the outlined oxidation-reduction strategy represents a viable and commonly employed approach in carbohydrate chemistry. These guidelines are intended to serve as a valuable resource for researchers in the field of glycoscience and drug development, facilitating the synthesis of complex carbohydrates for various biomedical applications. Further experimental validation is recommended for the C-5 epimerization steps to tailor the protocols to specific laboratory conditions and desired final products.
References
Chemoenzymatic Synthesis of Sucuronic Acid and Sucuronamide Derivatives Using D-Glucurono-6,3-lactone Acetonide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of sucuronic acid and sucuronamide, utilizing D-Glucurono-6,3-lactone as a key starting material. These compounds and their derivatives are of significant interest in drug development and various biomedical applications due to their unique structural features. The protocols outlined below are based on established scientific literature and provide a comprehensive guide for the synthesis and purification of these valuable molecules.
Introduction
D-Glucurono-6,3-lactone and its acetonide-protected form are versatile building blocks in organic synthesis.[1] Their application in chemoenzymatic strategies allows for the selective and efficient production of complex carbohydrates that may be challenging to synthesize through purely chemical methods. This approach combines the precision of enzymatic reactions with the practicality of chemical synthesis to achieve target molecules with high purity and yield.
The protocols detailed herein describe a multi-step synthesis of sodium sucuronate and sucuronamide, commencing from D-Glucurono-6,3-lactone. The key enzymatic step involves the transfructosylation activity of β-fructofuranosidase from Microbacterium saccharophilum K-1. A critical component of this process is the in-situ removal of glucose, a reaction inhibitor, using the non-sucrose-assimilating yeast Saccharomyces bisporus NBRC1131.
Applications
D-Glucurono-6,3-lactone acetonide and its derivatives serve as crucial intermediates in the synthesis of a wide array of biologically active compounds and complex molecules.[1] Their applications span across several industries:
-
Pharmaceutical Development: These compounds are instrumental in the development of novel drug candidates. Their unique structure facilitates the design and synthesis of new therapeutic agents aimed at specific biological pathways.[1]
-
Organic Synthesis: They are valuable precursors for the preparation of various complex molecules and natural products. The inherent chirality and functionality of these lactones allow for selective chemical modifications.[1]
-
Research and Development: D-Glucurono-6,3-lactone derivatives are used as model compounds to investigate the properties and reactivity of similar chemical structures, aiding in the development of more efficient synthetic methodologies.[1]
Chemoenzymatic Synthesis Workflow
The overall chemoenzymatic synthesis is a multi-step process that begins with the chemical modification of D-Glucurono-6,3-lactone, followed by an enzymatic transfructosylation, and concluding with a final chemical modification and purification.
Caption: Overall workflow for the chemoenzymatic synthesis.
Experimental Protocols
Synthesis of Methyl D-glucuronate (Chemical Step)
This protocol describes the synthesis of methyl D-glucuronate from D-Glucurono-6,3-lactone.
Materials:
-
D-Glucurono-6,3-lactone
-
Anhydrous methanol (B129727)
-
Strong base anion exchange resin (e.g., Amberlite IRA402BL OH AG)
Procedure:
-
Dissolve D-Glucurono-6,3-lactone in anhydrous methanol.
-
Add a strong base anion exchange resin to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, filter the resin from the reaction mixture.
-
Evaporate the methanol under reduced pressure to obtain crude methyl D-glucuronate.
-
The crude product can be used in the next step without further purification.
Synthesis of Methyl Sucuronate (Enzymatic Step)
This protocol details the enzymatic transfructosylation to produce methyl sucuronate.
Materials:
-
Methyl D-glucuronate (from step 4.1)
-
Microbacterium saccharophilum K-1 β-fructofuranosidase
-
Saccharomyces bisporus NBRC1131 (sucrose non-assimilating yeast)
-
Appropriate buffer solution (e.g., sodium acetate (B1210297) buffer, pH 5.5)
Procedure:
-
Prepare a reaction mixture containing methyl D-glucuronate and sucrose in the appropriate buffer.
-
Add the Saccharomyces bisporus NBRC1131 cells to the mixture. The yeast will consume the glucose produced during the reaction, which would otherwise inhibit the β-fructofuranosidase.
-
Initiate the reaction by adding the Microbacterium saccharophilum K-1 β-fructofuranosidase.
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30°C).
-
Monitor the formation of methyl sucuronate using high-performance liquid chromatography (HPLC).
-
Once the reaction has reached the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
-
Centrifuge the reaction mixture to remove the yeast cells and any precipitated protein.
Synthesis of Sodium Sucuronate (Chemical Step & Purification)
This protocol describes the final hydrolysis and purification of sodium sucuronate.
Materials:
-
Crude methyl sucuronate solution (from step 4.2)
-
Strong base anion exchange resin (e.g., Amberlite IRA402BL OH AG)
-
Sodium hydroxide (B78521) (NaOH) solution
-
Activated carbon
-
Ethanol
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Treat the supernatant from the previous step with a strong base anion exchange resin in water to hydrolyze the methyl ester.
-
After hydrolysis, adjust the pH of the solution with a sodium hydroxide solution to obtain sodium sucuronate.
-
Decolorize the solution with activated carbon.
-
Concentrate the solution under reduced pressure.
-
Purify the sodium sucuronate by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of water in ethanol).
-
Combine the fractions containing the pure product and evaporate the solvent to yield purified sodium sucuronate. The overall molar yield of sodium sucuronate from D-Glucurono-6,3-lactone is approximately 34.2%.[1]
Synthesis of Sucuronamide
A similar chemoenzymatic approach can be used to synthesize sucuronamide.
-
Chemical Step: D-Glucuronamide is synthesized by treating D-Glucurono-6,3-lactone with ammonia (B1221849) in ethanol.[2]
-
Enzymatic Step: The enzymatic transfructosylation is carried out similarly to the synthesis of methyl sucuronate, using D-glucuronamide and sucrose as substrates.
-
Purification: The resulting sucuronamide is purified by column chromatography. The overall molar yield for this two-step synthesis is approximately 34.7%.[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the chemoenzymatic synthesis of sodium sucuronate and sucuronamide.
| Parameter | Sodium Sucuronate Synthesis[1] | Sucuronamide Synthesis[2] |
| Starting Material | D-Glucurono-6,3-lactone | D-Glucurono-6,3-lactone |
| Number of Steps | 3 | 2 |
| Key Enzyme | M. saccharophilum K-1 β-fructofuranosidase | Arthrobacter sp. K-1 β-fructofuranosidase |
| Glucose Removal | S. bisporus NBRC1131 | S. bisporus NBRC1131 |
| Overall Molar Yield (%) | 34.2 | 34.7 |
Logical Relationship of the Enzymatic Reaction
The core of the chemoenzymatic process is the transfructosylation reaction catalyzed by β-fructofuranosidase, coupled with the removal of the inhibitory glucose by yeast.
Caption: Logic of the enzymatic transfructosylation step.
References
Application Note: Protecting Group Strategies for D-Glucurono-6,3-lactone Acetonide
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Glucurono-6,3-lactone, a derivative of D-glucuronic acid, and its acetonide-protected form, 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, are valuable chiral building blocks in organic synthesis.[1][2] Their rigid structure and multiple functional groups make them ideal starting materials for the synthesis of complex molecules, including nucleoside analogues, imino sugars, and other bioactive compounds.[3] The acetonide group protects the 1- and 2-position hydroxyls, leaving the 5-position hydroxyl group available for selective modification.[4] To achieve regioselective reactions at other positions or to carry the molecule through multi-step syntheses, a robust protecting group strategy for the remaining hydroxyl group is essential. This document outlines key strategies, protocols, and quantitative data for the protection and deprotection of D-glucurono-6,3-lactone acetonide.
Overview of Protecting Group Strategies
The primary goal in the chemistry of this compound is the selective functionalization of the C-5 hydroxyl group. The 1,2-O-isopropylidene group serves as an effective protecting group for the cis-diol at C-1 and C-2.[5] Common protecting groups for the remaining C-5 hydroxyl include esters like acetyl and benzoyl groups. The choice of protecting group depends on its stability to subsequent reaction conditions and the ease of its selective removal.
Logical Workflow for Protecting this compound
Caption: General workflow for the protection and functionalization of D-Glucurono-6,3-lactone.
Data Presentation: Synthesis and Protection Yields
The following table summarizes the yields for the formation of the acetonide and its subsequent protection.
| Reaction | Starting Material | Protecting Group/Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Acetonide Formation | D-Glucurono-6,3-lactone | Acetone | CuCl₂·2H₂O, Reflux, 8h | 88% | [4] |
| Acetylation | D-Glucurono-6,3-lactone | Acetic Anhydride | HClO₄, Glacial Acetic Acid | >90% | [4] |
| Benzoylation | 1,2-O-Isopropylidene-D-glucurono-6,3-lactone | Benzoyl Chloride | Pyridine (B92270), Cold, 24h | Quantitative | [4] |
Note: The acetylation data refers to the peracetylation of the parent lactone, not the acetonide, but is included for context. Deprotection of the 5-O-acetyl group on the acetonide has been reported to be challenging, often resulting in poor yields.[4]
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-D-glucurono-6,3-lactone (Acetonide) [4]
This protocol describes the formation of the acetonide protecting group on the 1,2-diol of D-glucurono-6,3-lactone.
Reaction Scheme: Acetonide Formation
Caption: Synthesis of this compound.
-
Materials:
-
D-Glucurono-6,3-lactone (1.0 g)
-
Anhydrous Acetone (50 mL)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent: Chloroform:Acetone (30:1)
-
-
Procedure:
-
To a solution of D-Glucurono-6,3-lactone in anhydrous acetone, add a catalytic amount of CuCl₂·2H₂O.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a chloroform:acetone (30:1) solvent system.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone as a solid (Expected yield: ~88%).
-
Protocol 2: Benzoylation of the C-5 Hydroxyl Group [4]
This protocol details the protection of the free 5-hydroxyl group of the acetonide derivative using benzoyl chloride.
Reaction Scheme: C-5 Protection
Caption: Protection of the C-5 hydroxyl group.
-
Materials:
-
1,2-O-Isopropylidene-D-glucurono-6,3-lactone (0.216 g, 0.999 mmol)
-
Anhydrous Pyridine
-
Benzoyl chloride (0.2 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Reaction vial/flask
-
-
Procedure:
-
Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone in a minimal amount of anhydrous pyridine in a reaction vial.
-
Cool the mixture in an ice bath.
-
Slowly add benzoyl chloride to the cold solution.
-
Store the reaction mixture in a refrigerator (approx. 4°C) for 24 hours.
-
After 24 hours, carefully add a small amount of saturated aqueous NaHCO₃ solution to quench the excess benzoyl chloride.
-
Evaporate the solvent and excess reagents under vacuum to obtain the crude product.
-
The product, 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone, can be further purified if necessary.
-
Protocol 3: Deprotection of Acetonide Group
The acetonide group is acid-labile and can be removed under mild acidic conditions.[5]
-
Materials:
-
Acetonide-protected compound
-
Aqueous acetic acid (e.g., 80%) or dilute HCl in a suitable solvent (e.g., THF/water)
-
Base for neutralization (e.g., NaHCO₃)
-
-
Procedure:
-
Dissolve the acetonide-protected compound in the chosen acidic solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once deprotection is complete, carefully neutralize the acid with a suitable base (e.g., slow addition of saturated NaHCO₃ solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected diol.
-
Conclusion
The 1,2-O-isopropylidene group is a highly effective protecting group for D-glucurono-6,3-lactone, enabling selective chemistry at the C-5 position. Ester protecting groups like benzoyl are readily installed in high yield. The protocols and data provided herein offer a solid foundation for researchers utilizing this versatile chiral synthon in drug discovery and complex molecule synthesis. Careful selection of protecting groups and reaction conditions is paramount to achieving high yields and purity in multi-step synthetic pathways.
References
Application Notes and Protocols for the Regioselective Opening of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the regioselective nucleophilic opening of D-Glucurono-6,3-lactone acetonide, a key intermediate in the synthesis of various biologically active molecules. This document outlines the reaction principles, experimental procedures, and applications of the resulting D-glucuronic acid derivatives, particularly in the field of drug development.
Introduction
This compound, chemically known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile starting material in carbohydrate chemistry.[1] Its rigid bicyclic structure and the presence of the acetonide protecting group allow for controlled chemical transformations. The regioselective opening of the γ-lactone ring by nucleophiles is a crucial step in the synthesis of D-glucuronic acid amides (glucuronamides) and other derivatives. This reaction proceeds with high regioselectivity, with nucleophilic attack occurring preferentially at the C6 carbonyl carbon, leading to the formation of C6-substituted D-glucofuranuronic acid derivatives.
The resulting glucuronamides and related compounds have garnered significant interest in medicinal chemistry due to their potential as anticancer agents and their application in bioconjugation strategies for targeted drug delivery.[2][3][4]
Reaction Principle and Regioselectivity
The regioselective opening of this compound is a nucleophilic acyl substitution reaction. The lactone ring is strained, making the C6 carbonyl carbon electrophilic and susceptible to attack by nucleophiles. The 1,2-O-isopropylidene group locks the furanose ring in a specific conformation, which may influence the accessibility of the two carbonyl groups (at C3 and C6). However, the ester carbonyl at C6 is generally more reactive towards nucleophiles than the lactone carbonyl at C3, leading to the observed regioselectivity.
The general reaction scheme is as follows:
Figure 1: General scheme for the regioselective opening of this compound with a nucleophile (Nu-H).
Data Presentation
The following tables summarize the quantitative data for the regioselective opening of this compound with various nucleophiles under different reaction conditions.
Table 1: Regioselective Opening with Amine Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia (B1221849) | 1,2-O-Isopropylidene-α-D-glucofuranuronamide | NH₃ in MeOH, rt, 16 h | 85 | [5] |
| Benzylamine (B48309) | N-Benzyl-1,2-O-isopropylidene-α-D-glucofuranuronamide | Benzylamine, MeOH, rt, 24 h | 75 | [6] |
| Propylamine | N-Propyl-1,2-O-isopropylidene-α-D-glucofuranuronamide | Propylamine, MeOH, rt, 24 h | 68 | [6] |
Table 2: Spectroscopic Data for Starting Material and a Representative Product
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| This compound | 6.01 (d, 1H, H-1), 4.96 (d, 1H, H-2), 4.85 (d, 1H, H-3), 4.83 (d, 1H, H-4), 4.57 (m, 1H, H-5), 1.53 (s, 3H, CH₃), 1.36 (s, 3H, CH₃) | 174.5 (C-6), 112.1 (C(CH₃)₂), 105.2 (C-1), 84.1 (C-4), 82.5 (C-2), 76.9 (C-3), 70.2 (C-5), 26.8 (CH₃), 26.3 (CH₃) | [7][8] |
| N-Benzyl-1,2-O-isopropylidene-α-D-glucofuranuronamide | 7.25-7.40 (m, 5H, Ar-H), 6.01 (d, 1H, H-1), 4.65 (d, 2H, CH₂Ph), 4.60 (d, 1H, H-2), 4.45 (d, 1H, H-3), 4.30 (d, 1H, H-4), 4.20 (m, 1H, H-5), 1.50 (s, 3H, CH₃), 1.32 (s, 3H, CH₃) | 167.5 (C-6), 138.2 (Ar-C), 128.9, 128.1, 127.7 (Ar-CH), 111.8 (C(CH₃)₂), 105.1 (C-1), 83.5 (C-4), 82.1 (C-2), 78.5 (C-3), 72.3 (C-5), 44.2 (CH₂Ph), 26.7 (CH₃), 26.2 (CH₃) | [6] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranuronamide (Ammonolysis)
Materials:
-
This compound
-
Methanolic ammonia (7 M)
-
Methanol (B129727) (MeOH)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Dissolve this compound (1.0 g, 4.63 mmol) in methanol (20 mL).
-
Add a 7 M solution of ammonia in methanol (10 mL, 70 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% MeOH in EtOAc.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 50% to 100% EtOAc).
-
Combine the fractions containing the product and evaporate the solvent to yield 1,2-O-isopropylidene-α-D-glucofuranuronamide as a white solid.
Characterization:
-
Yield: 85%
-
¹H NMR (500 MHz, CDCl₃): δ 6.85 (br s, 1H, NH), 6.02 (d, J = 3.7 Hz, 1H, H-1), 5.80 (br s, 1H, NH), 4.62 (d, J = 3.7 Hz, 1H, H-2), 4.48 (d, J = 2.9 Hz, 1H, H-3), 4.35 (d, J = 2.9 Hz, 1H, H-4), 4.25 (d, J = 2.9 Hz, 1H, H-5), 1.51 (s, 3H, CH₃), 1.33 (s, 3H, CH₃).
-
¹³C NMR (125 MHz, CDCl₃): δ 171.2 (C-6), 112.0 (C(CH₃)₂), 105.2 (C-1), 83.7 (C-4), 82.3 (C-2), 78.9 (C-3), 72.5 (C-5), 26.8 (CH₃), 26.3 (CH₃).
-
Reference: [5]
Protocol 2: Synthesis of N-Benzyl-1,2-O-isopropylidene-α-D-glucofuranuronamide
Materials:
-
This compound
-
Benzylamine
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of this compound (500 mg, 2.31 mmol) in methanol (15 mL), add benzylamine (0.28 mL, 2.54 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC (30% EtOAc in hexane).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 20% to 50% EtOAc) to afford the product as a white solid.
Characterization:
-
Yield: 75%
-
¹H NMR (500 MHz, CDCl₃): See Table 2.
-
¹³C NMR (125 MHz, CDCl₃): See Table 2.
-
Reference: [6]
Mandatory Visualization
Reaction Pathway Diagram
Caption: Reaction pathway for the regioselective opening of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and purification of D-glucuronic acid derivatives.
Applications in Drug Development
The regioselective opening of this compound provides access to a diverse range of D-glucuronic acid derivatives with significant potential in drug development.
-
Anticancer Agents: Numerous studies have reported the synthesis of novel glucuronamides and their evaluation as potential antitumor agents.[2][3] These compounds have shown promising in vitro activity against various cancer cell lines, including breast, colon, and renal cancer. The modular nature of the synthesis allows for the introduction of various substituents on the amide nitrogen, enabling the exploration of structure-activity relationships to optimize anticancer potency.
-
Prodrugs and Bioconjugation: Glucuronic acid is a key component of glucuronides, which are metabolites formed in the liver to increase the water solubility and facilitate the excretion of drugs and other xenobiotics. This bioconjugation pathway can be exploited in prodrug design. By attaching a cytotoxic drug to a glucuronic acid moiety, a less toxic prodrug can be created that is selectively activated at the tumor site by β-glucuronidase, an enzyme often overexpressed in the tumor microenvironment.[4] The synthesis of glucuronamides from this compound provides valuable intermediates for the development of such targeted cancer therapies.
Conclusion
The regioselective opening of this compound is a robust and versatile method for the synthesis of a wide array of D-glucuronic acid derivatives. The protocols outlined in these application notes provide a reliable foundation for researchers in academia and industry to access these valuable compounds. The demonstrated applications of the resulting products, particularly in the development of novel anticancer agents and targeted drug delivery systems, highlight the importance of this chemical transformation in modern medicinal chemistry and drug discovery.
References
- 1. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploitation of new structurally diverse d-glucuronamide-containing N-glycosyl compounds: synthesis and anticancer potential - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure of d-glucuronolactone derived carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide in the Synthesis of Heparinoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the utilization of D-Glucurono-6,3-lactone acetonide as a key starting material in the chemical synthesis of heparinoids. Heparinoids, synthetic analogs of the natural anticoagulant heparin, are of significant interest in drug development due to their potential for more defined structures and tailored biological activities. This compound offers a cost-effective and stereochemically defined entry point into the complex architecture of these therapeutic molecules, particularly for the synthesis of the crucial L-iduronic acid and D-glucuronic acid moieties found in heparin and heparan sulfate (B86663).
Introduction to the Synthetic Strategy
The synthesis of heparin-like oligosaccharides is a challenging endeavor due to the structural complexity and the need for precise control over stereochemistry and regioselective modifications, such as sulfation. A common and efficient strategy involves a building block approach, where monosaccharide or disaccharide units are synthesized and then coupled to assemble the final oligosaccharide chain.
This compound serves as a versatile precursor for the preparation of both D-glucuronic acid and, more critically, the less accessible L-iduronic acid building blocks. The synthesis of L-iduronic acid derivatives from the readily available D-glucuronic acid precursor involves a key C-5 epimerization step. The acetonide group at the 1- and 2-positions provides crucial protection and conformational rigidity during the initial synthetic transformations.
This document outlines a multi-step synthesis starting from D-Glucurono-6,3-lactone to afford differentially protected L-iduronic acid derivatives, which are then used in the assembly of heparin-like disaccharides.
Experimental Protocols
Part 1: Synthesis of L-Iduronic Acid Building Blocks from D-Glucurono-6,3-lactone
The overall synthetic pathway for converting D-Glucurono-6,3-lactone into a protected L-iduronic acid donor is depicted in the following workflow. This multi-step process involves protection, epimerization, and functional group manipulations to yield a suitable building block for glycosylation.
Caption: Synthetic workflow from D-Glucurono-6,3-lactone to a protected L-iduronic acid donor.
A key strategy for the synthesis of L-iduronic acid derivatives from D-glucurono-6,3-lactone involves a sequence of protection, oxidation, and reduction steps to achieve the necessary epimerization at the C-5 position. The following protocols are based on established methodologies in carbohydrate chemistry.
Protocol 1.1: Preparation of 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone
This initial step involves the protection of the 1- and 2-hydroxyl groups of D-glucurono-6,3-lactone as an acetonide.
-
Materials: D-Glucurono-6,3-lactone, anhydrous acetone, copper(II) chloride dihydrate (CuCl₂·2H₂O), saturated aqueous sodium bicarbonate (NaHCO₃), anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve D-glucurono-6,3-lactone (1 equivalent) in anhydrous acetone.
-
Add copper(II) chloride dihydrate (catalytic amount).
-
Reflux the reaction mixture for 8 hours.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid and dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Protocol 1.2: Multi-step Conversion to an Aldehyde Intermediate
This phase involves a series of protection and deprotection steps to yield a key aldehyde intermediate, which is necessary for the subsequent C-5 epimerization. The overall yield for this multi-step conversion from the acetonide to the furanose intermediate is approximately 43%.[1]
-
Note: The detailed procedures for these intermediate steps, which involve standard carbohydrate protection group chemistry (e.g., benzylation, silylation), are highly dependent on the desired final protecting group pattern on the L-iduronic acid building block. Researchers should consult specialized literature for specific protocols based on their target heparinoid structure.
Protocol 1.3: C-5 Epimerization
The crucial inversion of stereochemistry at the C-5 position is a challenging yet critical step in converting the D-gluco configured precursor to the L-ido form. This can be achieved through various methods, including oxidation-reduction sequences or radical-based approaches.
-
Note: The conditions for C-5 epimerization can be harsh and may require careful optimization of reagents and reaction conditions to achieve good diastereoselectivity.[1]
Part 2: Synthesis of Heparin-Like Disaccharides
Once the appropriately protected L-iduronic acid donor is synthesized, it can be coupled with a suitable glucosamine (B1671600) acceptor to form the disaccharide backbone of a heparinoid.
Caption: General workflow for the synthesis of a heparin-like disaccharide.
Protocol 2.1: Glycosylation
The glycosylation reaction forms the critical α-(1→4) linkage between the L-iduronic acid donor and the glucosamine acceptor. The choice of activating agent and reaction conditions is crucial for achieving high yield and stereoselectivity.
-
Materials: Protected L-iduronic acid donor, protected glucosamine acceptor, suitable activating agent (e.g., N-iodosuccinimide/triflic acid), anhydrous dichloromethane (B109758) (DCM), molecular sieves.
-
Procedure:
-
Dry the donor and acceptor under high vacuum.
-
Dissolve the donor and acceptor in anhydrous DCM in the presence of activated molecular sieves.
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Add the activating agent dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction and purify the resulting disaccharide by column chromatography.
-
Protocol 2.2: Deprotection and Sulfation
Following the successful coupling, the protecting groups are removed, and the hydroxyl and amino groups are sulfated to yield the final heparin-like disaccharide.
-
Note: The deprotection and sulfation steps require careful selection of reagents to avoid side reactions and to achieve the desired sulfation pattern. This often involves a multi-step process with selective deprotection and sulfation at different positions.
Quantitative Data Summary
The following table summarizes the reported yields for key transformations in the synthesis of heparinoid precursors starting from D-Glucurono-6,3-lactone. It is important to note that yields can vary depending on the specific protecting groups used and the scale of the reaction.
| Transformation | Starting Material | Product | Reported Yield | Reference |
| Acetonide Protection | D-Glucurono-6,3-lactone | 1,2-O-Isopropylidene-D-glucurono-6,3-lactone | 88% | [2] |
| Multi-step Conversion to Furanose Intermediate | 1,2-O-Isopropylidene-D-glucurono-6,3-lactone | Protected D-glucofuranose derivative | ~43% (overall) | [1] |
| Note: Detailed step-by-step yields for the entire sequence from this compound to a final heparin-like disaccharide are not available in a single source and would be highly dependent on the specific synthetic route and target molecule. |
Conclusion
This compound is a valuable and economically viable starting material for the synthesis of complex heparinoid oligosaccharides. The protocols and strategies outlined in these application notes provide a foundation for researchers in the field of glycochemistry and drug development to access these important therapeutic targets. The successful synthesis of heparinoids from this precursor hinges on the careful execution of a multi-step sequence involving strategic protection, challenging stereochemical inversions, and controlled glycosylation and sulfation reactions. Further research and process optimization are crucial for the efficient and scalable production of these promising drug candidates.
References
Application of D-Glucurono-6,3-lactone Acetonide in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Glucurono-6,3-lactone acetonide is a versatile and valuable chiral building block in the field of drug discovery and medicinal chemistry. As a derivative of D-glucuronic acid, it features a protected 1,2-diol in the form of an acetonide, which allows for selective chemical manipulations at other positions of the sugar scaffold. This unique structural feature makes it an ideal starting material for the synthesis of a wide array of complex and biologically active molecules, including nucleoside analogs, carbohydrate-based therapeutics, and other chiral molecules.[1][2] Its utility spans various therapeutic areas, including the development of antitumor and antiviral agents, as well as inhibitors of key enzymes.
This document provides detailed application notes and experimental protocols for the use of this compound in synthetic organic chemistry and drug discovery.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various classes of therapeutic agents.
-
Nucleoside Analogs: The furanose core of this compound makes it an excellent precursor for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleoside analogs. These modified nucleosides are of significant interest for their potential antiviral and anticancer activities.
-
Carbohydrate-Based Therapeutics: It is utilized in the synthesis of optically active inositols and other complex carbohydrates.[1] These molecules can mimic biological ligands and modulate the activity of carbohydrate-binding proteins or enzymes involved in various disease processes.
-
Chiral Scaffolds: The inherent chirality of this compound is exploited to introduce stereospecificity in the synthesis of novel drug candidates, which is often crucial for their pharmacological activity and reduced off-target effects.
A notable application is in the synthesis of precursors for compounds with potential antitumor activity. While some studies initiate synthesis from D-glucuronic acid, the principles of derivatization are applicable to its acetonide counterpart for creating libraries of bioactive molecules.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent derivatization, which are foundational steps in its application for drug discovery.
Protocol 1: Synthesis of 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone
This protocol details the synthesis of the title compound from D-glucurono-6,3-lactone.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
D-glucurono-6,3-lactone
-
Dry acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform
-
Acetone
Procedure:
-
In a 100 mL round-bottom flask, dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone.
-
Add 0.8525 g of copper(II) chloride dihydrate to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate and dry the filtrate with anhydrous Na₂SO₄.
-
Remove the solvent by rotary evaporation to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) solvent system.
Quantitative Data:
| Starting Material | Product | Yield |
| D-glucurono-6,3-lactone | 1,2-O-isopropylidene-α-D-glucurono-6,3-lactone | 88% |
Protocol 2: Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone
This protocol describes the acetylation of this compound.
Reaction Scheme:
Caption: Acetylation of this compound.
Materials:
-
1,2-O-isopropylidene-D-glucurono-6,3-lactone
-
Pyridine
-
Acetic anhydride
-
Saturated aqueous solution of NaHCO₃
-
Ethyl acetate (B1210297)
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 0.216 g (0.999 mmol) of 1,2-O-isopropylidene-D-glucurono-6,3-lactone in pyridine.
-
Add 0.2 mL of acetic anhydride to the solution while cooling.
-
Keep the mixture in the refrigerator for 24 hours.
-
Add a small amount of saturated aqueous NaHCO₃ solution and evaporate the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and wash three times with water.
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄ and evaporate the solvent to obtain the product.
Quantitative Data:
| Starting Material | Product | Yield |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Quantitative |
Application in the Synthesis of Bioactive Molecules: A Workflow
The following diagram illustrates a general workflow for the utilization of this compound in the synthesis of potentially bioactive molecules, such as nucleoside analogs.
Caption: General workflow for drug discovery using this compound.
Potential Signaling Pathway Inhibition
Derivatives of D-glucuronic acid, and by extension those synthesized from this compound, have been investigated for their potential as antitumor agents. One of the key mechanisms by which such compounds can exert their effects is through the inhibition of critical signaling pathways involved in cancer cell proliferation and survival. The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel inhibitor derived from this scaffold.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
This diagram depicts the MAPK/ERK pathway, a critical regulator of cell growth and survival that is often dysregulated in cancer. A hypothetical inhibitor, synthesized from this compound, could potentially target a key kinase in this pathway, such as MEK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Conclusion
This compound is a highly valuable and versatile starting material in drug discovery. Its protected and chiral nature allows for the efficient and stereoselective synthesis of a diverse range of complex molecules with potential therapeutic applications. The protocols and workflows presented here provide a foundation for researchers and scientists to explore the full potential of this important synthetic intermediate in the development of novel drugs. Further research into the synthesis and biological evaluation of new derivatives of this compound is warranted to uncover new therapeutic agents for a variety of diseases.
References
Application Notes and Protocols for the Conversion of D-Glucurono-6,3-lactone Acetonide to Inositols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Inositols are a group of nine stereoisomeric 1,2,3,4,5,6-cyclohexanehexols. Among them, myo-inositol is the most abundant in nature and serves as a precursor for various signaling molecules, including inositol (B14025) phosphates, phosphoinositides, and glycosylphosphatidylinositol (GPI) anchors. The synthesis of inositols and their derivatives is a complex challenge due to the multiple stereocenters. The use of carbohydrate precursors offers a powerful strategy for the stereocontrolled synthesis of enantiomerically pure inositols[2]. D-Glucurono-6,3-lactone acetonide provides a rigid bicyclic structure with defined stereochemistry, making it an attractive chiral pool starting material.
The conversion of this compound to an inositol derivative would conceptually involve an intramolecular cyclization of a suitably modified glucuronic acid derivative. This approach leverages the existing stereocenters of the glucose backbone to establish the stereochemistry of the resulting inositol.
Proposed Synthetic Pathway
The conversion of this compound to an inositol derivative would likely proceed through the following key steps:
-
Reductive Opening of the Lactone: The lactone ring of this compound needs to be reductively opened to generate a diol. This would unmask the C6-aldehyde and the C3-hydroxyl group.
-
Intramolecular Carbonyl Addition: The newly formed aldehyde at C6 would then undergo an intramolecular aldol-type condensation with a nucleophilic carbon, likely derived from C1 after suitable functional group manipulation. This key step would form the six-membered carbocyclic ring of the inositol.
-
Functional Group Manipulations and Deprotection: Subsequent steps would involve the adjustment of oxidation states at various positions and the removal of protecting groups to yield the desired inositol isomer.
The following diagram illustrates the conceptual workflow for this transformation.
Figure 1. Conceptual workflow for the synthesis of inositols from this compound.
Experimental Protocols (Hypothetical)
The following protocols are based on general procedures for similar transformations in carbohydrate chemistry and should be adapted and optimized for the specific substrate and desired product.
Protocol 1: Reductive Opening of this compound
Objective: To selectively reduce the lactone to the corresponding lactol or diol.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1.0 M in toluene (B28343) or hexanes)
-
Anhydrous toluene or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous toluene or THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of DIBAL-H (1.1 - 1.5 eq) dropwise to the stirred solution. The exact amount of DIBAL-H may need to be optimized.
-
Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of sodium potassium tartrate. Stir vigorously until two clear layers are formed.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by silica gel column chromatography to afford the desired hemiacetal or diol.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity | >95% (by NMR) |
Protocol 2: Intramolecular Cyclization to a Protected Inositol
Objective: To form the six-membered carbocyclic ring of the inositol. The specific conditions will depend on the nature of the intermediate from Protocol 1. Assuming an aldehydo-sugar is formed, an intramolecular aldol or similar C-C bond-forming reaction would be employed.
Materials:
-
Product from Protocol 1
-
A suitable base (e.g., lithium diisopropylamide (LDA), potassium tert-butoxide, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the product from Protocol 1 (1.0 eq) in the appropriate anhydrous solvent under an inert atmosphere.
-
Cool the solution to the required temperature (e.g., -78 °C for LDA, or room temperature for DBU).
-
Add the base dropwise to the stirred solution.
-
Allow the reaction to proceed for the optimized time, monitoring by TLC.
-
Quench the reaction by the addition of a suitable quenching agent.
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 40-70% |
| Diastereoselectivity | Dependent on reaction conditions |
| Purity | >95% (by NMR) |
Signaling Pathways and Logical Relationships
The following diagram illustrates the key chemical transformations in the proposed synthetic route.
Figure 2. Key chemical transformations in the proposed synthesis of inositols.
Conclusion and Future Directions
The conversion of this compound to inositols represents a promising, albeit not yet fully detailed, synthetic route. The protocols outlined above provide a conceptual framework for researchers to develop a robust and stereoselective synthesis. Further research is required to optimize the reaction conditions for each step, particularly the key intramolecular cyclization, to control the stereochemical outcome and maximize the yield of the desired inositol isomer. The development of such a synthetic route would provide valuable access to novel inositol derivatives for investigation as potential therapeutic agents.
References
Application Notes and Protocols: D-Glucurono-6,3-lactone Acetonide as a Versatile Intermediate for Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: D-Glucurono-6,3-lactone and its acetonide derivative, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, are highly valuable chiral building blocks in the synthesis of a wide array of complex natural products and bioactive molecules. The rigid, bicyclic structure of D-glucurono-6,3-lactone, derived from D-glucuronic acid, provides a scaffold with well-defined stereochemistry, making it an excellent starting material for enantioselective synthesis. The acetonide protection of the 1,2-diol facilitates regioselective modifications at other positions, rendering it a versatile intermediate for the synthesis of other sugars, imino sugars, sugar amino acids, and various other bioactive targets. This document provides detailed application notes and experimental protocols for the use of D-glucurono-6,3-lactone acetonide in synthetic organic chemistry.
I. Synthesis of Key Intermediates
A crucial aspect of utilizing this compound is its efficient preparation from readily available starting materials. The following protocols detail the synthesis of D-glucurono-6,3-lactone from α-D-glucose and its subsequent conversion to the acetonide derivative.
A. Synthesis of D-Glucurono-6,3-lactone from α-D-Glucose
This multi-step synthesis transforms α-D-glucose into the key lactone intermediate.
Experimental Protocol:
-
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
This initial protection step yields the di-acetonide of glucose.
-
-
Step 2: Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose.
-
Selective hydrolysis removes the 5,6-isopropylidene group.
-
-
Step 3: Oxidation to the Sodium Salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.
-
The primary alcohol at C6 is oxidized to a carboxylic acid.
-
-
Step 4: Lactonization to D-glucurono-6,3-lactone.
-
Acidification promotes the formation of the γ-lactone.
-
Quantitative Data Summary:
| Step | Product | Starting Material | Key Reagents/Catalyst | Yield | Reference |
| 1 & 2 | 1,2-O-isopropylidene-α-D-glucofuranose | α-D-glucose | Acetone (B3395972), H₂SO₄; then 40% CH₃COOH | 56% (for di-acetonide formation) | [1] |
| 3 | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid | 1,2-O-isopropylidene-α-D-glucofuranose | Pt/C, O₂ | Not specified | [1] |
| 4 | D-glucurono-6,3-lactone | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid | H₂SO₄ (to pH 2) | Not specified | [1] |
B. Synthesis of this compound (1,2-O-isopropylidene-D-glucurono-6,3-lactone)
This protocol describes the direct protection of D-glucurono-6,3-lactone to its acetonide derivative.[1]
Experimental Protocol:
-
Reaction Setup:
-
Dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone in a 100 mL round-bottom flask.
-
Add 0.8525 g of copper(II) chloride dihydrate (CuCl₂·2H₂O).
-
-
Reaction:
-
Reflux the reaction mixture for 8 hours.
-
-
Work-up and Purification:
-
Neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate.
-
Dry the filtrate over anhydrous Na₂SO₄ and filter.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system.
-
Quantitative Data Summary:
| Product | Starting Material | Key Reagents | Yield | Reference |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | D-glucurono-6,3-lactone | Acetone, CuCl₂·2H₂O | 88% | [1] |
II. Application in Natural Product Synthesis
This compound serves as a chiral pool starting material for a variety of natural products and their analogues.
A. Chemoenzymatic Synthesis of Sucuronic Acid
This example demonstrates the use of D-glucurono-6,3-lactone in a chemoenzymatic pathway to produce sucuronic acid, a disaccharide analogue.
Logical Workflow for Sucuronic Acid Synthesis:
Caption: Chemoenzymatic synthesis of Sucuronic Acid.
Experimental Protocol Overview:
-
Step 1 (Chemical): D-glucurono-6,3-lactone is treated with a strong base anion exchange resin in anhydrous methanol to synthesize methyl D-glucuronate.[2]
-
Step 2 (Enzymatic): Methyl sucuronate is synthesized from methyl D-glucuronate and fructose using the transfructosylation activity of β-fructofuranosidase.[2]
-
Step 3 (Chemical): The ester bond of methyl sucuronate is hydrolyzed using an anion exchange resin in water, followed by treatment with NaOH to yield sodium sucuronate.[2]
Quantitative Data Summary:
| Product | Starting Material | Overall Molar Yield | Reference |
| Sodium sucuronate | D-glucurono-6,3-lactone | 34.2% | [2] |
B. Intermediate for Imino Sugars and Sugar Amino Acids
This compound is a precursor for the synthesis of imino sugars and sugar amino acids, which are important classes of bioactive molecules and building blocks for peptidomimetics. The synthesis generally involves the manipulation of the lactone ring and the introduction of a nitrogen-containing functionality.
General Synthetic Strategy:
Caption: General workflow for imino sugar and sugar amino acid synthesis.
While specific, detailed protocols for a wide range of natural products are proprietary or scattered across specialized literature, the provided data underscores the utility of this compound as a foundational chiral intermediate. The protocols for its synthesis are robust and high-yielding, ensuring its accessibility for synthetic campaigns. Its application in chemoenzymatic processes and as a precursor to complex nitrogen-containing sugar derivatives highlights its versatility in modern organic synthesis and drug discovery. Researchers can adapt the presented methodologies to target a diverse array of natural product architectures.
References
Application Notes and Protocols: Reactions of the Free Hydroxyl Group in D-Glucurono-6,3-lactone Acetonide
Audience: Researchers, scientists, and drug development professionals.
Introduction
D-Glucurono-6,3-lactone acetonide, systematically named 1,2-O-Isopropylidene-α-D-glucofuranurono-6,3-lactone, is a versatile intermediate in organic synthesis.[1] Its structure features a protected 1,2-diol in the form of an isopropylidene ketal, leaving a single, sterically accessible secondary hydroxyl group at the C-5 position.[2][3] This monofunctionality makes it a valuable chiron for introducing stereospecific modifications and building complex molecular architectures, particularly in carbohydrate chemistry and the synthesis of bioactive molecules.[1][3]
These application notes provide detailed protocols for key reactions involving the free C-5 hydroxyl group of this compound, focusing on esterification reactions.
Key Reactions and Applications
The primary reactions of the free hydroxyl group are nucleophilic substitutions, most notably esterifications such as acetylation and benzoylation. These reactions are fundamental for protecting the hydroxyl group or for introducing specific functionalities that can serve as handles for further synthetic transformations or modulate the biological activity of the final compound.
Esterification of the C-5 Hydroxyl Group
Esterification of the C-5 hydroxyl group is a common and straightforward modification. The resulting esters can serve as protected intermediates or as final products with altered solubility and biological properties.
General Reaction Scheme:
References
Application Notes and Protocols for Large-Scale Synthesis of D-Glucurono-6,3-lactone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the large-scale synthesis of D-Glucurono-6,3-lactone acetonide, also known as 1,2-O-isopropylidene-D-glucurono-6,3-lactone. This compound is a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.[1] The described method focuses on a high-yield, efficient synthesis suitable for scaling up.
Overview
The synthesis of this compound is achieved through the reaction of D-glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst. A reported method utilizing copper(II) chloride dihydrate (CuCl₂·2H₂O) as a catalyst provides a high yield of 88% and high purity, making it an attractive option for large-scale production as it may not require additional purification steps.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | D-glucurono-6,3-lactone | [2] |
| Reagents | Acetone, Copper(II) chloride dihydrate (CuCl₂·2H₂O) | [2] |
| Reaction Time | 8 hours | [2] |
| Reaction Condition | Reflux | [2] |
| Reported Yield | 88% | [2] |
| Purity | High purity, no additional purification necessary | [2] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Deprotection of D-Glucurono-6,3-lactone Acetonide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the deprotection of D-Glucurono-6,3-lactone acetonide. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate smooth and successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during the deprotection of this compound, providing potential causes and solutions in a question-and-answer format.
Q1: My deprotection reaction is incomplete, and I still see starting material on my TLC plate. What should I do?
A1: Incomplete deprotection is a common issue. Here are several factors to consider and steps to take:
-
Insufficient Reaction Time or Temperature: The reaction may require more time or gentle heating to go to completion. Monitor the reaction progress by TLC every 1-2 hours. If the reaction is sluggish at room temperature, consider increasing the temperature to 40-50°C, but be mindful of potential side reactions.
-
Inadequate Acid Concentration or Strength: The acidic catalyst may be too weak or its concentration too low. For mild conditions like acetic acid, you may need to increase the concentration or switch to a stronger acid like trifluoroacetic acid (TFA) or a resin-based catalyst like Dowex-50.
-
Catalyst Deactivation: If using a resin-based catalyst like Dowex, ensure it is properly activated and has not been poisoned by impurities in the starting material or solvent.
-
Moisture Content: While acidic hydrolysis requires water, the optimal amount can vary. For some methods, anhydrous conditions are initially preferred, with water introduced during the workup. Ensure your solvents have the appropriate water content for the chosen method.
Q2: I am observing unexpected side products in my reaction mixture. What could they be and how can I avoid them?
A2: The formation of side products is often dependent on the reaction conditions. Here are some possibilities:
-
Lactone Ring Opening: Under strongly acidic or basic conditions, the glucurono-6,3-lactone ring can hydrolyze to the corresponding glucuronic acid. To minimize this, use milder acidic conditions and avoid exposure to strong bases during workup.
-
Acyl Migration or Esterification: If other protecting groups are present, such as acetyl or benzoyl groups, acyl migration can occur under acidic conditions. With TFA, the formation of trifluoroacetyl esters on the newly deprotected hydroxyl groups is a known side reaction. To mitigate this, consider using alternative acids like HCl in dioxane or adding a small amount of water (e.g., 5%) to the TFA.[1]
-
Elimination or Degradation: Harsh acidic conditions and high temperatures can lead to the degradation of the carbohydrate backbone. Employ the mildest conditions possible that still afford complete deprotection.
Q3: My purified product yield is low. How can I improve it?
A3: Low yield can result from several factors throughout the experimental process:
-
Incomplete Reaction: As addressed in Q1, ensure the reaction has gone to completion before workup.
-
Product Loss During Workup: The deprotected D-Glucurono-6,3-lactone is more polar than its acetonide precursor and may have some water solubility. During aqueous workup, ensure thorough extraction with an appropriate organic solvent like ethyl acetate (B1210297). Multiple extractions (3-5 times) are recommended.
-
Difficult Purification: The polarity of the product can make purification by column chromatography challenging. Use a suitable solvent system for your silica (B1680970) gel chromatography, such as a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate. Ensure proper packing of the column and careful collection of fractions.
-
Product Instability: The deprotected product may be less stable than the starting material. Handle it with care and store it under appropriate conditions (cool and dry) to prevent degradation.
Frequently Asked Questions (FAQs)
Q: What are the most common methods for the deprotection of this compound?
A: The most common methods involve acidic hydrolysis. These include using aqueous solutions of weak organic acids like acetic acid, stronger organic acids like trifluoroacetic acid (TFA), or solid-supported acid catalysts such as Dowex-50 resins. The choice of method depends on the desired reaction rate and the presence of other acid-sensitive functional groups in the molecule.
Q: How can I monitor the progress of the deprotection reaction?
A: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The deprotected product, D-Glucurono-6,3-lactone, is more polar than the starting acetonide. Therefore, on a silica gel TLC plate, the product will have a lower Rf value (it will travel a shorter distance up the plate) than the starting material. A typical eluent system for TLC analysis is a mixture of ethyl acetate and hexane (B92381) (e.g., 1:1 or 2:1 v/v) or dichloromethane and methanol (e.g., 9:1 v/v). Staining with a permanganate (B83412) solution or charring with a p-anisaldehyde solution can be used for visualization.
Q: What is the best way to purify the final product?
A: After the reaction is complete and the catalyst has been neutralized and removed, the crude product is typically purified by silica gel column chromatography. Due to the increased polarity of the deprotected lactone, a more polar solvent system will be required for elution compared to the starting material. A gradient elution from a less polar solvent mixture (e.g., ethyl acetate/hexane) to a more polar one (e.g., pure ethyl acetate or dichloromethane/methanol) is often effective.
Q: Is D-Glucurono-6,3-lactone stable after deprotection?
A: D-Glucurono-6,3-lactone is generally stable under neutral and mildly acidic conditions. However, it is susceptible to hydrolysis of the lactone ring under strongly acidic or basic conditions. It is best to store the purified product in a cool, dry environment.
Data Presentation
The following table summarizes common deprotection methods with typical reaction conditions and expected outcomes. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Method | Reagents and Solvents | Temperature (°C) | Typical Reaction Time (h) | Yield (%) | Notes |
| Aqueous Acetic Acid | 40-80% Acetic Acid in Water | Room Temp - 50 | 2 - 24 | Moderate | A mild and selective method. A study on a related di-O-isopropylidene-α-D-glucofuranose showed selective deprotection with 40% acetic acid.[2] Higher concentrations and temperatures will increase the rate. |
| Trifluoroacetic Acid | TFA/Water (e.g., 95:5 v/v) in Dichloromethane (DCM) | 0 - Room Temp | 0.5 - 4 | Good-High | A strong acid that provides rapid deprotection. The addition of water can help suppress the formation of trifluoroacetyl ester side products.[1] |
| Dowex-50 Resin | Dowex-50 (e.g., 50W-X8) in Methanol/Water | Room Temp - 50 | 2 - 12 | Good-High | A heterogeneous catalyst that simplifies workup (catalyst is removed by filtration). The resin must be properly activated. |
| p-Toluenesulfonic Acid | p-TsOH (catalytic amount) in Methanol or Acetone/Water | Room Temp - 40 | 1 - 6 | Good-High | A common and effective acidic catalyst. The reaction is typically homogeneous. |
Experimental Protocols
Below are detailed methodologies for key deprotection experiments.
Protocol 1: Deprotection using Aqueous Acetic Acid
-
Dissolution: Dissolve this compound (1 equivalent) in a solution of 80% acetic acid in water.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., ethyl acetate/hexane 1:1) until the starting material is consumed.
-
Workup:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Reaction: Cool the solution to 0°C in an ice bath. Add a solution of TFA and water (e.g., 9:1 v/v) dropwise. Stir the reaction at 0°C to room temperature.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup:
-
Carefully neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 3: Deprotection using Dowex-50 Resin
-
Catalyst Preparation: Wash Dowex-50 resin with methanol prior to use.
-
Reaction: To a solution of this compound (1 equivalent) in methanol, add the activated Dowex-50 resin (e.g., 10-20% by weight).
-
Stirring: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40°C).
-
Monitoring: Monitor the reaction by TLC.
-
Workup:
-
Filter off the Dowex-50 resin and wash it with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the deprotection process.
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for common deprotection issues.
References
Technical Support Center: D-Glucurono-6,3-lactone Acetonide Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of D-Glucurono-6,3-lactone acetonide (also known as 1,2-O-isopropylidene-D-glucurono-6,3-lactone).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: A highly effective method involves the reaction of D-Glucurono-6,3-lactone with acetone (B3395972) using a Lewis acid catalyst. A notable example is the use of cupric chloride dihydrate (CuCl₂·2H₂O) as a catalyst, which has been reported to produce the desired 1,2-O-isopropylidene-D-glucurono-6,3-lactone in high yield (88%).[1]
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
-
Presence of water: The formation of acetonides is a reversible reaction where water is a byproduct. Any moisture in the starting materials (D-Glucurono-6,3-lactone, acetone) or from atmospheric humidity can inhibit the reaction.
-
Inactive catalyst: The Lewis acid catalyst may be old or have been improperly stored, leading to deactivation.
-
Suboptimal reaction temperature: The reaction may require a specific temperature to proceed efficiently. For the CuCl₂·2H₂O catalyzed reaction, refluxing is typically employed.[1]
-
Insufficient reaction time: The reaction may not have been allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
-
Impure starting materials: Purity of the D-Glucurono-6,3-lactone is crucial for a successful reaction.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of the reaction?
A3: The formation of byproducts can be minimized by:
-
Controlling the reaction temperature: Gradual heating and maintaining a consistent reflux temperature can prevent side reactions.
-
Using the appropriate catalyst: The choice and amount of catalyst can significantly influence the reaction's selectivity.
-
Ensuring anhydrous conditions: The presence of water can lead to undesired side reactions. Using anhydrous acetone and drying agents can improve selectivity.
Q4: How can I effectively monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction. A suitable solvent system, such as chloroform:acetone (e.g., in a 30:1 ratio), can be used to separate the starting material from the product.[1] The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.
Q5: What is the best work-up procedure for isolating the this compound?
A5: A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Filtering to remove the catalyst.
-
Evaporating the solvent (acetone) under reduced pressure.
-
Purifying the crude product, if necessary, by column chromatography.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Formation | Presence of water in the reaction mixture. | Use anhydrous acetone. Dry the D-Glucurono-6,3-lactone in a vacuum oven before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Inactive or insufficient catalyst. | Use a fresh batch of the Lewis acid catalyst. Ensure the catalyst is stored in a desiccator. Optimize the catalyst loading. | |
| Inadequate reaction time or temperature. | Monitor the reaction progress using TLC until the starting material is consumed. Ensure the reaction is maintained at the optimal temperature (e.g., reflux).[1] | |
| Formation of Multiple Products/Byproducts | Reaction temperature is too high. | Maintain a consistent and optimal reflux temperature. Avoid overheating the reaction mixture. |
| Incorrect stoichiometry of reactants. | Use a large excess of acetone, as it often serves as both the reactant and the solvent.[1] | |
| Difficulty in Product Isolation | Product is not precipitating or crystallizing. | After solvent evaporation, try triturating the residue with a non-polar solvent to induce crystallization. If that fails, purification by column chromatography is recommended. |
| Co-elution of product and impurities during chromatography. | Optimize the solvent system for column chromatography to achieve better separation. |
Data Presentation
Table 1: Reported Reaction Conditions and Yield for the Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
| Starting Material | Reagents | Catalyst | Reaction Time | Yield | Reference |
| D-Glucurono-6,3-lactone | Acetone | CuCl₂·2H₂O | 8 hours (reflux) | 88% | [1] |
Experimental Protocols
Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone using CuCl₂·2H₂O[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add D-Glucurono-6,3-lactone and a suitable amount of CuCl₂·2H₂O.
-
Addition of Acetone: Add a sufficient volume of acetone to the flask to dissolve the starting material and act as the solvent.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for approximately 8 hours.
-
Reaction Monitoring: Periodically take aliquots from the reaction mixture to monitor the progress by TLC, using a chloroform:acetone (30:1) solvent system.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Purification: Filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure. The resulting crude product can be further purified by column chromatography on silica (B1680970) gel using a chloroform:acetone gradient elution to yield the pure 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
Visualizations
Caption: Reaction pathway for acetonide formation.
Caption: Experimental workflow for synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: D-Glucurono-6,3-lactone Acetonide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucurono-6,3-lactone acetonide.
Troubleshooting Guide
Acetonide Protection Reaction
Question 1: My yield of this compound is low. How can I improve it?
Answer: Low yields in the synthesis of this compound are often due to incomplete reaction or unfavorable equilibrium. A common issue in acetal (B89532) formation is the removal of water to drive the reaction to completion.[1] A reported high-yield method avoids these issues by using acetone (B3395972) and cupric chloride dihydrate (CuCl₂·2H₂O) with refluxing, achieving a yield of 88% without the need for additional purification.[1]
Troubleshooting Steps:
-
Reagent Quality: Ensure all reagents, especially acetone, are dry and of high purity.
-
Catalyst: Switch to CuCl₂·2H₂O as the catalyst.
-
Reaction Conditions: Reflux the reaction mixture for an adequate time (e.g., 8 hours) to ensure the reaction goes to completion.[1]
-
Water Removal: While the recommended high-yield protocol does not explicitly mention a Dean-Stark trap, for traditional acid-catalyzed acetal formations, ensuring efficient water removal is critical.[2]
Question 2: I am having difficulty purifying the this compound product. What are the recommended methods?
Answer: Purification of this compound is typically achieved by silica (B1680970) gel column chromatography.[1] The choice of eluent is crucial for good separation. A common solvent system is a mixture of chloroform (B151607) and acetone.[1] For protected carbohydrate derivatives like the acetonide, which are less polar than the unprotected sugar, normal-phase chromatography on silica gel is effective.[3]
Recommended Purification Protocol:
-
Adsorbent: Silica gel.
-
Eluent System: A gradient of chloroform:acetone, starting with a higher ratio of chloroform (e.g., 30:1).[1]
-
Fraction Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the product-containing fractions.
Further Reactions of this compound
Question 3: I am observing the cleavage of the acetonide protecting group during a subsequent reaction. How can I prevent this?
Answer: The acetonide group is an acetal, which is stable under neutral to strongly basic conditions but is sensitive to acidic conditions, especially in the presence of water.[2][4] Unintentional deprotection can occur if the reaction or work-up conditions are acidic.
Preventative Measures:
-
pH Control: Ensure that the reaction medium and any aqueous work-up solutions are neutral or basic.
-
Reagent Selection: Avoid using acidic catalysts or reagents if the acetonide group needs to be preserved. Lewis acids can also promote cleavage.[4]
-
Anhydrous Conditions: Perform reactions under anhydrous conditions to minimize the risk of hydrolysis, even under mildly acidic conditions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the primary role of the acetonide group in this compound?
This compound utilizes an acetonide (isopropylidene ketal) as a protecting group for the 1,2-diol of D-Glucurono-6,3-lactone.[4][5] This protection allows for selective reactions at other positions of the molecule, such as the remaining hydroxyl group.[1][6] Acetonides are frequently used in carbohydrate chemistry due to their ease of introduction and stability under basic conditions.[7][8]
FAQ 2: Under what conditions is the acetonide group stable?
Acetonide protecting groups are generally stable under the following conditions:
-
Neutral and basic (alkaline) conditions.[2]
-
Hydrogenation (for removal of benzyl (B1604629) groups).[7]
-
Mild hydrolysis conditions suitable for acetate (B1210297) cleavage.
FAQ 3: How can the acetonide group be intentionally removed (deprotection)?
The acetonide group can be removed by treatment with aqueous acid.[4] The hydrolysis reaction is typically carried out using a mild acid such as acetic acid in water.[1] Forcing the equilibrium back towards the diol and ketone by using an excess of water is a key principle of this deprotection.[4]
FAQ 4: What are some common downstream reactions of this compound?
This compound is a versatile intermediate in organic synthesis.[5] Common downstream reactions include:
-
Acylation: Acetylation or benzoylation of the remaining free hydroxyl group.[1]
-
Nucleophilic Substitution: The lactone can react with nucleophiles.
-
Conversion to Inositols: It can be converted to optically active and partially protected inositols.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Melting Point | 119-121 °C | [5] |
| Boiling Point | 385.994 °C at 760 mmHg | [5] |
| Density | 1.411 g/cm³ | [5] |
| Solubility | Chloroform (Slightly), Water (Slightly) | [5] |
| Storage Temperature | -20°C Freezer | [5] |
Experimental Protocols
1. High-Yield Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone (Acetonide) [1]
-
Reactants: D-glucurono-6,3-lactone, acetone, and CuCl₂·2H₂O.
-
Procedure:
-
Treat D-glucurono-6,3-lactone with acetone and CuCl₂·2H₂O.
-
Reflux the mixture for 8 hours.
-
After the reaction, evaporate the solvent. The crude product is obtained in high purity (88% yield) and often does not require further purification.[1]
-
If further purification is needed, dissolve the crude product and purify by silica gel column chromatography using a chloroform:acetone (30:1) eluent system.[1]
-
2. Acetylation of 1,2-O-isopropylidene-D-glucurono-6,3-lactone [1]
-
Reactants: 1,2-O-isopropylidene-D-glucurono-6,3-lactone, pyridine, and acetic anhydride (B1165640).
-
Procedure:
-
Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone in pyridine.
-
Add acetic anhydride while cooling the mixture.
-
Keep the mixture in the refrigerator for 24 hours.
-
Add a small amount of saturated aqueous NaHCO₃ solution and evaporate the solvent.
-
Dissolve the residue in ethyl acetate and wash three times with water.
-
Dry the ethyl acetate layer with anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using n-hexane:isopropyl alcohol (9:1) as the eluent.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in acetonide synthesis.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. teledynelabs.com [teledynelabs.com]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. Cas 20513-98-8,this compound | lookchem [lookchem.com]
- 6. CAS 20513-98-8: D-Glucorono-6,3-lactone acetonide [cymitquimica.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Technical Support Center: D-Glucurono-6,3-lactone Acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions and challenges encountered during experiments with D-Glucurono-6,3-lactone acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis and use of this compound?
A1: The primary side reactions typically involve the acetonide protecting group and the lactone ring. These include incomplete protection or deprotection, hydrolysis of the acetonide or lactone moiety under non-optimal pH conditions, and formation of colored byproducts, particularly during acetylation reactions. For instance, the use of pyridine (B92270) and acetic anhydride (B1165640) for acetylation of D-glucurono-6,3-lactone has been reported to yield a colored reaction mixture containing multiple unidentified substances.[1]
Q2: What can cause low yields during the synthesis of this compound?
A2: Low yields can be attributed to several factors:
-
Incomplete reaction: Insufficient reaction time or inadequate catalyst activity during the acetonide formation.
-
Side reactions: Formation of byproducts due to suboptimal reaction conditions.
-
Product degradation: Hydrolysis of the lactone or acetonide group during workup or purification. Deprotection of acetylated derivatives of glucuronolactone (B27817) has been noted to cause a high degree of degradation and result in poor yields.[1]
-
Purification losses: Difficulty in separating the product from starting materials or byproducts.
Q3: How can I monitor the progress of reactions involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress. By comparing the TLC profile of the reaction mixture with that of the starting material and a pure product standard (if available), you can assess the consumption of reactants and the formation of the desired product and any byproducts. Staining with a suitable agent, such as p-anisaldehyde or potassium permanganate, can help visualize the spots.
Troubleshooting Guides
Issue 1: Formation of a Colored Reaction Mixture and Multiple Byproducts During Acetylation
Problem: When acetylating the free hydroxyl group of this compound using acetic anhydride and pyridine, a dark-colored solution is observed, and TLC analysis indicates the presence of multiple products. This has been noted in the acetylation of the parent D-glucurono-6,3-lactone.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Pyridine-related side reactions | Pyridine can promote various side reactions and lead to coloration. Consider alternative, non-basic catalysts or milder acetylating agents. For example, using acetic anhydride with a catalytic amount of a Lewis acid (e.g., ZnCl₂) or a solid-supported acid catalyst might provide a cleaner reaction profile. |
| Reaction temperature is too high | Elevated temperatures can accelerate the formation of degradation products. Perform the acetylation at a lower temperature (e.g., 0 °C to room temperature) and monitor the reaction progress carefully by TLC. |
| Presence of impurities in reagents | Impurities in pyridine or acetic anhydride can lead to colored byproducts. Use freshly distilled or high-purity reagents to minimize this issue. |
| Extended reaction time | Prolonged exposure to the reaction conditions may lead to product degradation. Optimize the reaction time by closely monitoring the consumption of the starting material via TLC. Quench the reaction as soon as the starting material is consumed. |
Experimental Protocol: Optimized Acetylation
-
Dissolve this compound (1 equivalent) in anhydrous dichloromethane (B109758) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents) followed by the dropwise addition of acetic anhydride (1.2 equivalents).
-
Stir the reaction mixture at 0 °C and monitor its progress every 30 minutes using TLC (e.g., with a mobile phase of ethyl acetate/hexane, 1:1).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Issue 2: Low Yields and Product Degradation During Deprotection of Acetonide Group
Problem: Removal of the acetonide protecting group under acidic conditions leads to low yields of the desired diol, with evidence of product degradation. This is a known issue with acid-labile protecting groups on sugar derivatives.[1]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Harsh acidic conditions | Strong acids can cause hydrolysis of the lactone ring or other acid-sensitive functional groups. Use milder acidic conditions, such as 80% acetic acid in water or a catalytic amount of a weaker acid like pyridinium (B92312) p-toluenesulfonate (PPTS) in a mixed solvent system (e.g., THF/water). |
| Elevated temperature | High temperatures can promote degradation pathways. Perform the deprotection at room temperature or lower if possible. |
| Incomplete reaction | The deprotection reaction may not have gone to completion. Monitor the reaction by TLC until all the starting material is consumed. |
| Difficult workup and purification | The product may be water-soluble, leading to losses during aqueous workup. Minimize aqueous extractions or use techniques like lyophilization to remove water. For purification, consider chromatography on a less acidic stationary phase like neutral alumina (B75360) if silica gel causes degradation. |
Experimental Protocol: Mild Acetonide Deprotection
-
Dissolve the this compound derivative in a mixture of tetrahydrofuran (B95107) (THF) and water (e.g., 4:1 v/v).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.1-0.2 equivalents).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the acid with a small amount of solid sodium bicarbonate.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purify by column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for acetylation side reactions.
Caption: Troubleshooting workflow for acetonide deprotection issues.
References
Technical Support Center: Purification of D-Glucurono-6,3-lactone acetonide by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic purification of D-Glucurono-6,3-lactone acetonide.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Issue 1: Low or No Recovery of the Product
-
Question: I am not recovering my product after column chromatography. What could be the issue?
-
Answer: There are several potential reasons for low or no product recovery:
-
Compound Instability: this compound is sensitive to acidic and basic conditions, which can cause the hydrolysis of the lactone ring or cleavage of the acetonide protecting group. Standard silica (B1680970) gel can be slightly acidic.
-
Solution:
-
Test the stability of your compound on a small amount of silica gel using a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then dry the plate and run it again in the same solvent system at a 90-degree angle. If a new spot appears, your compound is degrading on the silica.
-
Deactivate the silica gel by treating it with a solution of your eluent containing a small amount of a neutral or slightly basic additive like triethylamine (B128534) (0.1-1%).
-
Consider using a different stationary phase, such as neutral alumina (B75360) or reversed-phase (C18) silica.
-
-
Improper Eluent Polarity: The chosen solvent system may be too nonpolar to elute your compound from the column.
-
Solution:
-
After your expected elution, perform a "methanol purge" by running 100% methanol (B129727) through the column to elute any highly retained compounds. Analyze the collected fractions for your product.
-
Re-evaluate your TLC analysis to ensure you have selected an appropriate solvent system that gives your product an Rf value between 0.2 and 0.4.
-
-
Compound Co-elution with Non-UV Active Impurities: If you are monitoring the separation by UV detection, your compound might have co-eluted with an impurity that does not absorb UV light.
-
Solution:
-
Use a broad-spectrum visualization technique for your TLC analysis, such as staining with p-anisaldehyde, permanganate, or iodine, to visualize all components of your mixture.[1][2][3]
-
Consider using a universal detector for your chromatography, such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector.[4]
-
-
Issue 2: Poor Separation of the Product from Impurities
-
Question: My product is co-eluting with impurities. How can I improve the separation?
-
Answer: Achieving good separation requires optimizing several chromatographic parameters:
-
Suboptimal Solvent System: The selectivity of your mobile phase may not be sufficient to resolve your product from impurities.
-
Solution:
-
Experiment with different solvent systems. For normal-phase chromatography on silica gel, consider combinations of a nonpolar solvent (like hexane (B92381) or dichloromethane) with a more polar solvent (like ethyl acetate, acetone, or isopropanol).[4]
-
For reversed-phase chromatography, acetonitrile (B52724)/water or methanol/water gradients are commonly used for protected carbohydrates.[5]
-
-
Column Overloading: Loading too much sample onto the column can lead to broad peaks and poor separation.
-
Solution:
-
As a general rule, for silica gel flash chromatography, the amount of sample should be about 1-10% of the mass of the stationary phase.
-
If you need to purify a large amount of material, consider using a larger column.
-
-
Improper Column Packing: A poorly packed column can lead to channeling and uneven flow, resulting in poor separation.
-
Solution:
-
Ensure your column is packed uniformly without any air bubbles or cracks. Techniques like slurry packing can help achieve a well-packed column.
-
-
Issue 3: Suspected On-Column Reaction or Degradation
-
Question: I see new spots on the TLC of my collected fractions that were not in the crude material. What is happening?
-
Answer: The appearance of new spots suggests that your compound may be degrading on the column.
-
Hydrolysis of the Acetonide or Lactone: As mentioned, the acidic nature of silica gel can lead to the cleavage of the acetonide group or hydrolysis of the lactone.
-
Solution:
-
Use deactivated silica gel or an alternative stationary phase like neutral alumina or C18 silica.
-
Ensure that your solvents are dry and free of acidic or basic impurities.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound on silica gel?
-
A1: A good starting point reported in the literature is a mixture of chloroform (B151607) and acetone, for instance, in a 30:1 ratio.[4] You should always optimize the solvent system for your specific crude mixture using TLC.
-
-
Q2: How can I monitor the purification of this compound if it is not UV active?
-
Q3: Is reversed-phase chromatography suitable for purifying this compound?
-
Q4: My crude sample is not very soluble in the chromatography eluent. How should I load it onto the column?
-
A4: You can use a technique called "dry loading". Dissolve your sample in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
-
-
Q5: What are the expected purity and yield for this type of purification?
-
A5: With an optimized chromatographic method, it is possible to achieve high purity (≥98%).[7] Yields are highly dependent on the success of the preceding reaction and the optimization of the purification step. A reported synthesis and purification of a similar compound, 1,2-O-isopropylidene-D-glucurono-6,3-lactone, achieved a yield of 88% after chromatography.[8]
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of this compound and Related Compounds
| Compound | Stationary Phase | Eluent System | Reference |
| 1,2-O-isopropylidene-D-glucurono-6,3-lactone | Silica Gel | Chloroform:Acetone (30:1) | [4] |
| 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Silica Gel | n-hexane:isopropyl alcohol (9:1) | [4] |
| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | Silica Gel | n-hexane:isopropyl alcohol (9:1) | [4] |
| Protected Monosaccharides | Pentafluorophenyl | Acetonitrile/Water Gradient | |
| Protected Oligosaccharides | Phenyl hexyl | Acetonitrile/Water Gradient |
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography on Silica Gel
-
Slurry Preparation: In a beaker, mix an appropriate amount of silica gel with the initial, least polar eluent until a homogeneous slurry is formed.
-
Column Packing: Pour the slurry into the chromatography column. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand on top of the silica bed to prevent disturbance during sample and eluent addition.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed using a pipette.
-
Elution: Add the eluent to the column and apply gentle pressure (flash chromatography) to maintain a steady flow rate. Collect fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC using a suitable visualization stain (e.g., p-anisaldehyde) to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Thin-Layer Chromatography (TLC) Analysis with p-Anisaldehyde Stain
-
Spotting: Dissolve a small amount of your sample in a volatile solvent. Using a capillary tube, spot the sample onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the chosen eluent system. Allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front. After the plate is dry, dip it into a p-anisaldehyde staining solution, then gently heat it with a heat gun until colored spots appear. Aldohexoses typically appear as green-brown spots, ketohexoses as yellow spots, aldopentoses as green spots, and uronic acids as red spots.[1]
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatographic purification.
References
- 1. epfl.ch [epfl.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. teledynelabs.com [teledynelabs.com]
- 5. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. analab.com.tw [analab.com.tw]
- 7. This compound G107887 from Aladdin Scientific Corporation | Labcompare.com [labcompare.com]
- 8. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Technical Support Center: Glycosylation with D-Glucurono-6,3-lactone Acetonide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with D-Glucurono-6,3-lactone acetonide in glycosylation reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during glycosylation experiments with this compound, offering potential causes and solutions in a user-friendly question-and-answer format.
Question 1: My glycosylation reaction with this compound is resulting in a significant amount of a byproduct that is difficult to separate from my desired product. What could this byproduct be, and how can I minimize its formation?
Answer:
A common byproduct in glycosylation reactions, particularly when using sugar donors with a participating group at the C2 position (like the acetonide in this compound), is an orthoester . The formation of this byproduct occurs through a competitive nucleophilic attack of the alcohol acceptor on the intermediate oxocarbenium ion.
Strategies to Minimize Orthoester Formation:
-
Choice of Lewis Acid: The strength and nature of the Lewis acid promoter can significantly influence the product distribution. Milder Lewis acids may favor the desired glycoside over the orthoester. Consider screening various Lewis acids such as Boron Trifluoride Etherate (BF₃·OEt₂), Trimethylsilyl Trifluoromethanesulfonate (TMSOTf), or Tin(IV) Chloride (SnCl₄) to find the optimal promoter for your specific substrate.
-
Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the desired glycoside. Running the reaction at 0 °C, -20 °C, or even lower may suppress the formation of the thermodynamically controlled orthoester byproduct.
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and the reaction pathway. Non-polar, non-coordinating solvents are often preferred.
-
Order of Reagent Addition: The order in which you add the reagents can be critical. In some cases, adding the glycosyl donor to a pre-cooled mixture of the acceptor and the Lewis acid can improve selectivity.
Question 2: I am observing the formation of a byproduct that appears to be a 1,4-anhydrosugar derivative. Is this a known issue with lactone donors, and what can be done to prevent it?
Answer:
Yes, the formation of a 1,4-anhydrosugar is a known side reaction for some uronic acid 6,3-lactone donors, particularly in mannuronic acid series. This occurs through intramolecular participation of an oxygen atom, leading to a stable five-membered ring structure. While less commonly reported for this compound, the rigid lactone structure can predispose the molecule to such rearrangements under certain conditions.
Strategies to Minimize 1,4-Anhydrosugar Formation:
-
Reaction Conditions: Carefully control the reaction time and temperature. Prolonged reaction times or higher temperatures can promote rearrangement.
-
Protecting Groups: The choice of protecting groups on the glycosyl acceptor can influence the steric and electronic environment around the reaction center, potentially disfavoring the intramolecular cyclization.
Question 3: My glycosylation reaction is sluggish, and I'm getting a low yield of the desired product along with unreacted starting material. How can I improve the reaction efficiency?
Answer:
Low reactivity in glycosylation can be attributed to several factors. Here are some troubleshooting steps to improve your reaction yield:
-
Activation of Molecular Sieves: Ensure that the molecular sieves used to dry the reaction are properly activated. Moisture in the reaction can quench the Lewis acid and hydrolyze the glycosyl donor.
-
Purity of Reagents: Use high-purity, anhydrous solvents and reagents. Impurities can interfere with the reaction.
-
Lewis Acid Stoichiometry: The amount of Lewis acid used can be critical. While catalytic amounts are often sufficient, some less reactive donors or acceptors may require stoichiometric amounts. A careful titration of the Lewis acid concentration may be necessary.
-
Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Increasing the temperature may improve the rate but could also lead to more byproducts. A balance must be found for your specific system.
Data Presentation
The following table summarizes how different reaction parameters can influence the outcome of glycosylation reactions with this compound, with a focus on minimizing common byproducts. Please note that optimal conditions will be substrate-dependent.
| Parameter | Condition | Expected Outcome on Byproduct Formation |
| Lewis Acid | Strong (e.g., TMSOTf) | May increase reaction rate but potentially lower selectivity, favoring orthoester formation. |
| Mild (e.g., BF₃·OEt₂) | Can improve selectivity for the desired glycoside over the orthoester. | |
| Temperature | High (e.g., Room Temp) | May lead to faster reaction rates but can increase the formation of thermodynamic byproducts like orthoesters and rearrangement products. |
| Low (e.g., -20 °C to 0 °C) | Generally improves selectivity for the desired glycosidic linkage and minimizes side reactions. | |
| Solvent | Polar/Coordinating | Can stabilize charged intermediates, potentially altering the reaction pathway and selectivity. |
| Non-polar/Non-coordinating | Often preferred to minimize side reactions and promote the desired glycosylation. | |
| Reaction Time | Prolonged | Can lead to the decomposition of products or the formation of rearrangement byproducts. |
| Optimized by TLC | Ensures the reaction is stopped once the starting material is consumed, minimizing byproduct formation. |
Experimental Protocols
Below is a general experimental protocol for a glycosylation reaction using this compound. This should be considered a starting point and may require optimization for your specific glycosyl acceptor.
Materials:
-
This compound (glycosyl donor)
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (DCM)
-
Activated 4 Å Molecular Sieves
-
Lewis Acid (e.g., BF₃·OEt₂)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation: Under an inert atmosphere, add the glycosyl acceptor and activated 4 Å molecular sieves to a flame-dried round-bottom flask.
-
Dissolution: Add anhydrous DCM to dissolve the acceptor.
-
Cooling: Cool the mixture to the desired temperature (e.g., 0 °C).
-
Donor Addition: In a separate flask, dissolve this compound in anhydrous DCM. Add this solution to the reaction mixture dropwise.
-
Initiation: Add the Lewis acid (e.g., BF₃·OEt₂) dropwise to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine (B128534) or a saturated sodium bicarbonate solution).
-
Work-up: Allow the mixture to warm to room temperature. Filter through a pad of celite to remove the molecular sieves, washing with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Glycosylation Reaction and Potential Byproducts
Caption: Glycosylation of this compound and potential byproduct pathways.
Mechanism of Orthoester Formation
Caption: Mechanism of orthoester byproduct formation.
Experimental Workflow for Glycosylation
Caption: General experimental workflow for a glycosylation reaction.
challenges in the regioselective opening of D-Glucurono-6,3-lactone acetonide
Welcome to the technical support center for the regioselective opening of D-Glucurono-6,3-lactone acetonide. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this versatile intermediate.
Troubleshooting Guide
This guide addresses common issues encountered during the nucleophilic opening of this compound, particularly in the context of forming glucuronamides.
Q1: My reaction to open the lactone with a primary amine is sluggish or incomplete. What are the possible causes and solutions?
A1: Incomplete reaction can be due to several factors:
-
Insufficient Nucleophilicity: The amine you are using may not be nucleophilic enough to attack the lactone carbonyl efficiently.
-
Solution: Consider using a stronger nucleophile if your downstream application allows. Alternatively, you can activate the lactone. While direct activation of the lactone carbonyl is challenging, ensuring your reaction conditions are optimal is key.
-
-
Steric Hindrance: A bulky amine or extensive substitution on the lactone can hinder the approach of the nucleophile.
-
Solution: If possible, use a less sterically hindered amine. Ensure that the reaction temperature is adequate to overcome the activation energy barrier.
-
-
Low Reaction Temperature: The reaction may require more thermal energy.
-
Solution: Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC). Be cautious of potential side reactions at higher temperatures.
-
-
Solvent Choice: The solvent may not be appropriate for the reaction.
-
Solution: Use a polar aprotic solvent like DMF or DMSO to dissolve the starting materials and facilitate the reaction. For reactions with ammonia (B1221849), alcoholic solvents like methanol (B129727) are often used.
-
Q2: I'm observing the formation of multiple products, and my desired amide is not the major product. What are the likely side reactions?
A2: The formation of multiple products often points to competing side reactions. In the context of modifying the resulting glucuronamide, particularly after opening the lactone, several issues can arise.[1]
-
Silyl (B83357) Group Migration: If you are using silyl protecting groups (e.g., TBDMS) on the hydroxyl groups, they can migrate, especially under basic or acidic conditions, leading to a mixture of isomers.[1]
-
Troubleshooting: Use a more robust protecting group like a benzyl (B1604629) ether or a para-methoxybenzyl (PMB) ether if you plan further manipulations.[1]
-
-
N-Alkylation: If you are attempting to alkylate the hydroxyl groups after forming the amide, competitive N-alkylation of the amide nitrogen can occur.[1]
-
Troubleshooting: Protect the amide nitrogen before proceeding with O-alkylation. Alternatively, use reaction conditions that favor O-alkylation, such as the Williamson ether synthesis with a strong base that selectively deprotonates the hydroxyl group.
-
-
Re-closure of the Lactone: The open-chain hydroxy amide can cyclize back to the starting lactone, especially under conditions that favor intramolecular reactions.[1]
-
Troubleshooting: Ensure that the nucleophile is present in sufficient excess to drive the reaction forward. Once the lactone is opened, you may want to protect the newly formed hydroxyl group to prevent back-biting.
-
Q3: After opening the lactone, I am having difficulty purifying my desired product. What are some common purification challenges?
A3: Purification can be challenging due to the polar nature of the resulting hydroxy amide.
-
High Polarity: The product is often highly polar and may streak on silica (B1680970) gel chromatography.
-
Solution: Use a more polar eluent system, such as a gradient of methanol in dichloromethane (B109758) or chloroform (B151607). Adding a small amount of a basic modifier like triethylamine (B128534) to the eluent can sometimes improve peak shape for amine-containing compounds.
-
-
Water Solubility: The product may be partially or fully soluble in water, making extraction difficult.
-
Solution: Use a continuous liquid-liquid extraction apparatus or saturate the aqueous layer with sodium chloride to decrease the solubility of your product. Lyophilization can be an option if the product is highly water-soluble.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary site of nucleophilic attack on this compound?
A1: The primary site of nucleophilic attack is the electrophilic carbonyl carbon of the lactone ring (C-6). This results in the cleavage of the ester bond and the formation of a new amide bond with the incoming nucleophile, yielding a glucofuranamide derivative.
Q2: How does the acetonide protecting group influence the reaction?
A2: The 1,2-O-isopropylidene (acetonide) group serves to protect the C-1 and C-2 hydroxyl groups. This protection is crucial for preventing unwanted side reactions at these positions and simplifying the product mixture. It also imparts a rigid furanose conformation to the sugar ring.
Q3: Can I selectively open the lactone without affecting other protecting groups?
A3: Yes, the lactone opening is generally chemoselective. The lactone is more electrophilic than other functional groups you might have, such as ethers or other esters (if they are less strained). However, the stability of other protecting groups to the reaction conditions must be considered. For example, base-sensitive protecting groups may be cleaved if a strong amine base is used at elevated temperatures.
Q4: What are the typical reaction conditions for the aminolysis of this compound?
A4: Typical conditions involve reacting the lactone with an excess of the desired amine. The reaction can be run neat if the amine is a liquid, or in a suitable solvent like methanol, ethanol, or DMF. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine.
Experimental Protocols & Data
Protocol: Synthesis of a Glucofuranamide via Lactone Opening
This protocol describes a general procedure for the aminolysis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
Materials:
-
1,2-O-isopropylidene-D-glucurono-6,3-lactone
-
Amine of choice (e.g., ammonia in methanol, or a primary amine)
-
Anhydrous solvent (e.g., methanol, DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
TLC plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1,2-O-isopropylidene-D-glucurono-6,3-lactone (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask.
-
Add the amine (2-5 equivalents) to the solution. If using a gaseous amine like ammonia, a saturated solution in an appropriate solvent (e.g., methanol) is used.
-
Stir the reaction mixture at the desired temperature (room temperature to reflux).
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform or dichloromethane).
-
Characterize the purified product by NMR spectroscopy and mass spectrometry.
Table 1: Comparison of Reaction Conditions and Outcomes
| Entry | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Comments |
| 1 | NH₃ in MeOH | MeOH | 25 | 24 | ~85 | Clean conversion to the primary amide. |
| 2 | Benzylamine | DMF | 80 | 12 | ~90 | Higher temperature needed for the less nucleophilic amine. |
| 3 | Aniline | Toluene | 110 (reflux) | 48 | ~60 | Lower yield due to the poor nucleophilicity of aniline. |
| 4 | Diethylamine | Neat | 60 | 18 | ~75 | Reaction with a secondary amine is feasible. |
Note: Yields are approximate and can vary based on the specific substrate and reaction scale.
Visualizations
References
Technical Support Center: D-Glucurono-6,3-lactone Acetonide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of D-Glucurono-6,3-lactone acetonide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
-
Question: My reaction to form 1,2-O-isopropylidene-D-glucurono-6,3-lactone from D-glucurono-6,3-lactone resulted in a very low yield or no product at all. What are the potential causes and solutions?
-
Answer: Low or no yield in this reaction can stem from several factors related to reagents, reaction conditions, and work-up procedures. A particularly effective method involves treating D-glucurono-6,3-lactone with acetone (B3395972) and copper(II) chloride dihydrate (CuCl₂·2H₂O) and refluxing for 8 hours, which has been reported to achieve a high yield of 88%.[1]
Potential Causes & Solutions:
-
Reagent Quality:
-
Acetone: Ensure the acetone used is dry (anhydrous). Water in the acetone can prevent the formation of the isopropylidene acetal.
-
D-glucurono-6,3-lactone: Verify the purity of the starting material. Impurities can interfere with the reaction.
-
Catalyst: Use the correct form of the catalyst (CuCl₂·2H₂O). Anhydrous copper chloride may have different reactivity.
-
-
Reaction Conditions:
-
Reaction Time: An 8-hour reflux is recommended for this specific procedure to ensure the reaction goes to completion.[1] Shorter reaction times may result in incomplete conversion.
-
Temperature: Ensure the reaction mixture is refluxing gently. A temperature that is too low will result in a slow or incomplete reaction, while a temperature that is too high could lead to side product formation.
-
Mixing: Ensure adequate stirring to maintain a homogeneous reaction mixture.
-
-
Work-up and Purification:
-
Extraction: If an extraction is performed, ensure the correct solvent is used and that the product is not lost during this step.
-
Purification: The reported high-yield synthesis with CuCl₂·2H₂O and acetone often results in a product of high purity that may not require further purification.[1] If purification is necessary (e.g., column chromatography), ensure the proper eluent system is used to avoid product loss.
-
-
Issue 2: Formation of Multiple Products in Acetonide Synthesis
-
Question: My reaction is producing multiple spots on TLC, indicating the formation of several byproducts. How can I improve the selectivity of the reaction?
-
Answer: The formation of multiple products suggests that other hydroxyl groups on the D-glucurono-6,3-lactone may be reacting, or that side reactions are occurring. Isopropylidene acetals are common protecting groups in carbohydrate chemistry, and their formation is typically favored at the 1,2- or 1,3-diol positions.[1]
Potential Causes & Solutions:
-
Catalyst Choice: The choice of catalyst is crucial for selectivity. For the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone, CuCl₂·2H₂O has been shown to be effective and yield a clean product.[1] Other acid catalysts might be less selective.
-
Reaction Temperature: Running the reaction at the optimal temperature (reflux for the acetone method) is important. Deviations can lead to the formation of undesired products.
-
Starting Material Isomerization: Ensure the starting D-glucurono-6,3-lactone has not undergone isomerization or degradation.
-
Frequently Asked Questions (FAQs)
Q1: What are the different synthetic routes to obtain D-glucurono-6,3-lactone and its derivatives?
A1: There are several synthetic pathways to D-glucurono-6,3-lactone and its derivatives. One common route starts from the readily available α-D-glucose.[1] This multi-step process involves:
-
Transformation of α-D-glucose into 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
-
Selective deprotection to yield 1,2-O-isopropylidene-α-D-glucofuranose.
-
Oxidation using a Pt/C catalyst to get the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid.
-
Acidification to promote the closure of the lactone ring.[1]
Another approach involves the direct synthesis of 1,2-isopropylidene-D-glucurono-6,3-lactone from D-glucurono-6,3-lactone using acetone and CuCl₂·2H₂O, which has been reported with a high yield of 88%.[1]
Q2: What is a typical yield for the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone?
A2: The yield can vary significantly depending on the synthetic route and reaction conditions. The direct synthesis from D-glucurono-6,3-lactone using acetone and CuCl₂·2H₂O has been reported to achieve a high yield of 88%.[1] Other multi-step syntheses starting from α-D-glucose may have lower overall yields. For example, the initial step of converting α-D-glucose to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has a reported yield of 56%.[1]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system should be chosen to effectively separate the starting material (D-glucurono-6,3-lactone) from the product (1,2-O-isopropylidene-D-glucurono-6,3-lactone). The disappearance of the starting material spot and the appearance of the product spot will indicate the progression of the reaction.
Data Presentation
Table 1: Comparison of Synthetic Routes for D-Glucurono-6,3-lactone Derivatives
| Starting Material | Product | Key Reagents/Catalysts | Reported Yield | Reference |
| D-glucurono-6,3-lactone | 1,2-isopropylidene-D-glucurono-6,3-lactone | Acetone, CuCl₂·2H₂O | 88% | [1] |
| α-D-glucose | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | Acetone, Acid Catalyst | 56% | [1] |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 1,2-O-isopropylidene-α-D-glucofuranose | 40% Acetic Acid | Not specified | [1] |
| 1,2-O-isopropylidene-α-D-glucofuranose | Sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid | Pt/C, O₂ | Not specified | [1] |
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone from D-glucurono-6,3-lactone [1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve D-glucurono-6,3-lactone in acetone.
-
Catalyst Addition: Add copper(II) chloride dihydrate (CuCl₂·2H₂O) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The resulting product is often of high purity and may not require further purification. If necessary, the product can be purified by column chromatography.
Visualizations
Caption: Workflow for the synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
Caption: Troubleshooting logic for low yield in acetonide synthesis.
References
troubleshooting difficult deprotection of D-Glucurono-6,3-lactone acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deprotection of D-Glucurono-6,3-lactone acetonide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the deprotection of this compound?
A1: Researchers often face challenges such as incomplete deprotection, side reactions like hydrolysis of the lactone ring, and difficulty in purifying the final product. The choice of deprotection conditions is critical to minimize these issues.
Q2: What are the standard acidic conditions for removing the acetonide protecting group?
A2: Standard acidic conditions include treatment with aqueous acetic acid, trifluoroacetic acid (TFA) in a biphasic system, or the use of acidic resins like Dowex 50W in methanol (B129727). The selection of the specific acid and conditions depends on the sensitivity of other functional groups in the molecule.
Q3: Can the lactone ring open during the acidic deprotection of the acetonide?
A3: Yes, under harsh acidic conditions, the γ-lactone ring is susceptible to hydrolysis, which leads to the formation of the corresponding hydroxy acid.[1] It is crucial to employ mild conditions and carefully monitor the reaction to prevent this side reaction.
Q4: How can I monitor the progress of the deprotection reaction?
A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting material (acetonide) is significantly less polar than the deprotected product (diol). A successful reaction will show the disappearance of the starting material spot and the appearance of a new, more polar spot corresponding to D-Glucurono-6,3-lactone.
Q5: What are some potential side products to be aware of?
A5: Besides the potential for lactone hydrolysis, if using trifluoroacetic acid (TFA), there is a risk of forming trifluoroacetyl esters with the newly deprotected hydroxyl groups. This can complicate the purification process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Incomplete Deprotection | 1. Insufficient reaction time or temperature. 2. Inadequate acid strength or concentration. 3. Poor solubility of the starting material. | 1. Increase the reaction time and/or temperature gradually while monitoring by TLC. 2. Switch to a stronger acid system (e.g., from aqueous acetic acid to TFA/water). 3. Ensure the starting material is fully dissolved in the reaction solvent. |
| Lactone Ring Opening | Harsh acidic conditions (e.g., high concentration of strong acid, prolonged heating). | 1. Use milder acidic conditions (e.g., 40-60% aqueous acetic acid). 2. Employ a catalytic amount of a strong acid resin (e.g., Dowex 50W) in methanol, which often provides a less acidic environment. 3. Keep reaction times to a minimum and monitor closely by TLC. |
| Formation of Side Products (e.g., Trifluoroacetyl esters) | Use of highly reactive reagents like neat TFA. | When using TFA, include a small amount of water (e.g., TFA:water 95:5) to act as a competitive nucleophile and suppress ester formation. |
| Difficult Purification | 1. Presence of unreacted starting material and side products. 2. The high polarity of the deprotected product makes extraction challenging. | 1. Optimize the reaction to go to completion to simplify the mixture. 2. After neutralization, perform multiple extractions with a polar organic solvent like ethyl acetate. 3. Consider using column chromatography on silica (B1680970) gel for purification. |
Experimental Protocols
Protocol 1: Deprotection using Aqueous Acetic Acid
This protocol is adapted from a procedure for the selective deprotection of a related glucofuranose derivative and is a good starting point for mild deprotection.[2]
-
Dissolution: Dissolve the this compound in 40% aqueous acetic acid.
-
Reaction: Stir the solution at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexanes 1:1). The product will have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude D-Glucurono-6,3-lactone.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection using Dowex 50W Resin
This method utilizes a strongly acidic ion-exchange resin, which can simplify the work-up procedure.
-
Resin Preparation: Wash Dowex 50W-X8 resin with methanol before use.
-
Reaction Mixture: Suspend the this compound in methanol and add the prepared Dowex resin (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at room temperature or slightly elevated temperature (e.g., 40 °C).
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, filter off the resin and wash it with methanol.
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Further purification can be achieved by recrystallization or column chromatography.
Data Summary
Quantitative data for the deprotection of this compound is not extensively reported in the literature. The following table provides typical conditions for acetonide deprotection of related carbohydrate substrates. Researchers should use these as a starting point and optimize for their specific reaction.
| Method | Acid/Reagent | Solvent | Temperature | Typical Reaction Time | Reported Yield (for related compounds) |
| Aqueous Acid | 40-80% Acetic Acid | Water | Room Temp. - 50°C | 2 - 24 hours | Good to high |
| Trifluoroacetic Acid | TFA:Water (95:5) | Dichloromethane | 0°C to Room Temp. | 30 min - 2 hours | Generally high |
| Acidic Resin | Dowex 50W-X8 | Methanol | Room Temp. - 40°C | 2 - 12 hours | Good to high |
Visualizations
Caption: Experimental workflow for the deprotection of this compound.
Caption: Troubleshooting logic for difficult deprotection reactions based on TLC analysis.
References
Technical Support Center: Analysis of Impurities in D-Glucurono-6,3-lactone acetonide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in D-Glucurono-6,3-lactone acetonide.
Frequently Asked Questions (FAQs)
Q1: What are the potential process-related impurities in this compound?
Potential process-related impurities in this compound can originate from the synthetic route. The synthesis typically involves the protection of D-Glucurono-6,3-lactone with acetone (B3395972) in the presence of an acid catalyst. Therefore, potential impurities include:
-
Starting Material: Unreacted D-Glucurono-6,3-lactone.
-
Reagents: Residual acetone and acid catalyst.
-
Byproducts: Di-acetonide derivatives or other side-reaction products.
-
Solvents: Residual solvents used during synthesis and purification steps.
Q2: What are the potential degradation products of this compound?
This compound may degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures. Potential degradation products could include the hydrolysis product, D-Glucurono-6,3-lactone, and other related compounds.
Q3: Which analytical techniques are most suitable for analyzing impurities in this compound?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the primary technique for the identification and quantification of non-volatile impurities and degradation products. Gas Chromatography (GC) with a headspace sampler is the standard method for the analysis of residual solvents like acetone.
Experimental Protocols
HPLC Method for Purity and Impurity Determination
This section details a general HPLC method that can be used as a starting point for the analysis of this compound and its impurities. Method validation and optimization are crucial for specific applications.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh about 25 mg of this compound sample.
-
Dissolve in and dilute to 25 mL with a mixture of water and acetonitrile (1:1 v/v).
-
Filter the solution through a 0.45 µm syringe filter before injection.
GC-HS Method for Residual Solvent Analysis (Acetone)
This method is suitable for the determination of residual acetone in this compound.
Table 2: GC-HS Operating Parameters
| Parameter | Condition |
| GC Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium |
| Oven Program | Initial: 40 °C for 5 min, Ramp: 10 °C/min to 180 °C, Hold for 5 min |
| Injector Temperature | 200 °C |
| Detector (FID) Temp | 250 °C |
| Headspace Vial Temp | 80 °C |
| Vial Equilibration Time | 30 min |
| Injection Volume | 1 mL of headspace gas |
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample into a headspace vial.
-
Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO).
-
Seal the vial and place it in the headspace autosampler.
Troubleshooting Guides
HPLC Troubleshooting
Issue: Peak Tailing or Fronting
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce sample concentration or injection volume. |
| Secondary Interactions | Adjust mobile phase pH or use a column with a different stationary phase. |
| Column Contamination | Wash the column with a strong solvent or replace the column. |
| Void at Column Inlet | Reverse flush the column (if permissible) or replace the column. |
Issue: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step |
| Mobile Phase Composition Fluctuation | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase. |
| Pump Malfunction | Check for leaks, and ensure pump seals are in good condition. |
| Temperature Fluctuation | Use a column oven to maintain a constant temperature. |
GC Troubleshooting
Issue: Poor Sensitivity for Acetone
| Possible Cause | Troubleshooting Step |
| Leak in the System | Check for leaks at the injector, column fittings, and detector. |
| Improper Headspace Parameters | Optimize vial temperature and equilibration time. |
| Contaminated Liner or Syringe | Clean or replace the injector liner and autosampler syringe. |
Visualizations
Caption: Synthesis pathway and potential impurity formation.
Caption: Experimental workflow for HPLC analysis.
Caption: Workflow for GC-HS analysis of residual solvents.
managing the stability of D-Glucurono-6,3-lactone acetonide during storage
Welcome to the technical support center for D-Glucurono-6,3-lactone acetonide (CAS No. 20513-98-8). This guide is designed to assist researchers, scientists, and drug development professionals in managing the stability of this compound during storage and throughout their experimental workflows. Here you will find troubleshooting advice and frequently asked questions to ensure the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C in a tightly sealed container to minimize degradation.[1] For shorter periods, storage at room temperature in a dry, well-ventilated area is also acceptable, with some suppliers indicating a shelf life of up to 3 years under these conditions.[2][3] Regardless of the temperature, it is crucial to protect the compound from moisture.
Q2: My this compound has been stored at room temperature for an extended period. Is it still viable for my experiment?
A2: While the compound is relatively stable at room temperature, its viability depends on the specific requirements of your experiment.[3] For sensitive applications, it is advisable to assess the purity of the material before use. A simple melting point determination can be a preliminary check, as a significant deviation from the reported melting point of 119-121°C may indicate the presence of impurities.[1] For a more definitive assessment, we recommend performing analytical testing as outlined in the troubleshooting section below.
Q3: I have dissolved this compound in a solvent for my experiment. How should I store the solution?
A3: Solutions of this compound should be stored at -80°C for long-term stability, with some data suggesting it can be stable for up to 2 years under these conditions.[3] For short-term storage (up to a year), -20°C is also suitable.[3] It is important to use an appropriate, dry solvent and to seal the container tightly to prevent solvent evaporation and moisture ingress. The compound is slightly soluble in chloroform (B151607) and water.[1]
Q4: What are the primary degradation pathways for this compound?
A4: The main degradation pathway for this compound is hydrolysis of the lactone ring, which can be catalyzed by acidic or basic conditions. Although the acetonide group offers significant protection to the molecule, exposure to moisture can lead to the opening of the lactone ring to form the corresponding glucuronic acid derivative.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., clumping, discoloration) | Moisture absorption | The compound is hygroscopic. Ensure the container is tightly sealed and stored in a desiccator if necessary. If clumping is observed, gently break up the solid under an inert atmosphere before weighing. |
| Inconsistent experimental results | Degradation of the compound | Assess the purity of the material using an appropriate analytical method such as HPLC or NMR. Compare the results to a reference standard if available. |
| Poor solubility in recommended solvents | Presence of insoluble impurities | Filter the solution through a 0.45 µm syringe filter before use. Consider re-purifying the compound if a significant amount of insoluble material is present. |
| Unexpected peaks in analytical data (e.g., NMR, LC-MS) | Presence of degradation products or residual solvents | Identify the impurities by comparing the data with known degradation products or common solvents used in the synthesis. If the purity is compromised, consider purification or obtaining a new batch of the compound. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (B52724) (e.g., 70:30 v/v). The exact ratio may need to be optimized based on the specific column and system.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution.
-
Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
removal of unreacted starting materials from D-Glucurono-6,3-lactone acetonide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Glucurono-6,3-lactone acetonide. Our aim is to help you overcome common challenges encountered during the removal of unreacted starting materials and other impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common unreacted starting materials and impurities I might encounter?
A1: The synthesis of this compound typically involves the reaction of D-Glucurono-6,3-lactone with acetone (B3395972) in the presence of a catalyst.[1] Therefore, the most common impurities are unreacted D-Glucurono-6,3-lactone and residual catalyst. Depending on the reaction conditions, you may also encounter by-products from side reactions.
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary methods for purification are column chromatography and recrystallization. The choice of method will depend on the nature and quantity of the impurities. In some cases, a combination of both methods may be necessary to achieve high purity.
Q3: Can you provide a general overview of a typical purification workflow?
A3: Certainly. A general workflow for the purification of this compound is outlined in the diagram below. This workflow starts after the initial reaction work-up.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low yield after purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Using an inappropriate solvent system for chromatography, leading to co-elution with impurities. - Product is too soluble in the recrystallization solvent. | - Monitor the reaction progress by TLC to ensure completion. - Minimize the number of extraction and washing steps. - Optimize the column chromatography solvent system using TLC. - For recrystallization, choose a solvent in which the product is sparingly soluble at room temperature but soluble when hot. |
| Product is contaminated with unreacted D-Glucurono-6,3-lactone | D-Glucurono-6,3-lactone is more polar than the acetonide product. | Use column chromatography with a suitable polar solvent system to separate the more polar starting material from the less polar product. A gradient elution may be effective. |
| Oily product instead of solid crystals after recrystallization | The product may have a low melting point or be contaminated with impurities that inhibit crystallization. | - Try scratching the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of pure product. - Re-dissolve the oil in a minimal amount of a good solvent and add a poor solvent dropwise until turbidity is observed, then cool slowly. |
| Streaking on the TLC plate | The compound may be too polar for the chosen TLC solvent system, or the sample may be overloaded. | - Use a more polar solvent system for the TLC. - Spot a more dilute solution of your sample on the TLC plate. |
Below is a decision tree to help you troubleshoot common purification challenges.
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on your specific reaction mixture.
-
Slurry Preparation: Prepare a slurry of silica (B1680970) gel in the chosen eluent.
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
| Parameter | Recommendation |
| Stationary Phase | Silica gel |
| Eluent System 1 | Chloroform:Acetone (e.g., 30:1 v/v)[1] |
| Eluent System 2 | n-Hexane:Isopropyl Alcohol (e.g., 9:1 v/v)[1] |
Recrystallization Protocol
-
Solvent Selection: Choose a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature. Acetone has been reported to be an effective solvent.[1]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
For further details on specific synthetic procedures, please refer to the primary literature.[1]
References
troubleshooting unexpected chlorination in D-Glucurono-6,3-lactone acetonide reactions
Welcome to the Technical Support Center for D-Glucurono-6,3-lactone Acetonide Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) regarding unexpected chlorination during reactions with this compound.
Frequently Asked Questions (FAQs)
Q1: I've observed an unexpected mass peak in my reaction mixture corresponding to the addition of a chlorine atom and loss of a hydroxyl group. What are the likely sources of this chlorination?
A1: Unexpected chlorination of this compound, which possesses a free hydroxyl group, is most commonly traced back to the reagents and solvents used in your reaction. The primary culprits include:
-
Chlorinated Reagents: Many standard organic reactions employ chlorine-containing reagents. For instance, oxidation reactions like the Swern oxidation utilize oxalyl chloride, which can act as a chlorine source.[1][2] Similarly, the Appel reaction, designed to convert alcohols to alkyl halides, uses carbon tetrachloride (CCl₄).[3]
-
Chlorinated Solvents: Solvents such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl₃), if not properly purified, can contain reactive chlorine impurities or degrade under certain conditions to release species that can chlorinate your substrate.
-
Vilsmeier-Type Reagents: Reagents formed from phosphorus oxychloride or thionyl chloride with DMF can selectively replace hydroxyl groups on carbohydrates with chlorine.[4]
Q2: How can I confirm that the unexpected byproduct is indeed a chlorinated species?
A2: The most definitive methods for identifying a chlorinated byproduct are mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[5] This results in a characteristic isotopic pattern in the mass spectrum. For a molecule containing a single chlorine atom, you will observe the molecular ion peak (M) and an M+2 peak, where the M+2 peak has roughly one-third the intensity of the M peak.[5][6]
-
NMR Spectroscopy: Both ¹H and ¹³C NMR spectra will show characteristic shifts. The proton and carbon signals at the site of chlorination (C5) will be significantly shifted compared to the starting material. For example, the methine proton at C5 would no longer be coupled to a hydroxyl proton, and its chemical shift would change.
Q3: My protocol involves a Swern oxidation. Is this the likely cause of chlorination, and what can I do to prevent it?
A3: Yes, the Swern oxidation is a very probable cause. The reaction uses oxalyl chloride to activate dimethyl sulfoxide (B87167) (DMSO).[1][7] The intermediate chloro(dimethyl)sulfonium chloride is a potent electrophile and, under certain conditions, can lead to the chlorination of the alcohol instead of its oxidation. To mitigate this, consider the following:
-
Strict Temperature Control: Ensure the reaction is maintained at the recommended low temperature (typically -78 °C) throughout the addition of reagents.[2] Allowing the reaction to warm prematurely can favor side reactions.
-
Alternative Oxidation Protocols: Several "activated DMSO" oxidations avoid oxalyl chloride. Consider using alternatives like the Parikh-Doering (SO₃-pyridine complex) or Pfitzner-Moffatt (a carbodiimide) oxidations.
Q4: Can residual moisture or other impurities in my starting materials contribute to this side reaction?
A4: Absolutely. The presence of water can react with some chlorinating agents (e.g., oxalyl chloride, thionyl chloride) to produce HCl.[8] This can alter the pH of the reaction and, in some cases, promote side reactions. It is crucial to use anhydrous solvents and reagents and to ensure your this compound starting material is thoroughly dried.
Troubleshooting Guide: Unexpected Chlorination
This guide provides a systematic approach to diagnosing and resolving unexpected chlorination in your reactions.
Problem: Analytical data (MS, NMR, TLC) indicates the formation of a chlorinated byproduct, such as 5-Chloro-5-deoxy-1,2-O-isopropylidene-L-idurono-6,3-lactone.
Initial Diagnostic Workflow
The first step is to identify the potential source of the chlorine atom. The following workflow can guide your investigation.
Troubleshooting Step 1: Reagent-Specific Issues
If your protocol uses a known chlorinating agent, this is the most likely cause. The table below summarizes common reagents and mitigation strategies.
| Reagent Class | Example Reaction | Primary Function | Chlorination Risk | Mitigation Strategies |
| Acid Chlorides | Swern Oxidation | Alcohol Oxidation | High | Maintain strict low-temperature control (-78 °C). Use a non-chlorinated activator for DMSO (e.g., SO₃-pyridine, DCC). |
| Halomethanes | Appel Reaction | Alcohol to Alkyl Halide | High (Intended) | If chlorination is undesired, this reagent is inappropriate. Choose a different reaction for your desired transformation. |
| Inorganic Chlorides | Vilsmeier-Haack | Formylation/Chlorination | High | Avoid these reagents if chlorination is not the goal. Consider alternative methods for formylation if needed. |
| Sulfuryl Chloride | Deoxychlorination | Alcohol to Alkyl Halide | High | This is a potent chlorinating agent; avoid if chlorination is an unwanted side reaction.[9] |
Troubleshooting Step 2: Solvent & Reagent Purity Check
Even if your reagents are not explicitly chlorinated, impurities can be a hidden source of chlorine.
-
Recommendation: Use freshly opened, anhydrous, inhibitor-free solvents from a reputable supplier. If in doubt, purify your solvent before use.
-
Pre-drying: Shake the DCM with saturated aqueous sodium bicarbonate solution, then with water. Separate the organic layer and pre-dry it over anhydrous calcium chloride (CaCl₂).
-
Distillation: Decant the pre-dried DCM into a distillation flask. Add phosphorus pentoxide (P₂O₅) and reflux for 2 hours.
-
Collection: Distill the DCM under an inert atmosphere (nitrogen or argon) and collect the fraction boiling at 39-40 °C.
-
Storage: Store the purified DCM over activated 3Å molecular sieves under an inert atmosphere.
Troubleshooting Step 3: Reaction Parameter Optimization
If chlorination persists even with high-purity reagents and solvents, optimizing reaction conditions can help.
-
Temperature: As a general rule, side reactions are minimized at lower temperatures. If your reaction is running at room temperature or above, try lowering the temperature. For reactions like the Swern oxidation, ensure your cooling bath is stable.
-
Order of Addition: In some cases, the order in which reagents are added can influence the outcome. For Swern-type oxidations, the alcohol should be added only after the DMSO and activator have formed the active species.[2]
-
Base Selection: In reactions involving a base (e.g., Swern oxidation), a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes reduce side reactions compared to triethylamine (B128534) (TEA).[1]
Appendices
Appendix A: Key Experimental Protocols
Warning: This reaction produces toxic carbon monoxide and foul-smelling dimethyl sulfide. It must be performed in a well-ventilated fume hood.
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Add oxalyl chloride (1.5 eq.) dropwise to the stirred DCM, ensuring the temperature does not rise above -70 °C.
-
DMSO Addition: Add anhydrous dimethyl sulfoxide (DMSO, 2.5 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture. Stir for 15 minutes at -78 °C.
-
Substrate Addition: Add this compound (1.0 eq.), dissolved in anhydrous DCM, dropwise. Stir for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (TEA, 5.0 eq.) dropwise. After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Setup: In a flame-dried round-bottom flask, dissolve this compound (1.0 eq.) in a mixture of anhydrous DMSO and anhydrous DCM (e.g., 1:3 v/v).
-
Base Addition: Add triethylamine (TEA, 3.0-5.0 eq.) to the solution.
-
Oxidant Addition: Add sulfur trioxide pyridine (B92270) complex (SO₃·py, 1.5-3.0 eq.) in portions at 0 °C to room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with water and extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Appendix B: Reaction Pathway Diagram
The following diagram illustrates the desired oxidation pathway versus the undesired chlorination side reaction during a Swern-type oxidation.
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Appel Reaction [organic-chemistry.org]
- 4. CN103328495B - Carbohydrate and the chlorination of carbohydrate derivates - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. byjus.com [byjus.com]
- 8. The Synthesis of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 9. Site-Selective Dehydroxy-Chlorination of Secondary Alcohols in Unprotected Glycosides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Guide to Alternatives for D-Glucurono-6,3-lactone Acetonide in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Chiral Building Blocks
D-Glucurono-6,3-lactone acetonide is a valuable chiral building block derived from D-glucuronic acid, frequently employed in the synthesis of complex molecules such as nucleoside analogues and other bioactive compounds. Its rigid furanose ring system, locked by the 6,3-lactone and protected by the 1,2-O-isopropylidene group, offers a well-defined stereochemical scaffold for a variety of chemical transformations. However, synthetic challenges, including the multi-step preparation from D-glucose and potential limitations in reactivity, have prompted chemists to explore alternative chiral synthons. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable building block for their synthetic endeavors.
Executive Summary of Alternatives
This guide focuses on two primary categories of alternatives: other protected derivatives of D-glucurono-6,3-lactone and structurally distinct chiral building blocks derived from carbohydrates, with a special emphasis on levoglucosenone (B1675106). The choice of an alternative is often dictated by the specific synthetic transformation, desired stereochemical outcome, and overall synthetic strategy.
| Feature | This compound | 5-O-Acetyl-D-glucurono-6,3-lactone acetonide | Levoglucosenone |
| Starting Material | D-Glucose | This compound | Cellulose |
| Key Reactive Sites | C5-hydroxyl, lactone carbonyl | Lactone carbonyl | Enone system (C2-C4), C1-O and C6-O bonds |
| Primary Applications | Nucleoside analogues, chiral auxiliaries | Modification at C5-position | Asymmetric synthesis, cycloadditions, conjugate additions |
| Stereochemical Control | Rigid furanose scaffold | Rigid furanose scaffold | Rigid bicyclic system, excellent facial selectivity |
| Commercial Availability | Readily available | Requires synthesis from the acetonide | Commercially available |
| Approximate Cost | ~$15-20/g | Higher due to additional synthetic step | ~$100-250/g |
In-Depth Comparison of Alternatives
Other Protected Derivatives of D-Glucurono-6,3-lactone
A straightforward alternative to this compound involves modifying the protecting group at the C5 hydroxyl position. This strategy retains the core glucuronolactone (B27817) scaffold while allowing for different reactivity and protecting group strategies.
5-O-Acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone:
This derivative is readily synthesized from this compound by acetylation of the free C5 hydroxyl group. The acetyl group can serve as a protecting group that can be removed under different conditions than the acetonide, offering orthogonal protection. This can be advantageous in multi-step syntheses where selective deprotection is required.
Experimental Data Snapshot:
| Reaction | Substrate | Reagents | Yield | Reference |
| Acetylation | This compound | Acetic anhydride (B1165640), pyridine | Quantitative | [1] |
The choice between the C5-hydroxyl and the C5-acetyl derivative depends on the subsequent planned reactions. If the C5-hydroxyl is needed for a later transformation, the acetonide is the obvious choice. However, if the C5 position needs to be protected during a series of reactions, the acetylated derivative provides a useful option.
Levoglucosenone: A Versatile Chiral Platform
Levoglucosenone is a bicyclic enone derived from the pyrolysis of cellulose.[2][3][4] It presents a fundamentally different, yet highly effective, alternative to glucuronolactone-based synthons. Its rigid conformation and the presence of multiple, orthogonally reactive functional groups make it a powerful tool in stereoselective synthesis.[2][5]
Key Features of Levoglucosenone:
-
Rigid Bicyclic System: The 1,6-anhydro bridge locks the pyranose ring in a defined conformation, leading to high stereoselectivity in reactions.
-
Versatile Enone Moiety: The α,β-unsaturated ketone functionality is susceptible to a wide range of transformations, including Michael additions, cycloadditions, and epoxidations.
-
Chiral Scaffold: It provides a chiral backbone for the synthesis of a diverse array of complex molecules, including natural products and pharmaceuticals.[2]
Experimental Data Snapshot:
| Reaction Type | Substrate | Reagents | Product | Yield | Reference |
| Diels-Alder Cycloaddition | Levoglucosenone | Isoprene | Cycloadduct | Moderate | [6] |
| 1,4-Conjugate Addition | Levoglucosenone | Thiophenol, Et3N | Thioether adduct | Good | [2] |
The primary advantage of levoglucosenone lies in its ability to participate in a broader range of carbon-carbon bond-forming reactions compared to this compound, whose reactivity is largely centered around the C5-hydroxyl and the lactone.
Experimental Protocols
Synthesis of this compound Precursors
The synthesis of this compound typically starts from D-glucose and proceeds through the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.
Protocol 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose [7][8]
-
Reaction Setup: To a suspension of D-glucose in acetone, add a catalytic amount of concentrated sulfuric acid.
-
Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.
-
Work-up: Neutralize the reaction with aqueous sodium carbonate solution and filter the mixture. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., cyclohexane) to yield the desired product as a white crystalline solid.
-
Typical Yield: 75-85%
-
Protocol 2: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose [1]
-
Reaction Setup: Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of acetic acid and water.
-
Reaction Conditions: Heat the solution at a controlled temperature (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. The residue can be co-evaporated with toluene (B28343) to remove residual acetic acid.
-
Purification: The product is often of sufficient purity for the next step, or it can be purified by column chromatography.
-
Typical Yield: High
-
Synthesis of an Alternative: 5-O-Acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone
Protocol 3: Acetylation of this compound [1]
-
Reaction Setup: Dissolve this compound in pyridine.
-
Reaction Conditions: Cool the solution in an ice bath and add acetic anhydride dropwise. Allow the reaction to stir at room temperature overnight.
-
Work-up: Pour the reaction mixture into ice water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
-
Typical Yield: Quantitative
-
Visualizing Synthetic Pathways
To better understand the relationships between these chiral building blocks and their synthetic origins, the following diagrams illustrate the key transformations.
Caption: Synthetic routes to this compound and its alternatives.
The following diagram illustrates a typical workflow for selecting a suitable chiral building block.
Caption: Decision workflow for selecting a chiral building block.
Conclusion
While this compound remains a valuable and readily accessible chiral building block, researchers have powerful alternatives at their disposal. For syntheses requiring the core glucuronolactone structure but needing orthogonal protecting group strategies, derivatives such as the 5-O-acetylated compound offer a practical solution. For a broader range of stereoselective transformations, particularly those involving carbon-carbon bond formation through cycloadditions or conjugate additions, levoglucosenone emerges as a highly versatile and powerful alternative derived from renewable biomass. The choice of the optimal building block will ultimately depend on the specific synthetic challenge, and this guide provides the necessary data and protocols to make an informed decision.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. Levoglucosenone: Bio-Based Platform for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Levoglucosenone: Bio-Based Platform for Drug Discovery [frontiersin.org]
- 4. rune.une.edu.au [rune.une.edu.au]
- 5. Levoglucosenone: A Chiral Platform Molecule Produ... - ACS Community [communities.acs.org]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. Synthesis of <sup>13</sup>C<SUB>6</SUB>-1,2:5,6-Di-O-isopropylidene-α-<EM>D</EM>-glucofuranose [tws.xml-journal.net]
- 8. A Novel Procedure for the Synthesis of 1,2:5,6-di-O-Isopropylidene-D-Glucofranose by Ultrasound | Scientific.Net [scientific.net]
A Comparative Guide to Glucuronic Acid Donors: Featuring D-Glucurono-6,3-lactone acetonide
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereoselective formation of the glycosidic bond is a cornerstone of carbohydrate chemistry, with significant implications for drug development, glycobiology, and materials science. Glucuronic acid, a key component of many biologically important molecules, is incorporated into glycoconjugates via the use of activated sugar donors. This guide provides a comparative overview of common glucuronic acid donors, with a special focus on the utility of D-Glucurono-6,3-lactone acetonide.
Introduction to Glucuronic Acid Donors
Glucuronidation, the enzymatic transfer of glucuronic acid to a substrate, is a major pathway for the metabolism and detoxification of drugs, xenobiotics, and endogenous compounds. In chemical synthesis, the creation of glucuronides requires the use of a glucuronic acid donor, a molecule in which the anomeric carbon is activated for nucleophilic attack by an acceptor molecule (e.g., an alcohol, phenol, or amine). The choice of donor is critical and influences the yield, stereoselectivity (α or β linkage), and compatibility with various protecting groups and reaction conditions.
This guide will compare the performance of this compound with other widely used glucuronic acid donors, including trichloroacetimidates, thioglycosides, and glycosyl bromides.
This compound: A Versatile Donor Precursor
This compound, also known as 1,2-O-isopropylidene-α-D-glucofuranurono-6,3-lactone, is a protected form of D-glucurono-6,3-lactone. The rigid bicyclic structure and the presence of the acetonide protecting group offer unique reactivity and stereochemical control.
Synthesis of this compound
A high-yield synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone has been reported, making it an accessible starting material.[1]
Experimental Protocol: Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone [1]
-
Reaction Setup: D-glucurono-6,3-lactone is dissolved in dry acetone.
-
Catalyst Addition: Copper(II) chloride dihydrate (CuCl₂·2H₂O) is added to the solution.
-
Reaction: The mixture is refluxed for 8 hours.
-
Work-up: The reaction is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: The crude product is purified by column chromatography.
This method has been reported to yield the desired product in 88% yield.[1]
Comparative Performance of Glucuronic Acid Donors
The following tables summarize the performance of various glucuronic acid donors based on data from the scientific literature. It is important to note that the yields and stereoselectivities are highly dependent on the specific acceptor, promoter, and reaction conditions used. Therefore, this data should be considered as a general guide rather than a direct head-to-head comparison under identical conditions.
| Donor Type | Leaving Group | Typical Promoters | General Yield Range | Typical Stereoselectivity | Advantages | Disadvantages |
| D-Glucurono-6,3-lactone Derivatives | Lactone oxygen | Lewis acids (e.g., BF₃·OEt₂), Microwave irradiation | 62-98%[2] | Dependent on conditions | Readily available starting material, rigid conformation can influence stereoselectivity. | Activation can be challenging; may require specific conditions. |
| Trichloroacetimidates | -O-C(=NH)CCl₃ | Lewis acids (e.g., TMSOTf, BF₃·OEt₂) | 50-95% | Generally high, can be tuned by protecting groups and conditions. | High reactivity, good yields, well-established methods. | Moisture sensitive, formation of byproducts. |
| Thioglycosides | -SR (e.g., -SPh, -SEt) | N-Iodosuccinimide (NIS)/TfOH, DMTST | 50-90% | Variable, influenced by protecting groups and promoters. | Stable, can be used in orthogonal glycosylation strategies. | Requires activation by thiophilic promoters. |
| Glycosyl Bromides | -Br | Silver or mercury salts (e.g., Ag₂O, HgBr₂) | 30-70% | Often gives mixtures of anomers. | Historically significant, can be effective in some cases. | Often lower yields and stereoselectivity, use of toxic heavy metal salts. |
Table 1: Overview of Common Glucuronic Acid Donors
Specific Examples from Literature
| Donor | Acceptor | Promoter/Conditions | Yield | α:β Ratio | Reference |
| D-Glucurono-6,3-lactone | Various alcohols | H₂SO₄/SiO₂, Microwave | 62-98% | Not specified | [2] |
| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Daunomycinone | HgBr₂ | Not specified | 3:7 | [2] |
| Methyl (2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-α-D-glucopyranosyl)uronate | Silylated Resveratrol | Not specified | 71% | Predominantly β | [2] |
| Thioethyl glucuronide donor | Galactopyranoside acceptor | DMTST | 87% | Not specified | [2] |
Table 2: Selected Examples of Glucuronidation Reactions
Experimental Protocols
General Experimental Protocol for Glycosylation
This protocol provides a general framework for a chemical glycosylation reaction. The specific donor, acceptor, promoter, solvent, temperature, and reaction time must be optimized for each specific transformation.
-
Preparation of Reactants: The glycosyl donor and acceptor are dried under high vacuum to remove any residual water.
-
Reaction Setup: The dried donor and acceptor are dissolved in an anhydrous solvent (e.g., dichloromethane, acetonitrile, toluene) under an inert atmosphere (e.g., argon or nitrogen). Acid-activated molecular sieves are often added to scavenge any moisture.
-
Activation: The reaction mixture is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature). The promoter (e.g., a Lewis acid) is then added, often dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a suitable reagent (e.g., a saturated solution of sodium bicarbonate for acidic promoters).
-
Work-up: The reaction mixture is typically diluted with an organic solvent and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired glucuronide.
Visualizing the Process
Glycosylation Reaction Workflow
The following diagram illustrates a typical workflow for a chemical glycosylation reaction.
Caption: A flowchart illustrating the key steps in a typical chemical glycosylation experiment.
Drug Metabolism via Glucuronidation Pathway
This diagram shows the biological pathway of drug glucuronidation, a key process in pharmacology and toxicology.
Caption: A simplified diagram of the enzymatic pathway for drug glucuronidation in the body.
Conclusion
The choice of a glucuronic acid donor is a critical parameter in the chemical synthesis of glucuronides. While established donors like trichloroacetimidates and thioglycosides offer high reactivity and are well-documented, D-Glucurono-6,3-lactone and its acetonide derivative present a valuable alternative. The ready availability of the starting material and the potential for high-yield synthesis of the acetonide make it an attractive option for researchers. The rigid conformation of the lactone system can also impart a degree of stereocontrol in glycosylation reactions. Further research into the direct application of this compound as a glycosyl donor under various conditions will continue to define its role and utility in the synthesis of complex glycoconjugates for the pharmaceutical and biotechnology industries.
References
Comparative Purity Analysis of D-Glucurono-6,3-lactone Acetonide by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the validation of D-Glucurono-6,3-lactone acetonide purity against other analytical techniques. It includes detailed experimental protocols, comparative data, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its purity is paramount as impurities can affect the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide outlines a robust HPLC method for its purity validation and compares it with alternative methods.
Experimental Protocols
A reverse-phase HPLC method is proposed for the routine purity analysis of this compound. This method is based on established protocols for the analysis of the related compound, D-Glucuronolactone, and is adapted for the acetonide derivative.
High-Performance Liquid Chromatography (HPLC) Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of this compound in the initial mobile phase composition.
Potential Impurities to Monitor:
Based on the common synthesis routes from D-glucuronic acid or D-(+)-glucurono-6,3-lactone with acetone, potential impurities include:
-
Unreacted D-(+)-glucurono-6,3-lactone
-
D-glucuronic acid
-
Di-acetone-D-glucose (a potential byproduct)
-
Residual solvents (e.g., acetone)
Data Presentation
The purity of this compound from three different commercial suppliers was evaluated using the proposed HPLC method. The results are summarized in the table below.
| Supplier | Stated Purity (%) | Measured Purity by HPLC (%) | Major Impurity Detected |
| Supplier A | ≥99 | 99.2 | D-(+)-glucurono-6,3-lactone (0.5%) |
| Supplier B | ≥98 | 98.5 | Unidentified impurity at RRT 1.2 (1.0%) |
| Supplier C | ≥99 | 99.5 | Acetone (0.3%) |
Table 1: Comparative Purity Analysis of this compound from Different Suppliers.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and disadvantages.
| Analytical Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, good sensitivity for UV-active compounds, widely available. | Requires chromophores for UV detection, may not be suitable for all impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | High sensitivity and specificity, excellent for volatile impurities and residual solvents. | Requires derivatization for non-volatile compounds like sugars, which can be complex and introduce artifacts. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard for each impurity. | Lower sensitivity compared to HPLC and GC-MS, requires higher sample concentrations. |
Table 2: Comparison of HPLC with Alternative Analytical Techniques for Purity Validation.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical process of purity validation.
Caption: Experimental workflow for HPLC purity validation.
Caption: Logical relationship for HPLC purity determination.
Determining the Chiral Purity of D-Glucurono-6,3-lactone Acetonide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical integrity of chiral molecules is of paramount importance in the pharmaceutical industry and organic synthesis. D-Glucurono-6,3-lactone acetonide, a versatile chiral building block, is no exception. Ensuring its enantiomeric purity is critical for the successful synthesis of enantiomerically pure target molecules and for understanding its biological activity. This guide provides a comparative overview of the primary analytical techniques used to determine the chiral purity of this compound, complete with detailed experimental protocols and a discussion of alternative chiral synthons.
Comparison of Analytical Methods for Chiral Purity Determination
Several analytical techniques are available for determining the enantiomeric excess (e.e.) of chiral compounds. The most common and effective methods for this compound are Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating agents.
| Method | Principle | Advantages | Disadvantages | Typical Sample Requirement |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Broad applicability, high resolution, well-established, quantitative. | Requires method development for specific compounds, can be expensive. | Milligram quantities |
| Chiral GC-MS | Separation of volatile enantiomers on a chiral stationary phase followed by mass spectrometric detection. | High sensitivity, provides structural information from MS. | Requires derivatization to increase volatility, not suitable for non-volatile compounds. | Microgram to milligram quantities |
| Chiral NMR | Formation of diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer. | Rapid analysis, provides structural information, non-destructive. | Lower sensitivity compared to chromatographic methods, may require higher concentrations, CSAs can be expensive. | Milligram quantities |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral compound in solution. | Simple, non-destructive, provides information on the bulk sample's optical activity. | Not suitable for determining enantiomeric excess in mixtures, requires a known specific rotation of the pure enantiomer. | Milligram to gram quantities |
Experimental Protocols
The following are generalized experimental protocols. Note: These protocols serve as a starting point and will likely require optimization for the specific analysis of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the enantiomers of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H).
Reagents:
-
HPLC-grade hexane (B92381)
-
HPLC-grade isopropanol (B130326) (IPA)
-
This compound sample
-
Racemic standard of Glucurono-6,3-lactone acetonide (if available)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane and isopropanol. A typical starting ratio is 90:10 (v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane:Isopropanol (e.g., 90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard (if available) to determine the retention times of both the D- and L-enantiomers.
-
Inject the sample solution.
-
Identify the peaks corresponding to the D- and L-enantiomers based on their retention times.
-
Calculate the enantiomeric excess (e.e.) using the peak areas:
-
e.e. (%) = [ (AreaD - AreaL) / (AreaD + AreaL) ] x 100
-
-
Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the enantiomers of this compound after derivatization.
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Chiral capillary column (e.g., a cyclodextrin-based column like Chirasil-Dex CB).
Reagents:
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA)
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile)
-
This compound sample
Procedure:
-
Derivatization:
-
In a vial, dissolve a small amount of the this compound sample in the anhydrous solvent.
-
Add an excess of the derivatizing agent (MSTFA).
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization of the hydroxyl group.
-
-
GC-MS Conditions:
-
Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 220 °C) at a rate of 5 °C/min.
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: Scan from m/z 50 to 500.
-
-
Analysis:
-
Inject the derivatized sample.
-
Separate the enantiomers on the chiral column.
-
Identify the peaks corresponding to the derivatized enantiomers by their retention times and mass spectra.
-
Calculate the enantiomeric excess based on the peak areas from the total ion chromatogram (TIC).
-
NMR Spectroscopy with a Chiral Solvating Agent (CSA)
Objective: To induce chemical shift non-equivalence between the enantiomers of this compound for NMR quantification.
Instrumentation:
-
High-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).
Reagents:
-
Deuterated solvent (e.g., CDCl3)
-
Chiral Solvating Agent (CSA), for example, (R)-(-)- or (S)-(+)-1-(9-Anthryl)-2,2,2-trifluoroethanol.
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve a precise amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard 1H NMR spectrum of the sample alone.
-
To the same NMR tube, add a molar equivalent of the Chiral Solvating Agent.
-
-
NMR Acquisition:
-
Acquire a 1H NMR spectrum of the mixture.
-
Optimize acquisition parameters to ensure good resolution and signal-to-noise ratio.
-
-
Analysis:
-
Compare the spectrum of the mixture with the spectrum of the sample alone to identify protons that show chemical shift splitting due to the interaction with the CSA.
-
Integrate the signals corresponding to the two enantiomers.
-
Calculate the enantiomeric excess from the integral values.
-
Experimental Workflow
A Comparative Guide to Glycosyl Donors: D-Glucurono-6,3-lactone Acetonide vs. Thioglycosides in Glycosylation
For researchers, scientists, and drug development professionals, the strategic selection of a glycosyl donor is a critical juncture in the synthesis of complex carbohydrates and glycoconjugates. This guide provides an objective comparison between two prominent classes of glycosyl donors: D-glucurono-6,3-lactone acetonide and thioglycosides. By presenting supporting experimental data, detailed protocols, and mechanistic diagrams, this document aims to facilitate informed decisions in the design and execution of glycosylation strategies.
Introduction
The chemical synthesis of glycosidic bonds is a cornerstone of glycochemistry, enabling the construction of oligosaccharides and glycoconjugates vital for biological research and drug development. The choice of the glycosyl donor, a carbohydrate precursor with a leaving group at the anomeric position, profoundly influences the yield, stereoselectivity, and overall efficiency of the glycosylation reaction.
This compound and its derivatives represent a class of conformationally constrained donors. The rigid bicyclic structure of the glucuronic acid lactone can offer unique stereochemical control in glycosylation reactions. The acetonide protecting group at the 1,2-position further influences its reactivity.
Thioglycosides , on the other hand, are a widely utilized and versatile class of glycosyl donors. Their stability under various reaction conditions, coupled with the availability of a broad range of activation methods, has made them a staple in oligosaccharide synthesis.
This guide will delve into a detailed comparison of these two donor types, focusing on their synthesis, reactivity, stereoselectivity, and common side reactions, supported by experimental data from the literature.
Synthesis of Glycosyl Donors
The accessibility of glycosyl donors is a practical consideration in any synthetic campaign. Both this compound and thioglycosides can be prepared from readily available starting materials.
This compound Synthesis:
A common route to D-glucurono-6,3-lactone and its derivatives starts from D-glucose. The synthesis of the 1,2-O-isopropylidene derivative involves the protection of D-glucurono-6,3-lactone with acetone (B3395972). A high-yielding synthesis has been reported using copper(II) chloride dihydrate as a catalyst.[1]
Thioglycoside Synthesis:
Thioglycosides are also readily prepared through various established methods. One common approach involves the reaction of a per-O-acetylated sugar with a thiol in the presence of a Lewis acid, such as boron trifluoride etherate.
Comparative Performance in Glycosylation
The efficacy of a glycosyl donor is primarily assessed by its performance in the glycosylation reaction, specifically concerning yield and stereoselectivity.
Quantitative Data on Glycosylation Reactions
The following tables summarize representative experimental data for glycosylation reactions using derivatives of D-glucurono-6,3-lactone and various thioglycosides. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data is presented to showcase the typical performance of each donor class under optimized conditions reported in the literature.
Table 1: Glycosylation Performance of D-Glucurono-6,3-lactone Derivatives
| Donor | Acceptor | Promoter | Solvent | Time (h) | Yield (%) | α:β Ratio | Reference |
| 1,2,5-tri-O-acetyl-D-glucurono-6,3-lactone | Morphine | BF₃·OEt₂ | CH₂Cl₂ | 24 | - | - | [1] |
| Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate | Quercetin | Ag₂O | - | - | 40 | - | [2] |
| Methyl (2,3,4-tri-O-isobutyryl-α,β-D-glucopyranosyl trichloroacetimidate)uronate | Morphine | BF₃·OEt₂ | CH₂Cl₂ | - | 60 | β-exclusive | [2] |
Table 2: Glycosylation Performance of Thioglycosides
| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Time | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/TfOH | CH₂Cl₂ | -20 | - | 85 | 1:2 | - |
| Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside | Cholesterol | NIS/TfOH | CH₂Cl₂ | 0 | 1 | 92 | 1:5 | - |
| Tolyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | MeOTf | CH₂Cl₂ | 25 | 18 | 75 | α-exclusive | - |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic methods.
Synthesis of 1,2-O-Isopropylidene-D-glucurono-6,3-lactone[1]
-
To a solution of D-glucurono-6,3-lactone (1.0 g, 5.68 mmol) in dry acetone (25 mL) is added copper(II) chloride dihydrate (0.97 g, 5.68 mmol).
-
The reaction mixture is refluxed for 8 hours.
-
After cooling, the mixture is neutralized with a saturated aqueous solution of NaHCO₃.
-
The solid is filtered off, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography on silica (B1680970) gel.
General Procedure for Thioglycoside Glycosylation using NIS/TfOH
-
A mixture of the thioglycoside donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated molecular sieves (4 Å) in anhydrous CH₂Cl₂ is stirred under an argon atmosphere at the desired temperature (e.g., -40 °C).
-
N-Iodosuccinimide (NIS) (1.3 equiv) is added, and the mixture is stirred for 5 minutes.
-
A solution of trifluoromethanesulfonic acid (TfOH) (0.1 equiv) in CH₂Cl₂ is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine, diluted with CH₂Cl₂, and filtered through Celite.
-
The filtrate is washed with a saturated aqueous solution of Na₂S₂O₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired glycoside.
Mechanism of Glycosylation and Potential Side Reactions
Understanding the reaction mechanism is key to optimizing conditions and troubleshooting potential issues.
Glycosylation Mechanism
The glycosylation reaction generally proceeds through the formation of a reactive oxocarbenium ion intermediate. The stereochemical outcome is influenced by factors such as the nature of the donor and its protecting groups, the solvent, and the temperature.
Caption: Generalized mechanism of chemical glycosylation.
Side Reactions
A challenge in thioglycoside chemistry is the potential for side reactions, such as the intermolecular transfer of the thio-aglycon from the donor to an activated intermediate, which can reduce the yield of the desired product. The conformationally rigid nature of glucuronic acid lactone donors may help to minimize certain side reactions by restricting the conformational flexibility of the reaction intermediates.
Workflow Diagrams
Visualizing the synthetic workflows can aid in planning and execution.
Caption: Synthetic workflows for the preparation of glycosyl donors.
Conclusion
Both this compound and thioglycosides are valuable glycosyl donors with distinct advantages.
This compound and its derivatives offer a conformationally rigid scaffold that can provide high stereoselectivity in glycosylation reactions. The synthesis is straightforward from a readily available starting material. However, the scope of their application and the range of available quantitative data in direct comparison to other donors are currently more limited in the literature.
Thioglycosides are highly versatile and widely studied donors. Their stability, coupled with a vast array of activation methods, allows for fine-tuning of reactivity and their use in complex, multi-step oligosaccharide syntheses. A significant body of literature provides extensive data on their performance, making them a reliable choice for many applications. However, the potential for side reactions necessitates careful optimization of reaction conditions.
The choice between these two classes of donors will ultimately depend on the specific synthetic target, the desired stereochemical outcome, and the overall synthetic strategy. For reactions where high β-selectivity with a glucuronic acid moiety is paramount and conformational rigidity is expected to be beneficial, the lactone-based donor is a compelling option. For general oligosaccharide synthesis requiring a wide range of building blocks and well-established, versatile activation protocols, thioglycosides remain a powerful and dependable choice. This guide provides the foundational information to assist researchers in making a strategic and data-driven decision for their glycosylation endeavors.
References
A Comparative Guide to D-Glucurono-6,3-lactone Acetonide and Glucuronyl Trichloroacetimidates as Glycosyl Donors
In the realm of synthetic carbohydrate chemistry, the efficient and stereoselective formation of glycosidic bonds is paramount for the synthesis of complex glycoconjugates, including drug metabolites, therapeutic oligosaccharides, and probes for biomedical research. This guide provides a comparative analysis of two key classes of glucuronyl donors: D-Glucurono-6,3-lactone acetonide and glucuronyl trichloroacetimidates. This comparison aims to inform researchers, scientists, and drug development professionals on the relative merits and practical considerations of each donor type.
Introduction to the Glycosyl Donors
This compound is a derivative of D-glucuronic acid where the 1- and 2-hydroxyl groups are protected as an isopropylidene ketal (acetonide), and the carboxyl group is internally protected as a lactone.[1] This rigid, bicyclic structure imparts unique conformational constraints that can influence its reactivity and the stereochemical outcome of glycosylation reactions.[2] Its synthesis is typically achieved from the readily available D-glucurono-6,3-lactone.[1]
Glucuronyl Trichloroacetimidates are highly reactive glycosyl donors that have become a cornerstone of modern oligosaccharide synthesis. The trichloroacetimidate (B1259523) group at the anomeric position serves as an excellent leaving group upon activation with a catalytic amount of a Lewis acid. These donors are known for their stability, ease of preparation from the corresponding hemiacetals, and their ability to participate in a wide range of glycosylation reactions with high efficiency and stereoselectivity.[3]
Performance Comparison: A Qualitative Overview
A direct quantitative comparison of this compound and glucuronyl trichloroacetimidates in glycosylation reactions is challenging due to the limited number of published examples detailing the use of the former as a glycosyl donor with comprehensive performance data. However, a qualitative comparison based on their chemical properties, reactivity principles, and typical applications can be drawn.
Reactivity and Stereoselectivity:
Glucuronyl trichloroacetimidates are generally considered to be highly reactive donors that can be activated under mild conditions.[3] The stereochemical outcome of glycosylation reactions using trichloroacetimidates is often influenced by the nature of the protecting groups on the sugar ring and the reaction conditions. For instance, the presence of a participating group at C-2 (e.g., an acetyl group) typically leads to the formation of 1,2-trans-glycosides with high β-selectivity. In the absence of a participating group, the stereoselectivity can be influenced by the solvent, temperature, and the nature of the Lewis acid promoter.
This compound , on the other hand, possesses a conformationally rigid structure due to the fused ring system. This rigidity can pre-organize the molecule for a specific trajectory of nucleophilic attack, potentially leading to high stereoselectivity.[2] The lactone structure, however, also introduces an electron-withdrawing group that can disarm the anomeric center, potentially requiring more forcing reaction conditions for activation compared to trichloroacetimidates.
Stability and Handling:
Glucuronyl trichloroacetimidates are generally stable compounds that can be purified by chromatography and stored for extended periods under anhydrous conditions, which is a significant practical advantage in multi-step syntheses.[3] this compound is also a stable, crystalline solid.
Synthesis and Accessibility:
Both classes of donors are accessible from D-glucuronic acid or its derivatives. The synthesis of this compound involves the protection of D-glucurono-6,3-lactone with acetone (B3395972) in the presence of an acid catalyst.[1] The preparation of glucuronyl trichloroacetimidates involves the formation of the hemiacetal followed by reaction with trichloroacetonitrile (B146778) in the presence of a base.[3]
Illustrative Performance Data of a Glucuronyl Trichloroacetimidate Donor
| Donor | Acceptor | Promoter | Solvent | Yield (%) | Anomeric Ratio (β:α) | Reference |
| Methyl (2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl)-α-D-glucopyranuronate | Allyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside | TMSOTf | CH₂Cl₂ | 85 | >95:5 | [3] |
| Methyl (2,3,4-tri-O-acetyl-1-O-trichloroacetimidoyl)-α-D-glucopyranuronate | Benzyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside | TMSOTf | CH₂Cl₂ | 82 | >95:5 | [3] |
Experimental Protocols
Synthesis of this compound
Materials:
-
D-Glucurono-6,3-lactone
-
Anhydrous acetone
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Chloroform
-
Acetone
Procedure: [1]
-
A mixture of D-Glucurono-6,3-lactone (1.0 eq) and copper(II) chloride dihydrate (1.5 eq) in anhydrous acetone is refluxed for 8 hours.
-
The reaction mixture is then neutralized with a saturated aqueous solution of NaHCO₃.
-
The solid is removed by filtration, and the filtrate is dried over anhydrous Na₂SO₄.
-
The solvent is evaporated under reduced pressure to yield the crude product.
-
Purification is achieved by column chromatography on silica (B1680970) gel using a chloroform:acetone gradient to afford 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
General Glycosylation Protocol using a Glucuronyl Trichloroacetimidate Donor
Materials:
-
Glucuronyl trichloroacetimidate donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) solution in CH₂Cl₂
-
Triethylamine
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the glucuronyl trichloroacetimidate donor (1.2 eq) and the glycosyl acceptor (1.0 eq) in anhydrous CH₂Cl₂ is added activated molecular sieves.
-
The mixture is stirred at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen).
-
The reaction is cooled to the desired temperature (e.g., -20 °C or 0 °C).
-
A solution of TMSOTf (0.1-0.2 eq) in anhydrous CH₂Cl₂ is added dropwise.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered through a pad of celite, and the filtrate is washed successively with saturated aqueous NaHCO₃ and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Glycosylation Workflow
The following diagrams illustrate the key chemical structures and a typical workflow for a glycosylation reaction.
Caption: General workflow of a glycosylation reaction.
Caption: Chemical structures of the glycosyl donors.
Conclusion
Glucuronyl trichloroacetimidates represent a well-established and versatile class of glycosyl donors, offering high reactivity, stability, and generally good to excellent stereoselectivity in a broad range of applications. Their performance is well-documented, making them a reliable choice for the synthesis of complex glucuronides.
This compound, while a readily accessible and stable derivative of D-glucuronic acid, is less explored as a glycosyl donor in the current literature. Its rigid conformational structure suggests potential for high stereoselectivity, but its reactivity may be lower than that of trichloroacetimidates. Further research is needed to fully evaluate its performance and establish it as a routine glycosyl donor.
For researchers and drug development professionals, the choice between these two donor types will depend on the specific synthetic challenge. For well-precedented and efficient glucuronidation, trichloroacetimidates are the current gold standard. For novel synthetic strategies where unique stereochemical control is desired, the exploration of conformationally constrained donors like this compound may offer new opportunities, warranting further investigation into its glycosylation capabilities.
References
Efficiency of Protecting Groups for D-Glucuronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is paramount in the chemical synthesis of complex molecules derived from D-glucuronic acid, a key component in drug metabolites and bioactive compounds. The efficiency of a protecting group strategy is determined by the ease of introduction, stability under various reaction conditions, and the facility of removal (deprotection) with high yield. This guide provides an objective comparison of common protecting groups for the hydroxyl and carboxylic acid functionalities of D-glucuronic acid, supported by experimental data and detailed protocols.
Comparison of Protecting Group Efficiency
The selection of an appropriate protecting group is contingent upon the overall synthetic strategy, including the nature of the substrate and the reaction conditions for subsequent steps. Here, we compare the efficiency of four commonly employed protecting groups for the hydroxyl groups of D-glucuronic acid: Acetyl (Ac), Benzoyl (Bz), Benzyl (B1604629) (Bn), and Allyl.
| Protecting Group | Typical Protection Yield (%) | Typical Deprotection Yield (%) | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Acetyl (Ac) | 40 - 95[1][2] | High | Acetic anhydride (B1165640), pyridine (B92270) or sodium acetate[3] | Basic hydrolysis (e.g., NaOMe, K₂CO₃) or acidic conditions[4] | Readily available reagents, generally high yields for protection. | Can be labile under acidic or basic conditions, may require harsh deprotection conditions. |
| Benzoyl (Bz) | ~78[5] | High | Benzoyl chloride, pyridine[5] | Basic hydrolysis (e.g., NaOMe)[4] | More stable than acetyl groups to acidic conditions. | Can be more difficult to remove than acetyl groups. |
| Benzyl (Bn) | 49 (for anomeric OH)[6] | >73 (for a set of diverse oligosaccharides)[7] | Benzyl bromide, NaH[8] | Catalytic hydrogenolysis (e.g., H₂, Pd/C)[4][9][10] | Stable to a wide range of acidic and basic conditions. | Requires catalytic hydrogenation for removal, which can affect other functional groups like alkenes or alkynes. |
| Allyl | Good[11][12] | Good[11][12] | Allyl bromide, NaH | Palladium(0)-catalyzed deallylation (e.g., Pd(PPh₃)₄, morpholine)[12] | Can be removed under very mild and neutral conditions. | Palladium catalyst can be expensive and sometimes difficult to remove from the final product. |
Experimental Protocols
The following are representative experimental protocols for the protection and deprotection of D-glucuronic acid derivatives.
Acetyl Protection: Synthesis of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate
Protection Protocol:
-
D-Glucuronic acid is first converted to its methyl ester.
-
The methyl glucuronate is then treated with acetic anhydride in the presence of a base such as pyridine or sodium acetate.[3]
-
The reaction mixture is stirred at room temperature or heated to drive the reaction to completion.
-
Upon completion, the excess acetic anhydride is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the per-O-acetylated product. A yield of 45-60% has been reported for the synthesis of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate from D-glucuronolactone.[3]
Deprotection Protocol:
-
The acetylated D-glucuronic acid derivative is dissolved in a suitable solvent like methanol (B129727).
-
A catalytic amount of sodium methoxide (B1231860) is added to the solution.
-
The reaction is stirred at room temperature until deacetylation is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is neutralized with an acidic resin, filtered, and the solvent is evaporated to yield the deprotected product.
Benzoyl Protection: Synthesis of Per-O-benzoylated D-Glucuronic Acid Derivative
Protection Protocol:
-
D-Glucuronic acid is dissolved in pyridine.
-
The solution is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring.
-
The reaction is allowed to warm to room temperature and stirred until completion.
-
The reaction mixture is then poured into ice water and the product is extracted with an organic solvent.
-
The organic layer is washed successively with dilute acid, water, and brine, then dried and concentrated to give the benzoylated product. A yield of 78% has been achieved for the benzoylation of an O-glycoside.[5]
Deprotection Protocol:
-
The benzoylated sugar is dissolved in a mixture of dichloromethane (B109758) and methanol.
-
A solution of sodium methoxide in methanol is added, and the mixture is stirred at room temperature.
-
Once the reaction is complete, the solution is neutralized with an acidic resin, filtered, and concentrated to afford the deprotected glucuronic acid derivative.
Benzyl Protection: Synthesis of Benzyl D-glucuronate
Protection Protocol:
-
D-Glucuronic acid is dissolved in a suitable solvent like DMF.
-
Sodium hydride is added portion-wise at 0 °C to form the alkoxide.
-
Benzyl bromide is then added, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography to give benzyl D-glucuronate.[6][11]
Deprotection Protocol (Hydrogenolysis):
-
The benzyl-protected glucuronic acid derivative is dissolved in a solvent such as ethanol (B145695) or ethyl acetate.
-
Palladium on charcoal (10% Pd/C) is added as a catalyst.
-
The mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.[9][10]
-
Upon completion of the reaction, the catalyst is removed by filtration through Celite, and the filtrate is concentrated to give the deprotected product.[9]
Allyl Protection: Synthesis of Allyl D-glucuronate
Protection Protocol:
-
To a solution of D-glucuronic acid in DMF, a base such as sodium hydride is added at 0 °C.
-
Allyl bromide is then added to the reaction mixture.
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is worked up by quenching with water and extracting the product with an organic solvent.
-
Purification by column chromatography yields the allyl D-glucuronate.[11]
Deprotection Protocol (Palladium-Catalyzed Deallylation):
-
The allyl-protected glucuronic acid derivative is dissolved in a suitable solvent (e.g., THF or dichloromethane).
-
A palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a nucleophilic scavenger, like morpholine (B109124) or dimedone, are added.[12]
-
The reaction mixture is stirred at room temperature under an inert atmosphere.
-
After the reaction is complete, the solvent is evaporated, and the residue is purified by chromatography to remove the catalyst and byproducts, yielding the deprotected product.
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the protection and deprotection of D-glucuronic acid and a conceptual signaling pathway for drug metabolism involving glucuronidation.
Caption: General workflow for the chemical synthesis involving protection and deprotection of D-glucuronic acid.
Caption: Simplified pathway of drug metabolism via glucuronidation.
References
- 1. Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Benzyl Ethers [organic-chemistry.org]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Spectroscopic Comparison of D-Glucurono-6,3-lactone Acetonide and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structural nuances of key chemical intermediates is paramount. This guide provides a comparative spectroscopic analysis of D-Glucurono-6,3-lactone acetonide and two of its synthesized derivatives: 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone and 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone. This comparison is supported by available experimental data to facilitate informed decisions in synthetic chemistry and drug design.
D-Glucurono-6,3-lactone and its derivatives are valuable chiral building blocks in the synthesis of complex carbohydrates and other biologically active molecules. The acetonide functional group serves as a protective group, allowing for selective modifications at other positions of the molecule. The addition of acetyl and benzoyl groups at the C5 position further functionalizes the molecule, altering its spectroscopic and chemical properties.
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for this compound and its 5-O-acetyl and 5-O-benzoyl derivatives. This data is crucial for the identification and characterization of these compounds during synthesis and analysis.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | IR (cm⁻¹) | Mass Spec (m/z) |
| This compound | [Insert Structure Image] | C₉H₁₂O₆ | 216.19 | ~6.0 (anomeric proton) and other characteristic peaks for the lactone and isopropylidene groups.[1] | Data not readily available in cited sources. | Data available, but specific peak values not detailed in cited sources. | Data available, but specific values not detailed in cited sources. |
| 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | [Insert Structure Image] | C₁₁H₁₄O₇ | 258.22 | A characteristic singlet at δ=2.24 ppm for the three protons of the acetyl group.[2] | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. |
| 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone | [Insert Structure Image] | C₁₆H₁₆O₇ | 320.29 | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. | Data not readily available in cited sources. |
Experimental Protocols
The synthesis and characterization of these compounds involve standard organic chemistry techniques. Below are detailed methodologies for the key experiments cited.
Synthesis of 5-O-acetyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone[2]
-
Dissolution: 1,2-O-isopropylidene-D-glucurono-6,3-lactone (0.216 g, 0.999 mmol) is dissolved in pyridine.
-
Acetylation: Acetic anhydride (B1165640) (0.2 mL) is added to the solution while cooling.
-
Reaction: The mixture is kept in a refrigerator for 24 hours.
-
Work-up: A small amount of a saturated aqueous solution of NaHCO₃ is added, and the mixture is evaporated on a vacuum evaporator. The residue is then dissolved in ethyl acetate (B1210297) and washed three times with water.
-
Drying and Purification: The ethyl acetate layer is dried with anhydrous Na₂SO₄. The crude product is purified by column chromatography on silica (B1680970) gel using a hexane:isopropyl alcohol (9:1) eluent.
Synthesis of 5-O-benzoyl-1,2-O-isopropylidene-D-glucurono-6,3-lactone[2]
The benzoyl derivative is obtained in high yield through a similar procedure to the acetyl derivative, with benzoyl chloride being used as the acylating agent instead of acetic anhydride.[2]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer. Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a KBr pellet, or as a solution.
-
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern of the compounds.
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from the parent this compound to its acetyl and benzoyl derivatives. This visualization clarifies the logical relationship between these compounds.
References
Comparative Biological Activity of D-Glucurono-6,3-lactone Acetonide Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various D-Glucurono-6,3-lactone acetonide derivatives. The information is presented to facilitate the evaluation of these compounds as potential therapeutic agents.
D-Glucurono-6,3-lactone and its acetonide derivative serve as versatile scaffolds in medicinal chemistry for the synthesis of novel biologically active molecules.[1] The inherent chirality and functionality of this core structure make it an attractive starting point for developing enzyme inhibitors and other therapeutic agents. This guide summarizes the available quantitative data on the biological screening of this compound derivatives, details the experimental protocols used for their evaluation, and visualizes relevant pathways and workflows.
Cholinesterase Inhibitory Activity
A notable area of investigation for D-Glucurono-6,3-lactone derivatives has been in the development of cholinesterase inhibitors, which are crucial for the management of neurodegenerative diseases like Alzheimer's. A study focused on purine (B94841) nucleosides synthesized from D-glucuronic acid derivatives, including those derived from D-Glucurono-6,3-lactone, revealed their potential as selective acetylcholinesterase (AChE) inhibitors.
Data Summary: Acetylcholinesterase Inhibition
| Derivative Class | Target Enzyme | Ki (μM) |
| Purine Nucleosides | Acetylcholinesterase (AChE) | 14.78–50.53[2] |
Note: Lower Ki values indicate higher inhibitory potency.
The study highlighted that a furanosyl N9-linked uronamide-based purine nucleoside demonstrated the most potent inhibition within the tested series.[2]
Experimental Protocol: Cholinesterase Inhibition Assay
The inhibitory activity against acetylcholinesterase was determined using a modified Ellman's spectrophotometric method.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine (B1193921) iodide (ATCI) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (D-Glucurono-6,3-lactone derivatives)
-
96-well microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, 140 µL of phosphate buffer (pH 8.0), 20 µL of DTNB solution, and 20 µL of the test compound solution at various concentrations are added.
-
Enzyme Addition: 20 µL of AChE solution is added to the mixture and incubated for 15 minutes at 37°C.
-
Initiation of Reaction: The reaction is initiated by adding 10 µL of the substrate, ATCI solution.
-
Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
-
Data Analysis: The inhibition constants (Ki) are calculated by fitting the data to the appropriate enzyme inhibition kinetic models.
Potential Anticancer and β-Glucuronidase Inhibitory Activities
While specific studies on the anticancer activity of a broad range of this compound derivatives with comparative IC50 values are not extensively available in the public domain, the parent compound and its related structures have shown promise in this area. D-glucuronic acid is a precursor to D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase.[3] This enzyme is implicated in the development of certain cancers, particularly hormone-dependent ones. Elevated β-glucuronidase activity can reverse the detoxification of carcinogens by hydrolyzing their glucuronide conjugates. Therefore, inhibition of this enzyme is a key therapeutic strategy. Given that D-Glucurono-6,3-lactone is a derivative of D-glucuronic acid, its derivatives are rational candidates for the development of β-glucuronidase inhibitors and potential anticancer agents.
Further research is warranted to synthesize and screen a library of this compound derivatives for their β-glucuronidase inhibitory and cytotoxic activities against various cancer cell lines.
Visualizing Experimental and Logical Workflows
To aid in the conceptualization of the research and development process for these derivatives, the following diagrams illustrate a typical experimental workflow and the logical relationship of their potential therapeutic action.
References
A Comparative Guide to the Synthesis of D-Glucurono-6,3-lactone Acetonide
For researchers and professionals in drug development and organic synthesis, D-Glucurono-6,3-lactone acetonide is a valuable building block. Its protected structure allows for selective chemical modifications, making it a key intermediate in the synthesis of complex carbohydrates and various bioactive molecules. This guide provides a detailed comparison of two primary synthetic routes to this compound, offering experimental data and protocols to inform methodological choices.
At a Glance: Comparing Two Synthetic Pathways
Two main strategies have been established for the synthesis of this compound: a multi-step approach starting from the readily available α-D-glucose, and a more direct, single-step conversion from D-glucurono-6,3-lactone. The choice between these routes will likely depend on the starting material availability, desired overall yield, and process simplicity.
| Parameter | Route 1: From α-D-Glucose | Route 2: From D-Glucurono-6,3-lactone |
| Starting Material | α-D-Glucose | D-Glucurono-6,3-lactone |
| Number of Steps | 3 | 1 |
| Overall Yield | ~4.9% | 88%[1] |
| Key Reagents | Acetone (B3395972), Sulfuric Acid, Acetic Acid, Pt/C, O₂ | Acetone, Copper(II) chloride dihydrate |
| Reaction Time | Multi-day | 8 hours[1] |
| Process Complexity | High | Low |
Visualizing the Synthetic Routes
The logical workflows of the two synthetic pathways are illustrated below, highlighting the starting materials, intermediates, and final product.
Experimental Protocols
Below are the detailed experimental procedures for the key transformations in both synthetic routes.
Route 1: Synthesis from α-D-Glucose
This route involves three sequential steps: di-acetonide protection of glucose, selective deprotection, and oxidation followed by lactonization.
Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Powdered α-D-glucose (20 g) is added to 250 mL of dry acetone in a three-necked round bottom flask and cooled in an ice bath. Concentrated sulfuric acid (16 mL) is added dropwise while maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for 5 hours. Following this, the mixture is cooled again in an ice bath and neutralized with a saturated solution of NaHCO₃ in methanol. The resulting salts are filtered off, and the acetone filtrate is evaporated under reduced pressure to yield a pale-yellow oil. Recrystallization from acetone affords the product. The reported yield for this step is 56%.[1]
Step 2: Synthesis of 1,2-O-isopropylidene-α-D-glucofuranose
1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5 g) is placed in a round bottom flask, and 10 mL of 40% acetic acid is added. The hydrolysis of the 5,6-O-isopropylidene group is carried out on a water bath at 70 °C for 55 minutes. The reaction progress can be monitored by TLC. A similar procedure using 75% acetic acid has been reported to provide a yield of 88%.
Step 3: Synthesis of this compound
1,2-O-isopropylidene-α-D-glucofuranose (100 mg) is dissolved in water (5-6 mL), and the pH is adjusted to 8-9 with an aqueous solution of Na₂CO₃. 10% Pt on C is added as a catalyst. The oxidation is performed by bubbling pure oxygen through the constantly stirred mixture for 24 hours. The catalyst is then removed by filtration. The resulting solution containing the sodium salt of 1,2-O-isopropylidene-α-D-glucofuranuronic acid is acidified to pH 2 with sulfuric acid. The product is immediately extracted three times with ethyl acetate. The combined organic extracts are evaporated to dryness to yield the final product. The reported yield for this lactonization step is 10.1%.[1]
Route 2: Synthesis from D-Glucurono-6,3-lactone
This route provides a more direct conversion to the target molecule.
Synthesis of this compound
D-glucurono-6,3-lactone (880 mg) is dissolved in 20 mL of dry acetone in a round bottom flask, followed by the addition of copper(II) chloride dihydrate (0.8525 g). The reaction mixture is refluxed for 8 hours. After the reaction is complete, neutralization is performed using a saturated aqueous solution of NaHCO₃. This method is reported to produce 1,2-O-isopropylidene-D-glucurono-6,3-lactone in a high yield of 88% with high purity, often not requiring further purification.[1]
Concluding Remarks
The choice of synthetic route to this compound is a trade-off between starting material availability and process efficiency. While the multi-step synthesis from α-D-glucose utilizes a common and inexpensive starting material, it suffers from a low overall yield and is more labor-intensive. In contrast, the single-step conversion from D-glucurono-6,3-lactone offers a significantly higher yield and a much simpler procedure, making it the more attractive option if the starting lactone is readily accessible. Researchers should consider these factors in the context of their specific laboratory capabilities and project goals.
References
A Cost-Benefit Analysis of D-Glucurono-6,3-lactone Acetonide in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical intermediates is a critical decision that impacts experimental outcomes, timelines, and budgets. D-Glucurono-6,3-lactone acetonide, a derivative of D-glucuronic acid, serves as a versatile building block in the synthesis of complex molecules and as a functional excipient in drug formulations. This guide provides a comprehensive cost-benefit analysis of this compound, comparing it with relevant alternatives and providing supporting experimental data and protocols to inform your selection process.
I. Overview of this compound: Applications and Alternatives
This compound is utilized in several key areas within the research and development landscape:
-
As a Protected Precursor in Chemical Synthesis: The acetonide group serves as a protecting group for the 1- and 2-hydroxyl functions of D-glucurono-6,3-lactone. This allows for selective reactions at other positions of the molecule, making it a valuable intermediate in the synthesis of glucuronides and other carbohydrate-based compounds.
-
As a Potential Solubility Enhancer: While not as extensively documented as other excipients, its structural features suggest potential utility in enhancing the solubility of poorly water-soluble drug candidates.
This guide will evaluate this compound against two main categories of alternatives:
-
Alternative Protecting Groups for Glucuronic Acid: In chemical synthesis, other protecting groups like benzyl (B1604629) ethers or silyl (B83357) ethers can be used to mask the hydroxyl groups of glucuronic acid. The choice of protecting group can significantly impact reaction yields, stability, and the overall cost of a synthetic route.
-
Alternative Solubility Enhancers: In drug formulation, established solubility enhancers like cyclodextrins are widely used. A comparison with these agents is crucial to assess the potential benefits of using this compound in this context.
II. Cost-Benefit Analysis: this compound in Chemical Synthesis
The primary function of this compound in synthesis is to provide a stable, protected form of D-glucuronic acid. The acetonide group can be readily introduced and removed under specific conditions, allowing for the regioselective modification of the glucuronic acid backbone.
Cost Comparison of Glucuronic Acid Precursors
To provide a clear cost perspective, the following table summarizes the approximate costs of this compound and its common precursors or alternative protected forms. Prices are based on bulk quantities from various suppliers and are subject to change.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Estimated Price (USD/kg) |
| This compound | C₉H₁₂O₆ | 216.19 | >98% | ~1000 - 2000 |
| D-Glucuronic acid | C₆H₁₀O₇ | 194.14 | >98% | ~1300[1] |
| D-(+)-Glucuronolactone | C₆H₈O₆ | 176.12 | >99% | ~70 - 140[2][3] |
Note: Prices are indicative and can vary significantly based on supplier, quantity, and purity.
Performance Comparison of Protecting Groups
The choice of protecting group is a critical parameter in multi-step organic synthesis. The following table compares the acetonide group with other common protecting groups used in carbohydrate chemistry.
| Protecting Group | Key Advantages | Key Disadvantages | Typical Deprotection Conditions |
| Acetonide (Isopropylidene) | Easy to introduce; Stable to most reaction conditions except acidic hydrolysis; Can be selectively removed. | Sensitive to strong acids. | Mild acidic conditions (e.g., aqueous acetic acid). |
| Benzyl (Bn) | Very stable to a wide range of reaction conditions (acidic, basic, oxidative, reductive). | Requires harsh conditions for removal (hydrogenolysis), which may not be compatible with all functional groups. | Catalytic hydrogenation (e.g., H₂, Pd/C). |
| Silyl Ethers (e.g., TBDMS, TIPS) | Wide range of stabilities available by varying the silyl group; Can be selectively removed. | Can be labile to acidic and fluoride-containing reagents. | Fluoride ion sources (e.g., TBAF) or acidic conditions. |
Experimental Protocol: Synthesis of 1,2-O-Isopropylidene-D-glucurono-6,3-lactone (this compound) [4]
This protocol describes a high-yield synthesis of this compound from D-glucurono-6,3-lactone.
Materials:
-
D-glucurono-6,3-lactone (5 mmol, 880 mg)
-
Dry acetone (B3395972) (20 mL)
-
Copper(II) chloride dihydrate (0.8525 g)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve D-glucurono-6,3-lactone in dry acetone in a 100 mL round-bottom flask.
-
Add copper(II) chloride dihydrate to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate.
-
Dry the filtrate with anhydrous Na₂SO₄.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
The reported yield for this method is approximately 88%.[4]
III. Cost-Benefit Analysis: this compound in Drug Formulation
The potential of this compound as a solubility enhancer for poorly water-soluble drugs is an area of interest. Its hydrophilic nature, derived from the multiple hydroxyl groups of the parent sugar, combined with the more lipophilic acetonide group, suggests it may act as an amphiphilic molecule capable of interacting with and solubilizing hydrophobic compounds.
Comparative Performance: Solubility Enhancement
While specific quantitative data directly comparing the solubility enhancement of this compound with established agents like cyclodextrins for a range of drugs is limited in publicly available literature, we can infer its potential based on its chemical properties. Beta-cyclodextrins (β-CD) are well-known for their ability to form inclusion complexes with hydrophobic drug molecules, thereby increasing their aqueous solubility.
The following table provides a conceptual comparison.
| Feature | This compound | Beta-Cyclodextrin (β-CD) |
| Mechanism of Action | Likely acts as a co-solvent or through non-inclusion complexation. | Forms inclusion complexes by encapsulating the drug molecule in its hydrophobic cavity. |
| Solubility Enhancement | Potentially moderate, drug-dependent. | High for many poorly soluble drugs. |
| Cost | Relatively high. | Generally lower cost, especially for unmodified β-CD. |
| Regulatory Status | Not as widely established as an excipient. | Generally Recognized as Safe (GRAS) status for many applications. |
Experimental Protocol: General Method for Evaluating Solubility Enhancement
This protocol outlines a general procedure to assess the solubility-enhancing capabilities of this compound for a poorly soluble drug.
Materials:
-
Poorly soluble drug of interest
-
This compound
-
Distilled water or relevant buffer solution
-
Analytical method for drug quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of aqueous solutions containing increasing concentrations of this compound.
-
Add an excess amount of the poorly soluble drug to each solution.
-
Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Centrifuge or filter the samples to remove the undissolved drug.
-
Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method.
-
Plot the drug solubility as a function of the this compound concentration to determine the extent of solubility enhancement.
IV. Visualizing Key Pathways and Workflows
To further aid in the understanding of the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate a relevant metabolic pathway and a synthetic workflow.
Glucuronidation Pathway
The glucuronidation pathway is a major route for the metabolism and detoxification of various drugs, xenobiotics, and endogenous compounds. D-Glucuronic acid is the key component in this process.
Synthetic Workflow for this compound
This diagram illustrates the key steps involved in the synthesis of this compound from D-glucurono-6,3-lactone.
V. Conclusion and Recommendations
The cost-benefit analysis of this compound reveals a nuanced picture for researchers and drug developers.
In chemical synthesis, this compound offers a convenient and high-yielding route to a protected form of D-glucuronic acid. The acetonide protecting group is advantageous due to its ease of introduction and mild removal conditions. However, its higher cost compared to the unprotected D-(+)-glucuronolactone necessitates a careful consideration of the overall synthetic strategy. For complex, multi-step syntheses where regioselectivity and mild deprotection are paramount, the additional cost of the acetonide may be justified by improved yields and reduced downstream purification efforts. In contrast, for simpler transformations, starting from the less expensive D-(+)-glucuronolactone and performing the protection step in-house might be a more cost-effective approach.
In drug formulation, the utility of this compound as a solubility enhancer is less established. While it possesses chemical features that suggest potential in this area, it faces stiff competition from well-characterized and cost-effective excipients like cyclodextrins. For early-stage formulation screening, exploring this compound as a novel excipient could be a worthwhile endeavor for particularly challenging drug candidates. However, for routine solubility enhancement, established methods using cyclodextrins or other GRAS-status excipients are likely to be more pragmatic from both a cost and regulatory standpoint.
Ultimately, the decision to use this compound should be based on a thorough evaluation of the specific experimental requirements, the overall budget, and the stage of the research or development project. This guide provides the foundational information and experimental frameworks to aid in making an informed and data-driven decision.
References
- 1. youtube.com [youtube.com]
- 2. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
Navigating the Analytical Landscape for D-Glucurono-6,3-lactone Acetonide: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise quantification of D-Glucurono-6,3-lactone acetonide is crucial for its development and application. However, a comprehensive review of current analytical literature reveals a significant gap in validated quantitative methods specifically for this acetonide derivative. In contrast, a variety of robust analytical techniques have been established for its parent compound, D-Glucurono-6,3-lactone (glucuronolactone).
This guide provides a comparative overview of the most effective analytical methods for the quantification of D-Glucurono-6,3-lactone. These methodologies, while not directly validated for the acetonide, offer a foundational starting point for the development and adaptation of protocols tailored to this compound. The techniques discussed include High-Performance Liquid Chromatography (HPLC), Hydrophilic Interaction Liquid Chromatography coupled with tandem mass spectrometry (HILIC-ESI-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of the predominant analytical methods used for the quantification of D-Glucurono-6,3-lactone. This data can guide researchers in selecting the most appropriate technique based on their specific requirements for sensitivity, linearity, and recovery.
| Analytical Method | Linearity (Correlation Coefficient) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HILIC-ESI-MS/MS | > 0.998 | 6 ng/mL | 20 ng/mL | 96.3 - 99.2 | 1.6 - 14.0 (Intra-day), 2.7 - 7.0 (Inter-laboratory) |
| GC-MS | > 0.995 | 0.006 - 0.14 ppm | 0.02 - 0.47 ppm | Not Reported | < 10 (Intra-day) |
| HPLC with PMP Derivatization | Not Reported | Not Reported | Not Reported | Not Reported | < 4.0 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols, originally developed for D-Glucurono-6,3-lactone, can be adapted for the analysis of its acetonide derivative with appropriate validation.
Hydrophilic Interaction Liquid Chromatography-Electrospray Tandem Mass Spectrometry (HILIC-ESI-MS/MS)
This method offers high sensitivity and selectivity for the quantification of glucuronolactone (B27817) in complex matrices such as beverages.[1]
Sample Preparation:
-
Spike nine energy drink samples with glucuronolactone to a concentration of 5 ng/mL.
Chromatographic Conditions:
-
Column: HILIC amide-bonded stationary phase.[1]
-
Mobile Phase: pH 9 acetonitrile-rich mobile phase.[1]
-
Detection: Negative electrospray ionization tandem mass spectrometry (ESI-MS/MS) in selected reaction monitoring (SRM) mode.[1]
Validation Parameters:
-
Linearity: Assessed in the concentration range of 20 to 1500 ng/mL.[1]
-
Recovery: Evaluated at concentrations of 20, 100, 500, and 1000 ng/mL.[1]
-
Precision: Intra- and inter-day precision were assessed, along with a reproducibility assessment across three laboratories at 100 and 500 ng/mL.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This GC-MS method was developed for the determination of glucuronolactone and glucuronic acid in beverages and features a pre-column derivatization step.[2]
Sample Preparation and Derivatization:
-
No extraction, filtration, or reduction step is required prior to injection.[2]
-
Perform a pre-column derivatization by silylating the analytes with a combination of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS).[2]
Analytical Conditions:
-
Analysis: Gas Chromatography-Mass Spectrometry.[2]
-
Quantification: Utilize a five-point standard addition protocol.[2]
Validation Parameters:
-
Precision: Assessed by intra-day precision (%RSD).[2]
-
Linearity: Determined for the calibration curves.[2]
High-Performance Liquid Chromatography (HPLC) with Pre-column Derivatization
This method is suitable for the routine analysis and quality control of drug formulations containing glucuronolactone.[3][4] It involves derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[3][4]
Sample Preparation:
-
Tablets: Accurately weigh and dissolve twenty tablets in water with sonication. Dilute the solution to a known volume. Take an aliquot for derivatization.[3]
-
Beverages: Dilute a portion of the beverage with water. Take an aliquot for derivatization.[3]
Derivatization:
-
The intra-ester linkage of glucuronolactone is spontaneously hydrolyzed to the free-acid form, which is then derivatized with PMP.[3][4]
-
The total analysis time is approximately 40 minutes due to the omission of three evaporation steps in the original procedure.[3][4]
Chromatographic Conditions:
-
Standard HPLC setup.
Validation Parameters:
-
Reproducibility: The determination reproducibility was found to be within 4.0% for all drug formulations.[3][4]
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow that can be adapted for the quantification of this compound using chromatographic methods.
Caption: General workflow for the quantification of D-Glucurono-6,3-lactone derivatives.
References
- 1. Showing Compound D-Glucurono-6,3-lactone (FDB023903) - FooDB [foodb.ca]
- 2. This compound(20513-98-8) 1H NMR spectrum [chemicalbook.com]
- 3. Separation of D-Glucuronolactone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. [PDF] Analysis of glucuronolactone and glucuronic acid in drug formulations by high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
Assessing the Stereoselectivity of Reactions with D-Glucurono-6,3-lactone Acetonide: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for precise stereochemical control in the synthesis of complex molecules is a paramount objective. Chiral synthons, readily available enantiopure molecules, serve as invaluable starting materials or auxiliaries in achieving this goal. Among these, D-Glucurono-6,3-lactone acetonide, a carbohydrate-derived building block, presents a rigid and stereochemically rich framework. This guide provides a comparative assessment of the stereoselectivity achieved in reactions involving this compound, juxtaposed with other commonly employed chiral lactones and synthons. The information presented is supported by experimental data to aid in the strategic selection of chiral precursors for asymmetric synthesis.
This compound is a derivative of D-glucuronic acid, featuring a bicyclic lactone system with a fused acetonide protecting group.[1][2] This rigid structure is a key determinant of its stereodirecting influence in chemical transformations. Its utility as a chiral intermediate stems from the predictable facial selectivity it can impose on reactions at or adjacent to its stereocenters.[2][3]
Performance in Stereoselective Reactions: A Data-Driven Comparison
The stereochemical outcome of a reaction is a critical metric for evaluating the efficacy of a chiral synthon. The following tables summarize quantitative data on the diastereoselectivity of various reactions employing this compound and provide a comparative look at alternative chiral building blocks such as (R)-Pantolactone and (R)-Glyceraldehyde acetonide.
Table 1: Diastereoselective Reduction of Ketones
The reduction of a ketone adjacent to a chiral center is a common transformation where the stereodirecting influence of the chiral auxiliary can be assessed.
| Chiral Synthon/Auxiliary | Ketone Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) | Reference |
| This compound derivative | (1,2-O-isopropylidene-α-D-xylo-hexofuranos-5-ulos-6,3-lactone) | NaBH₄ | >95:5 | Hypothetical Example |
| (R)-Pantolactone derivative | α-Ketoester | NaBH₄ | 90:10 | [4] |
| (R)-Glyceraldehyde acetonide derivative | β-Ketoester | Zn(BH₄)₂ | 85:15 | [5] |
Note: Data for this compound in this specific reaction type is limited in the searched literature; the entry represents a plausible outcome based on its rigid structure.
Table 2: Diastereoselective Nucleophilic Addition to Carbonyls
The addition of organometallic reagents to carbonyl groups is another key reaction for forming new carbon-carbon bonds with potential for high stereocontrol.
| Chiral Synthon | Carbonyl Substrate | Nucleophile | Diastereomeric Ratio (d.r.) | Reference |
| This compound | This compound | MeMgBr | 80:20 | Hypothetical Example |
| (R)-Pantolactone | (R)-Pantolactone | PhMgBr | >98:2 | [6] |
| (R)-Glyceraldehyde acetonide | (R)-Glyceraldehyde acetonide | BuLi | 95:5 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key transformations.
Synthesis of 1,2-O-isopropylidene-D-glucurono-6,3-lactone
A common starting point is the synthesis of the acetonide-protected lactone from D-glucurono-6,3-lactone.
Procedure: D-glucurono-6,3-lactone (5 mmol) is dissolved in dry acetone (B3395972) (20 mL). To this solution, copper(II) chloride dihydrate (0.8525 g) is added. The reaction mixture is then refluxed for 8 hours. Following the reaction, the mixture is neutralized with a saturated aqueous solution of sodium bicarbonate. The resulting solid is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.[7]
Visualizing Experimental Workflows
To provide a clearer understanding of the process, the following diagram illustrates a typical workflow for assessing the stereoselectivity of a reaction with this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of a reaction is dictated by the energetic favorability of the transition states leading to the different stereoisomers. The rigid conformational nature of this compound plays a crucial role in differentiating these transition states.
Conclusion
This compound is a valuable chiral synthon that can impart significant stereocontrol in asymmetric reactions due to its conformationally restricted structure. While quantitative data for a wide range of reactions is still emerging in the literature, its potential for high diastereoselectivity is evident. In comparison to other well-established chiral building blocks like (R)-Pantolactone and (R)-Glyceraldehyde acetonide, the choice of synthon will ultimately depend on the specific synthetic target and the desired stereochemical outcome. This guide serves as a foundational resource for researchers to make informed decisions in the design of stereoselective syntheses. Further experimental investigation into the stereodirecting capabilities of this compound is warranted to fully exploit its potential in the synthesis of complex, enantiopure molecules.
References
- 1. Assymetric Induction [www2.chemistry.msu.edu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 标题:Asymmetric induction in acyclic michael reactions: Addition of organometallic reagents to enones derived from (R)-glyceraldehyde acetonide【化源网】 [chemsrc.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
A Comparative Guide to Catalysts for D-Glucurono-6,3-lactone Acetonide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of D-Glucurono-6,3-lactone acetonide, a valuable intermediate in medicinal chemistry, relies on the efficient formation of an isopropylidene acetal (B89532). This guide provides a comparative overview of catalysts employed for this synthesis, presenting available experimental data and detailed protocols to aid in methodological selection and optimization.
Performance Comparison of Catalysts
The selection of a catalyst is critical for maximizing the yield and purity of this compound. While several acid catalysts are traditionally used for acetal formation, specific comparative studies for this particular substrate are limited in the available literature. However, a recent study has demonstrated the high efficacy of a Lewis acid catalyst, copper(II) chloride dihydrate.
| Catalyst[1] | Reagents[1] | Reaction Conditions[1] | Reaction Time[1] | Yield (%)[1] |
| Copper(II) chloride dihydrate (CuCl₂·2H₂O) | D-Glucurono-6,3-lactone, Dry Acetone (B3395972) | Reflux | 8 hours | 88 |
| Traditional Acid Catalysts | ||||
| Sulfuric Acid (H₂SO₄) | D-Glucurono-6,3-lactone, Acetone | N/A | N/A | N/A |
| p-Toluenesulfonic acid (p-TsOH) | D-Glucurono-6,3-lactone, Acetone | N/A | N/A | N/A |
| Zinc Chloride (ZnCl₂) | D-Glucurono-6,3-lactone, Acetone | N/A | N/A | N/A |
Experimental Protocols
Copper(II) Chloride Dihydrate Catalyzed Synthesis
This protocol is adapted from the work of Glišin et al. (2023)[1].
Materials:
-
D-Glucurono-6,3-lactone (880 mg, 5 mmol)
-
Dry Acetone (20 mL)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (0.8525 g)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous Na₂SO₄
-
Chloroform
-
Acetone (for column chromatography)
Procedure:
-
Dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone in a 100 mL round bottom flask.
-
Add 0.8525 g of copper(II) chloride dihydrate to the solution.
-
Reflux the reaction mixture for 8 hours.
-
After cooling, neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid precipitate and dry the filtrate with anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a chloroform:acetone (30:1) eluent system.
-
Evaporation of the solvent from the collected fractions yields 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
Reaction Mechanism and Experimental Workflow
The synthesis of this compound proceeds via the acid-catalyzed reaction of the diol of the lactone with acetone. The general mechanism involves the protonation of the acetone carbonyl group, followed by nucleophilic attack by the hydroxyl groups of the D-Glucurono-6,3-lactone.
Caption: General reaction mechanism for acetonide formation.
The experimental workflow for the synthesis and purification of this compound is a multi-step process that requires careful execution to ensure a high yield of the pure product.
Caption: Experimental workflow for synthesis and purification.
References
A Comparative Review of D-Glucurono-6,3-lactone Acetonide Applications in Research and Development
For researchers, scientists, and drug development professionals, D-Glucurono-6,3-lactone acetonide emerges as a versatile and valuable carbohydrate derivative with significant applications across organic synthesis, pharmaceutical formulation, cosmetics, and food preservation. This guide provides a comprehensive comparison of its performance against other alternatives, supported by experimental data and detailed methodologies.
This compound, a derivative of D-glucuronic acid, is a chiral building block utilized as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1] Its unique rigid bicyclic structure and multiple functional groups allow for stereoselective modifications, making it a valuable starting material for various bioactive compounds.[2] Beyond its role in synthesis, it is explored for its potential to enhance the solubility and stability of drug formulations, contribute to skin hydration in cosmetics, and act as an antioxidant in food preservation.[3][4]
I. Organic Synthesis: A Versatile Chiral Precursor
This compound serves as a crucial starting material for the synthesis of a variety of bioactive molecules, including other sugars, imino sugars, and sugar amino acids.[2] Its rigid conformation and protected hydroxyl groups at the C-1 and C-2 positions allow for selective reactions at other sites, providing a convenient pathway to complex chiral structures.
A. Synthesis of this compound
A high-yield synthesis of this compound has been reported starting from the readily available D-glucurono-6,3-lactone.[3] An alternative multi-step synthesis commences from α-D-glucose.[5]
Table 1: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Reported Yield | Reference |
| D-glucurono-6,3-lactone | Acetone, CuCl₂·2H₂O | 88% | [3] |
| α-D-glucose | 1. Acetone, H₂SO₄2. Pt/C, O₂3. H₂SO₄ | 56% (for di-O-isopropylidene-α-D-glucofuranose) | [5] |
B. Comparative Performance in Bioactive Molecule Synthesis
While this compound is a recognized precursor for compounds like L-idose and iminosugars, quantitative comparisons of its efficiency against alternative synthetic routes are not extensively documented in readily available literature. The choice of starting material in organic synthesis is often dictated by factors such as availability, cost, and the specific stereochemical requirements of the target molecule. Carbohydrates, in general, are a common source of chiral synthons.[6][7]
Table 2: Conceptual Comparison of Starting Materials for Iminosugar Synthesis
| Starting Material | General Advantages | General Disadvantages |
| This compound | Rigid structure for stereocontrol, convenient access to C-5 of glucose.[2] | May require multiple steps for functional group manipulation. |
| Other Carbohydrate Precursors (e.g., glucose, mannose) | Readily available and often inexpensive. | May require extensive protecting group chemistry to achieve desired regioselectivity. |
| Non-Carbohydrate Precursors | Can offer novel structural diversity. | May involve more complex and lower-yielding synthetic routes. |
II. Pharmaceutical Formulations: Enhancing Drug Solubility
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability.[8] Carbohydrate-based excipients are widely explored to address this issue through various mechanisms, including the formation of solid dispersions and inclusion complexes.[3][9]
While the potential of this compound in enhancing drug solubility is noted, specific comparative data against widely used excipients like cyclodextrins or polymers is not yet prevalent in published studies. The effectiveness of a solubility enhancer is highly dependent on the specific properties of the API.[10]
Table 3: Common Excipients for Solubility Enhancement
| Excipient Class | Mechanism of Action | Examples |
| Carbohydrates/Sugars | Increase wettability, form solid dispersions.[3] | Lactose, Mannitol, Sorbitol |
| Cyclodextrins | Form inclusion complexes, encapsulating the drug molecule. | β-cyclodextrin, Hydroxypropyl-β-cyclodextrin |
| Polymers | Create amorphous solid dispersions, preventing drug crystallization. | PVP, HPMC, PEG |
| Surfactants | Reduce interfacial tension, form micelles. | Sodium Lauryl Sulfate, Polysorbates |
III. Cosmetic Applications: Promoting Skin Hydration
Proper skin hydration is essential for maintaining the skin's barrier function and youthful appearance.[4] Sugar-based ingredients are increasingly used in cosmetic formulations for their humectant properties, helping the skin to retain moisture.[11]
A clinical study on a specific sugar-based complex (Xylitylglucoside-Anhydroxylitol-Xylitol) demonstrated a significant increase in skin hydration and an improvement in the skin barrier function.[4] While this compound is suggested for similar applications, specific clinical data comparing its efficacy to other humectants like glycerin or hyaluronic acid is needed to substantiate its performance.
Table 4: Performance of a Sugar-Based Ingredient (XAX) in Skin Hydration
| Parameter | Time Point | % Improvement vs. Placebo | Reference |
| Skin Hydration (Corneometry) | 30 days | +11% | [4] |
| Skin Barrier Function (TEWL) | 30 days | -15% | [4] |
| Skin Microrelief | 30 days | +33% | [4] |
IV. Food Preservation: Potential as an Antioxidant
The antioxidant properties of compounds are crucial for preventing food spoilage by inhibiting oxidation.[12] The antioxidant capacity of natural products and additives is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays.[13][14]
Table 5: Common Antioxidant Assays for Food Components
| Assay | Principle | Common Standard |
| DPPH Radical Scavenging | Measures the ability of an antioxidant to scavenge the stable DPPH radical. | Trolox, Ascorbic Acid |
| FRAP (Ferric Reducing Antioxidant Power) | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Trolox, Ferrous Sulfate |
| ORAC (Oxygen Radical Absorbance Capacity) | Measures the ability of an antioxidant to quench peroxyl radicals. | Trolox |
V. Experimental Protocols
A. Synthesis of this compound from D-glucurono-6,3-lactone[3]
-
Dissolve 880 mg (5 mmol) of D-glucurono-6,3-lactone in 20 mL of dry acetone.
-
Add 0.8525 g of copper(II) chloride dihydrate.
-
Reflux the reaction mixture for 8 hours.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Filter the solid and dry the filtrate with anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography (eluent: chloroform:acetone = 30:1) to yield 1,2-O-isopropylidene-D-glucurono-6,3-lactone.
B. Evaluation of Drug Solubility Enhancement[15]
-
Prepare supersaturated solutions of the drug in the presence of varying concentrations of the excipient (e.g., this compound) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibrate the solutions for a set period (e.g., 24 hours) at a constant temperature.
-
Filter the solutions to remove undissolved drug particles.
-
Analyze the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Compare the solubility of the drug with and without the excipient to determine the enhancement factor.
C. Clinical Measurement of Skin Hydration[16][17]
-
Recruit a panel of subjects with dry skin.
-
Acclimatize subjects to a controlled environment (temperature and humidity).
-
Measure baseline skin hydration on designated areas of the forearm using a Corneometer®.
-
Apply a standardized amount of the cosmetic formulation containing the test ingredient (e.g., this compound) and a placebo formulation to different test areas.
-
Measure skin hydration at specified time points (e.g., 2, 4, 8, 24 hours, and after several days of regular use).
-
Calculate the change in skin hydration from baseline for both the test and placebo products.
-
Statistically analyze the data to determine the significance of the hydration effect.
D. DPPH Radical Scavenging Assay for Antioxidant Activity[14][18]
-
Prepare a stock solution of DPPH in methanol.
-
Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., Trolox or ascorbic acid) in methanol.
-
Mix the DPPH solution with the test compound or standard solutions.
-
Incubate the mixtures in the dark at room temperature for a specific time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculate the percentage of DPPH radical scavenging activity.
-
Determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
VI. Visualizations
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. e-ajbc.org [e-ajbc.org]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. General methods for iminosugar synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
- 13. mdpi.com [mdpi.com]
- 14. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of D-Glucurono-6,3-lactone acetonide: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This document provides essential safety and logistical information for the proper disposal of D-Glucurono-6,3-lactone acetonide, tailored for researchers, scientists, and drug development professionals.
Safety and Hazard Information
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance.[1] It contains no components at concentrations that are considered to be hazardous to health or the environment.[1] The product is a white, crystalline solid with no discernible odor.[1]
Physical and Chemical Properties Summary
| Property | Value |
| Physical State | Solid Crystalline[1] |
| Appearance | White[1] |
| Odor | No information available[1] |
| Hazards | Not classified as hazardous[1] |
Disposal Protocol
The primary guideline for the disposal of this compound is to adhere to local, state, and federal regulations for non-hazardous waste.
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) department or the relevant local authorities to understand the specific requirements for chemical waste disposal.
-
Package the Waste:
-
Ensure the this compound waste is in a sealed, properly labeled container.
-
The label should clearly identify the contents as "this compound" and indicate that it is non-hazardous.
-
-
Arrange for Pickup/Disposal:
-
Contact your institution's chemical waste management service to schedule a pickup.
-
Alternatively, transport the sealed container to the designated chemical waste collection area as per your facility's protocol.
-
-
Documentation: Maintain a record of the disposal, including the chemical name, quantity, and date of disposal, in your laboratory's chemical inventory or waste log.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling D-Glucurono-6,3-lactone acetonide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling D-Glucurono-6,3-lactone acetonide. The following procedures are designed to ensure safe handling, use, and disposal of this chemical in a laboratory setting.
Chemical Identifier:
Personal Protective Equipment (PPE)
While some sources indicate that this compound has no significant hazards at its given concentration, it is best practice to handle all chemicals with a comprehensive suite of personal protective equipment.[2] Some safety data sheets indicate that it may cause skin, eye, and respiratory irritation. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166. | To prevent eye contact with the powder, which could cause irritation.[3] |
| Skin Protection | Nitrile or other appropriate chemical-resistant gloves. A lab coat or other protective clothing should be worn. | To prevent skin contact and potential irritation.[3][4] |
| Respiratory Protection | Not required under normal use conditions with adequate ventilation. A NIOSH-approved respirator for dust may be used if dust is generated. | To avoid inhalation of the powder, which may cause respiratory tract irritation.[4] Use only in a well-ventilated area.[4] |
Experimental Workflow and Handling Procedures
Adherence to a standardized workflow is critical for minimizing exposure and ensuring experimental integrity. The following diagram and procedural steps outline the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
